molecular formula C5H3BrClNO2S B7873333 3-Bromopyridine-2-sulfonyl chloride

3-Bromopyridine-2-sulfonyl chloride

Cat. No.: B7873333
M. Wt: 256.51 g/mol
InChI Key: DGXRQWJHHNNQGT-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3BrClNO2S and its molecular weight is 256.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromopyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXRQWJHHNNQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Orthogonal Reactivity in Heterocyclic Building Blocks: A Technical Guide to 3-Bromopyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid expansion of Structure-Activity Relationship (SAR) space relies heavily on bifunctional building blocks that offer predictable, chemoselective reactivity. 3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) has emerged as a critical intermediate in the synthesis of complex therapeutics, including selective κ -opioid antagonists and PI3K inhibitors[1][2]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic understanding and field-proven experimental workflows for utilizing this compound. By exploiting the orthogonal reactivity between its highly electrophilic sulfonyl chloride group and its palladium-sensitive aryl bromide moiety, chemists can execute sequential functionalizations without the need for cumbersome protecting-group strategies.

Physicochemical Profile

Understanding the physical parameters of 3-Bromopyridine-2-sulfonyl chloride is essential for optimizing reaction conditions, particularly regarding thermal stability and solubility during biphasic cross-coupling reactions.

Table 1: Quantitative Physicochemical Properties

PropertyValueTechnical Implication
CAS Number 1209950-34-4[3]Standard identifier for regulatory and procurement tracking.
Molecular Formula C 5​ H 3​ BrClNO 2​ S[3]Indicates the presence of highly distinct isotopic clusters (Br, Cl) useful for MS tracking.
Molecular Weight 256.51 g/mol [3]Facilitates precise stoichiometric calculations in micro-scale parallel chemistry.
SMILES O=S(C1=NC=CC=C1Br)(Cl)=O[3]Enables computational docking and in silico ADMET predictions.
Boiling Point 328.0 ± 27.0 °C (Predicted)[4]High boiling point; however, the compound is thermally sensitive to degradation prior to boiling.
LogP (Predicted) ~1.9 (Derived)[5]Suggests moderate lipophilicity, requiring biphasic or polar aprotic solvent systems for reactions.

Structural and Mechanistic Insights: Orthogonal Reactivity

The strategic value of 3-Bromopyridine-2-sulfonyl chloride lies in its dual reactive centers. The causality behind its synthetic utility is rooted in the differing activation energies required for each functional group:

  • The Sulfonyl Chloride (C2 Position): This is a hard electrophilic center. It undergoes rapid nucleophilic attack by primary and secondary amines at low temperatures (0 °C to room temperature). Because this reaction is highly exothermic and kinetically favored, it can be driven to completion without affecting the adjacent bromine atom.

  • The Aryl Bromide (C3 Position): The carbon-bromine bond is inert to mild nucleophiles under standard conditions. However, it is highly susceptible to oxidative addition by Palladium(0) catalysts at elevated temperatures (typically >70 °C).

This orthogonality allows chemists to build complex molecules in a modular fashion. Performing the sulfonamide formation first prevents the sulfonyl chloride from interfering with the sensitive palladium catalytic cycle[2][5].

G A 3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) B Sulfonyl Chloride Group (Electrophilic Center) A->B  Nucleophilic Attack   C 3-Bromo Group (Cross-Coupling Center) A->C  Pd-Catalysis   D Sulfonamides (e.g., Pyrrolidine coupling) B->D  Amine, Base (0°C)   E Aryl/Heteroaryl Substitution (e.g., Suzuki Coupling) C->E  Boronic Acid, Pd(dppf)Cl2  

Diagram 1: Orthogonal reactivity pathways of 3-Bromopyridine-2-sulfonyl chloride.

Experimental Workflows: Synthesis of κ -Opioid Antagonists

To demonstrate the practical application of this building block, we detail the step-by-step methodology for synthesizing the precursor to PF-4455242 , a selective κ -opioid receptor antagonist developed for neuropsychiatric applications [2][5].

Protocol A: Chemoselective Sulfonamide Formation

Objective: Couple pyrrolidine to the C2 position while preserving the C3 aryl bromide.

  • Step 1: Dissolve 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Step 2: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperature suppresses potential nucleophilic aromatic substitution (S N​ Ar) side reactions on the pyridine ring and controls the exothermic sulfonylation.

  • Step 3: Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).

  • Step 4: Allow the reaction to warm to room temperature and stir for 2 hours.

  • System Validation: The protocol is self-validating via LC-MS. The reaction is deemed complete when the distinct isotopic mass cluster of the starting material ( m/z ~256) is entirely replaced by the sulfonamide product mass. The stabilization of the reaction temperature also indicates the cessation of the exothermic coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3 position via C-C bond formation using 4-formylphenylboronic acid[5].

  • Step 1: Dissolve the intermediate from Protocol A (3-bromo-2-(pyrrolidin-1-ylsulfonyl)pyridine, 1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a degassed mixture of 1,2-dimethoxyethane (DME) and DCM.

  • Step 2: Add aqueous sodium carbonate (Na 2​ CO 3​ , 2.0 M, 3.0 eq). Causality: The base is required to coordinate with the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step in the catalytic cycle.

  • Step 3: Add the catalyst, Pd(dppf)Cl 2​ (0.05 eq). Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and stabilizes the palladium center against the sterically demanding ortho-sulfonamide group[2].

  • Step 4: Heat the biphasic mixture to 80 °C for 48 hours.

  • System Validation: This protocol is self-validating through visual and chromatographic cues. The initial heterogeneous suspension transitions to a darker, homogeneous organic phase as the boronic acid is consumed. TLC (UV 254 nm) confirms the total consumption of the des-bromo starting material.

Protocol C: Reductive Amination

Objective: Convert the resulting benzaldehyde intermediate to the final amine target (PF-4455242 precursor)[5].

  • Step 1: Dissolve the aldehyde intermediate (1.0 eq) and isobutylamine (1.5 eq) in anhydrous DCM. Stir for 2 hours to form the iminium ion intermediate.

  • Step 2: Add sodium triacetoxyborohydride (NaBH(OAc) 3​ , 2.0 eq) in portions. Causality: NaBH(OAc) 3​ is chosen over stronger reducing agents (like LiAlH 4​ or NaBH 4​ ) because it selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Step 3: Stir at room temperature for 18 hours.

  • System Validation: The reaction is validated by a significant polarity shift on normal-phase TLC. Furthermore, the generation of a highly basic amine product allows for a self-purifying acid-base extraction workflow. Washing the organic layer with dilute HCl extracts the product into the aqueous phase, leaving unreacted neutral aldehyde behind.

Workflow Step1 1. Sulfonamide Formation Reagents: Pyrrolidine, Base Temp: 0°C to RT Step2 2. Suzuki-Miyaura Coupling Reagents: 4-Formylphenylboronic acid, Pd(dppf)Cl2, Na2CO3 Solvent: DME/DCM Step1->Step2  Intermediate: 3-Bromo-2-(pyrrolidin-1-ylsulfonyl)pyridine   Step3 3. Reductive Amination Reagents: Isobutylamine, NaBH(OAc)3 Solvent: DCM Step2->Step3  Intermediate: 4-[2-(pyrrolidine-1-sulfonyl)-pyridin-3-yl]-benzaldehyde   Product PF-4455242 Precursor Selective κ-Opioid Antagonist Step3->Product  Final Target Isolation  

Diagram 2: Sequential synthetic workflow for κ-opioid antagonist PF-4455242.

Applications in Advanced Drug Discovery

Beyond the synthesis of κ -opioid antagonists, the unique structural geometry provided by the 2,3-disubstituted pyridine ring is highly sought after in oncology and immunology.

Specifically, derivatives of 3-Bromopyridine-2-sulfonyl chloride have been patented as potent PI3K (Phosphoinositide 3-kinase) inhibitors [1]. The sulfonamide moiety acts as a critical hydrogen bond donor/acceptor within the ATP-binding pocket of the kinase, while the functionalized C3 position allows the molecule to project into the affinity pocket, dictating isoform selectivity (e.g., PI3K δ vs. PI3K γ ). This makes the compound an invaluable starting material for developing therapeutics targeting autoimmune disorders, severe inflammation, and allergic diseases[1].

References

  • 1209950-34-4 | 3-Bromopyridine-2-sulfonyl chloride - BLD Pharm Source: BLD Pharmatech / Grounding API URL
  • Design and Discovery of a Selective Small Molecule κ Opioid Antagonist (PF-4455242) Source: Journal of Medicinal Chemistry (Verhoest et al., 2011, 54, 16, 5868–5877) URL:[Link]

  • 3-Bromo-pyridine-2-sulfonyl chloride Manufacturers and Suppliers Source: ChemicalBook URL
  • 4-[2-(pyrrolidine-1-sulfonyl)
  • 3-Bromopyridine-2-sulfonyl chloride - CAS 1209950-34-4 (PI3K Inhibitor Applications)

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Bromopyridine-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2-sulfonyl chloride is a highly valuable heterocyclic building block in the field of drug discovery and development. Its structure incorporates three key features for medicinal chemists: a pyridine scaffold, common in many bioactive molecules; a sulfonyl chloride moiety, the primary precursor to sulfonamides—a privileged functional group in pharmaceuticals; and a bromine atom, which serves as a versatile handle for further chemical modifications, typically through cross-coupling reactions.

The synthesis of this compound, however, presents significant regiochemical challenges. The pyridine ring's electronic nature and the directing effects of existing substituents can complicate the selective introduction of functional groups at the desired positions. This guide, designed for chemistry professionals, provides a detailed, field-proven protocol for the synthesis of 3-bromopyridine-2-sulfonyl chloride. We will dissect a logical, multi-step pathway, explaining the causality behind experimental choices and providing a framework for successful synthesis.

Retrosynthetic Analysis and Strategy Selection

Several synthetic routes can be envisioned for 3-bromopyridine-2-sulfonyl chloride. A critical analysis suggests that a linear synthesis commencing from a readily available and inexpensive starting material is the most practical approach for laboratory and potential scale-up operations.

Two potential retrosynthetic pathways are:

  • Late-stage Bromination: Starting from pyridine-2-sulfonyl chloride and introducing the bromine atom at the 3-position. This is often difficult to control and can lead to a mixture of isomers.

  • Building from a Pre-functionalized Ring: Commencing with a substituted pyridine, such as 3-aminopyridine, and sequentially introducing the required sulfonyl chloride and bromo functionalities.

This guide focuses on the second strategy, which offers superior regiochemical control. The selected pathway involves three primary transformations:

  • Step 1: Sulfonation: Introduction of a sulfonic acid group at the 2-position of 3-aminopyridine.

  • Step 2: Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride.

  • Step 3: Diazotization-Bromination: Transformation of the amino group into a bromo group via a Sandmeyer reaction.

This sequence is strategically designed to utilize the directing effects of the amine group in the initial sulfonation step and leverages robust, well-established chemical transformations for the subsequent steps.

Synthetic Pathway A 3-Aminopyridine B 3-Aminopyridine-2-sulfonic acid A->B Step 1: Sulfonation C 3-Aminopyridine-2-sulfonyl chloride B->C Step 2: Chlorination D 3-Bromopyridine-2-sulfonyl chloride C->D Step 3: Sandmeyer Reaction

Caption: Overall synthetic pathway for 3-bromopyridine-2-sulfonyl chloride.

Part 1: Synthesis of 3-Aminopyridine-2-sulfonic Acid

Principle and Mechanistic Insight

The initial step is the regioselective sulfonation of 3-aminopyridine. The electron-donating amino group at the 3-position activates the pyridine ring for electrophilic substitution and directs incoming electrophiles primarily to the ortho positions (2 and 4). In this case, steric hindrance may favor substitution at the less hindered 2-position. This reaction is typically performed at high temperatures with a strong sulfonating agent like oleum (fuming sulfuric acid), which contains sulfur trioxide (SO₃), the active electrophile. While direct protocols for this specific sulfonation are scarce, the procedure can be adapted from established methods for the sulfonation of other aminopyridines, such as 2-aminopyridine.[1]

Experimental Protocol
  • Reagents: 3-Aminopyridine, Concentrated Sulfuric Acid (H₂SO₄), Aluminum Powder (catalyst).

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add 3-aminopyridine (1 mole) to concentrated sulfuric acid (3 moles).

    • Add a catalytic amount of aluminum powder to the mixture.

    • Heat the reaction mixture to approximately 210°C with continuous stirring for 5-6 hours.

    • After the reaction period, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture onto a large volume of crushed ice with stirring.

    • A precipitate of 3-aminopyridine-2-sulfonic acid will form. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold water to remove residual acid.

    • The product can be further purified by recrystallization from hot water.

Expert Rationale and Trustworthiness
  • Causality: The high reaction temperature is necessary to overcome the general deactivation of the pyridine ring towards electrophilic substitution. The sulfuric acid serves as both the solvent and the reagent precursor.

  • Self-Validation: The successful formation of a water-soluble solid that precipitates upon neutralization and cooling is a primary indicator of product formation. Characterization via NMR spectroscopy is essential to confirm the regiochemistry of sulfonation.

Part 2: Conversion to 3-Aminopyridine-2-sulfonyl Chloride

Principle and Mechanistic Insight

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. The most common reagents for this are phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This guide utilizes PCl₅, often with a catalytic amount of phosphorus oxychloride (POCl₃), which effectively replaces the hydroxyl group of the sulfonic acid with a chloride ion.

Experimental Protocol
  • Reagents: 3-Aminopyridine-2-sulfonic acid, Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃).

  • Procedure:

    • In a dry reaction flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), thoroughly grind 3-aminopyridine-2-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).

    • Add a few drops of phosphorus oxychloride as a catalyst.

    • Heat the mixture under reflux at approximately 130°C for 5 hours.

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

    • Filter the solid product and wash it sequentially with cold water and a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the product under vacuum to yield crude 3-aminopyridine-2-sulfonyl chloride.

Expert Rationale and Trustworthiness
  • Causality: PCl₅ is a powerful chlorinating agent. The reaction proceeds via the formation of a phosphonium intermediate, which is then displaced by chloride. The use of anhydrous conditions is critical to prevent the hydrolysis of PCl₅ and the product sulfonyl chloride.

  • Self-Validation: The formation of a solid that is insoluble in cold water but reacts with amines is indicative of the sulfonyl chloride. The protocol's integrity is validated by the subsequent successful diazotization reaction.

Part 3: Diazotization and Sandmeyer Bromination

Principle and Mechanistic Insight

This final step is a classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities.[2][3] The process involves two key stages performed in a one-pot sequence:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrobromic acid), at low temperatures (0–5 °C) to form a diazonium salt.[4][5] This intermediate is highly reactive and typically used immediately.

  • Sandmeyer Reaction: The diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. This proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where copper(I) facilitates a single-electron transfer, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical.[3] This radical then abstracts a bromine atom from a copper(II) species to form the final product and regenerate the copper(I) catalyst.

Sandmeyer Mechanism cluster_0 Diazonium Salt Formation cluster_1 Radical-Nucleophilic Substitution Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, HBr (0-5 °C) Ar• Ar• Ar-N2+->Ar• + Cu(I)Br - N2 - Cu(II)Br+ Ar-N2+->Ar• Ar-Br Ar-Br Ar•->Ar-Br + Cu(II)Br2 - Cu(I)Br

Caption: Simplified mechanism of the Sandmeyer bromination reaction.
Experimental Protocol
  • Reagents: 3-Aminopyridine-2-sulfonyl chloride, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr, 48%), Copper(I) Bromide (CuBr).

  • Procedure:

    • Prepare a solution of hydrobromic acid and cool it to 0 °C in an ice-salt bath.

    • Dissolve the 3-aminopyridine-2-sulfonyl chloride (1 equivalent) in the cold HBr solution with stirring. Maintain the temperature between 0 and 5 °C.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C. Stir for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (catalytic amount, ~0.2 equivalents) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography.

Expert Rationale and Trustworthiness
  • Causality: The low temperature is absolutely critical for the diazotization step, as diazonium salts are thermally unstable and can decompose prematurely.[5] The CuBr catalyst is essential for the efficient conversion to the aryl bromide; without it, the reaction is much less effective.[2]

  • Self-Validation: The evolution of N₂ gas is a clear visual confirmation that the reaction is proceeding. The final product's identity and purity must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure, showing the absence of the amine protons and the presence of the pyridine ring protons in a pattern corresponding to 2,3-disubstitution.[6]

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)Temperature (°C)Time (h)Typical Yield (%)
1 3-AminopyridineConc. H₂SO₄1 : 32105-660-70
2 3-Aminopyridine-2-sulfonic acidPCl₅1 : 2130575-85
3 3-Aminopyridine-2-sulfonyl chlorideNaNO₂, CuBr1 : 1.1 : 0.20-5 then RT2-350-65

Safety and Handling Precautions

  • Oleum/Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Phosphorus Pentachloride (PCl₅): Moisture-sensitive and corrosive. Reacts violently with water to produce HCl gas. Handle in a fume hood under anhydrous conditions.

  • Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed for in situ generation and immediate use in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate.

  • Hydrobromic Acid: Corrosive and causes severe burns. Always handle in a fume hood with appropriate PPE.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Rsc.org. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Anderson, K. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016).
  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Retrieved from [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 3-bromopyridine. Eureka. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
  • Wikipedia. (2024). 3-Aminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Pincekova, L., et al. (2022). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Assay of sulfa drugs by diazotitration Diazotization Titrations. Retrieved from [Link]

  • Patsnap. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka. Retrieved from [Link]

Sources

Physical characteristics of 3-Bromopyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of 3-Bromopyridine-2-sulfonyl chloride, a pivotal reagent in modern synthetic chemistry and drug discovery. We will delve into its core physical and chemical characteristics, provide validated protocols for its synthesis and characterization, and explore its reactivity and applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile compound.

Introduction: The Strategic Importance of 3-Bromopyridine-2-sulfonyl Chloride

3-Bromopyridine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique trifunctional nature—a pyridine ring, a bromo substituent, and a sulfonyl chloride group—offers a versatile platform for the construction of complex molecular architectures. The pyridine core is a common motif in many therapeutic agents, often imparting desirable physicochemical properties.[1] The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents.[2] The sulfonyl chloride moiety is a highly reactive electrophile, readily participating in reactions with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other sulfur-containing functional groups.[3][4] This confluence of reactivity makes 3-Bromopyridine-2-sulfonyl chloride an invaluable building block for generating libraries of novel compounds for drug discovery and for the synthesis of targeted, high-value molecules.[1][3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The table below summarizes the key physicochemical data for 3-Bromopyridine-2-sulfonyl chloride.

PropertyValueSource
Molecular Formula C₅H₃BrClNO₂S[5][6]
Molecular Weight 256.50 g/mol [5][6]
Appearance White to off-white solid
Melting Point Data not consistently available; related isomers have varied melting points.
Boiling Point No data available (likely decomposes)[5]
Solubility Soluble in many organic solvents (e.g., Dichloromethane, Tetrahydrofuran). Reacts with water and other protic solvents.
CAS Number 1209950-34-4[5]

Note: Due to its reactivity, particularly with water, care must be taken to handle 3-Bromopyridine-2-sulfonyl chloride under anhydrous conditions to prevent decomposition.[7] It is classified as a corrosive material that reacts violently with water.[7]

Synthesis and Characterization: A Validated Protocol

The reliable synthesis and rigorous characterization of 3-Bromopyridine-2-sulfonyl chloride are paramount for its successful application.

Synthetic Workflow

The synthesis of sulfonyl chlorides can be achieved through various methods, with a common and effective approach being the oxidative chlorination of the corresponding thiol or a related precursor like a sulfonyl hydrazide.[8] This transformation is crucial for accessing the highly reactive sulfonyl chloride moiety from more stable precursors.

G cluster_synthesis General Synthesis Workflow start Sulfur Precursor (e.g., 3-Bromopyridine-2-thiol) reagents Oxidative Chlorination (e.g., Cl2 in aqueous acid) start->reagents Reactant product Crude 3-Bromopyridine-2-sulfonyl chloride reagents->product Forms workup Aqueous Workup & Extraction product->workup Undergoes purification Purification (e.g., Chromatography or Recrystallization) workup->purification Followed by final_product Pure Product purification->final_product Yields

Caption: General workflow for sulfonyl chloride synthesis.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles for the synthesis of sulfonyl chlorides.[8] It must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

Materials:

  • 3-Bromopyridine-2-sulfonyl hydrazide (or corresponding thiol)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a solution of the 3-Bromopyridine-2-sulfonyl hydrazide precursor (1.0 equiv) in anhydrous acetonitrile, add N-Chlorosuccinimide (2.0 equiv) in one portion at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to neutralize any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromopyridine-2-sulfonyl chloride.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized 3-Bromopyridine-2-sulfonyl chloride should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the three distinct protons on the pyridine ring.

    • ¹³C NMR will confirm the presence of the five carbon atoms of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong, characteristic absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the range of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (256.50 g/mol ).[5][6] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion, which is a key diagnostic feature.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Bromopyridine-2-sulfonyl chloride stems from the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a powerful tool for building molecular complexity.

G cluster_reactivity Orthogonal Reactivity Pathways start 3-Bromopyridine-2-sulfonyl chloride sulfonamide Sulfonamide Formation (Reaction with R₂NH) start->sulfonamide Nucleophilic Attack on Sulfonyl Chloride cross_coupling Cross-Coupling Reactions (e.g., Suzuki with R-B(OH)₂) start->cross_coupling Palladium-Catalyzed Reaction at Bromine product1 3-Bromo-2-(sulfonamido)pyridine sulfonamide->product1 product2 3-Aryl-pyridine-2-sulfonyl chloride cross_coupling->product2 final_product Di-substituted Pyridine Derivative product1->final_product Cross-Coupling product2->final_product Sulfonamide Formation

Caption: Orthogonal reaction pathways for 3-Bromopyridine-2-sulfonyl chloride.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride is a potent electrophile, making it highly susceptible to attack by nucleophiles. This is often the first reaction performed due to its high reactivity.

  • Sulfonamide Formation: This is arguably the most common application. The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) readily yields the corresponding sulfonamides.[3] This reaction is a cornerstone of medicinal chemistry.

  • Sulfonic Ester Formation: Reaction with alcohols or phenols, typically in the presence of a base, affords sulfonic esters.[4] This converts the alcohol's hydroxyl group into an excellent leaving group for subsequent Sₙ2 reactions.

Reactions at the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions are typically performed after the sulfonyl chloride has been derivatized, as the catalyst or reagents could be incompatible with the highly reactive sulfonyl chloride group.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyridines.

  • Buchwald-Hartwig Amination: Reaction with amines in the presence of a suitable palladium catalyst and ligand system enables the formation of C-N bonds.

Safety, Handling, and Storage

3-Bromopyridine-2-sulfonyl chloride is a hazardous chemical that requires strict safety protocols.

  • Handling: This compound is corrosive and causes severe skin burns and eye damage.[7][9] It is also harmful if swallowed or inhaled.[7] All handling must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and especially water.[7] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.[7]

  • Spills: In case of a spill, do not use water. Evacuate the area and use a dry absorbent material (e.g., sand or vermiculite) to contain the spill.[7]

Conclusion

3-Bromopyridine-2-sulfonyl chloride is a powerful and versatile building block in modern organic synthesis. Its unique combination of a highly reactive sulfonyl chloride group and a bromine atom amenable to cross-coupling reactions provides chemists with a robust tool for the efficient construction of novel and complex molecules, particularly in the pursuit of new pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and orthogonal reactivity, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

  • Den Hertog, H. J., & Boelrijk, N. A. I. M. (1951). Reaction of 3‐bromopyridine‐N‐oxide with sulphuryl chloride. Recueil des Travaux Chimiques des Pays-Bas.
  • 5-Bromopyridine-3-sulfonyl chloride. PubChem. [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Bromopyridine. PubChem. [Link]

  • 3-Bromo-2-chloropyridine. PubChem. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • 3-bromopyridine-2-sulfonamide. PubChemLite. [Link]

  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (2017). Eureka. [Link]

  • 3-Bromopyridine. Wikipedia. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride.

Sources

3-Bromopyridine-2-sulfonyl chloride molecular structure and bonding

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromopyridine-2-sulfonyl chloride: Molecular Structure, Bonding, and Strategic Applications in Advanced Organic Synthesis

Executive Summary

In the realm of modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are indispensable. 3-Bromopyridine-2-sulfonyl chloride represents a uniquely powerful, yet challenging, bifunctional scaffold. By combining a highly electrophilic sulfonyl chloride group at the C2 position with a cross-coupling-competent aryl bromide at the C3 position, this molecule enables the rapid assembly of complex, sterically demanding architectures.

This technical guide provides an in-depth analysis of the molecular bonding dynamics of 3-bromopyridine-2-sulfonyl chloride, outlines the causality behind its orthogonal reactivity, and establishes field-proven, self-validating experimental protocols for its application in synthetic workflows.

Molecular Architecture and Bonding Dynamics

The synthetic utility of 3-bromopyridine-2-sulfonyl chloride is dictated by the electronic and steric interplay of its three core structural features: the pyridine ring, the C2-sulfonyl chloride, and the C3-bromine atom.

  • The Pyridine Core: The nitrogen atom in the aromatic ring acts as a strong electron-withdrawing group via both inductive and resonance effects. This significantly depletes electron density at the C2 and C4 positions.

  • The C2-Sulfonyl Chloride Bond: Because the C2 position is highly electron-deficient, the adjacent S(VI) center of the sulfonyl chloride becomes exceptionally electrophilic. The S-Cl bond is highly polarized and labile, making it significantly more susceptible to nucleophilic attack (and unwanted hydrolysis) than a standard benzenesulfonyl chloride 1.

  • The C3-Bromine Bond: While the C-Br bond is primed for transition-metal-catalyzed oxidative addition, it suffers from severe steric shielding imposed by the bulky -SO₂Cl group at C2. Furthermore, the adjacent pyridine nitrogen can act as a competing ligand, coordinating to palladium catalysts and inducing catalyst deactivation 2.

Physicochemical Properties

The following table summarizes the core quantitative data for this building block3.

PropertyValue / Description
Chemical Name 3-Bromopyridine-2-sulfonyl chloride
CAS Registry Number 1209950-34-4
Molecular Formula C₅H₃BrClNO₂S
Molecular Weight 256.50 g/mol
SMILES String O=S(C1=NC=CC=C1Br)(Cl)=O
Physical State Solid/Liquid (typically pale yellow)
Primary Reactivity Sites Electrophilic S(VI) center; Aryl C-Br bond

Reactivity Profile and Mechanistic Pathways

To successfully utilize 3-bromopyridine-2-sulfonyl chloride, chemists must employ an orthogonal reactivity strategy . The sulfonyl chloride is entirely incompatible with the basic, aqueous, and reductive conditions required for palladium-catalyzed cross-coupling. Therefore, the S-Cl bond must be reacted first (typically converted into a stable sulfonamide), followed by the functionalization of the C-Br bond.

Reactivity Core 3-Bromopyridine-2-sulfonyl chloride (Bifunctional Scaffold) Path1 Step 1: Sulfonamidation (Nucleophilic Attack at S) Core->Path1 1°/2° Amine, Base Anhydrous, 0°C Prod1 3-Bromopyridine-2-sulfonamide (Stable Intermediate) Path1->Prod1 Path2 Step 2: Cross-Coupling (Oxidative Addition at C-Br) Prod2 C3-Substituted Pyridine-2-sulfonamide (Target Therapeutic Scaffold) Path2->Prod2 Prod1->Path2 Pd Catalyst, XPhos Ligand Boronic Acid, Base, Heat

Figure 1: Orthogonal reactivity workflow for 3-Bromopyridine-2-sulfonyl chloride.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but must embed causality and self-validation to ensure reproducibility.

Protocol A: Chemoselective Sulfonamide Formation

Objective: Convert the highly labile sulfonyl chloride to a stable sulfonamide without hydrolyzing the S-Cl bond. Causality: The electron-withdrawing pyridine ring makes the C2-sulfonyl chloride exceptionally prone to hydrolysis by ambient moisture. Therefore, strictly anhydrous conditions and low temperatures (0 °C) are mandatory. A non-nucleophilic base (e.g., triethylamine) is used to scavenge the HCl byproduct without competing with the amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 3-bromopyridine-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add the target primary or secondary amine (1.1 eq), followed by the dropwise addition of anhydrous triethylamine (2.0 eq). Note: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating that accelerates hydrolysis.

  • Self-Validation (Monitoring): Stir for 1 hour at 0 °C, then warm to room temperature. Monitor the reaction via LC-MS. The complete disappearance of the sulfonyl chloride mass and the appearance of the sulfonamide mass confirms successful conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C3 position of the newly formed 3-bromopyridine-2-sulfonamide. Causality: The C3-bromine is sterically shielded by the adjacent, bulky C2-sulfonamide group. Furthermore, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning. To overcome both issues, bulky, electron-rich biarylphosphine ligands (e.g., XPhos or RuPhos) are required. Their immense steric bulk prevents the formation of inactive Pd-pyridine complexes, while their high electron density accelerates the challenging oxidative addition into the sterically hindered C-Br bond 4.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst (L = XPhos) OxAdd Oxidative Addition (Overcoming C2 Sterics) Pd0->OxAdd + 3-Bromopyridine derivative TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 - Cross-Coupled Product

Figure 2: Catalytic cycle of Suzuki cross-coupling overcoming C2 steric hindrance.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromopyridine-2-sulfonamide (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%).

  • Base Addition: Add anhydrous K₃PO₄ (3.0 eq). Causality: A strong, non-nucleophilic base is required to activate the boronic acid for efficient transmetalation without causing side reactions.

  • Degassing: Add a solvent mixture of Toluene/H₂O (10:1). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos to phosphine oxides, killing the catalytic cycle.

  • Reaction & Self-Validation: Heat the mixture to 90 °C under an argon atmosphere. Monitor via TLC or GC-MS. Complete consumption of the starting bromide indicates successful oxidative addition and catalytic turnover.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove precipitated palladium black, concentrate, and purify the target compound via flash column chromatography.

References

  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books. Available at: [Link]

Sources

CAS number for 3-Bromopyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 3-Bromopyridine-2-sulfonyl Chloride (CAS: 1209950-34-4) in Advanced Drug Discovery: A Technical Guide

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on bifunctional heterocyclic building blocks. 3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) has emerged as a critical intermediate due to its orthogonal reactivity profile. By offering both a highly electrophilic sulfonyl chloride group and a cross-coupling-ready aryl bromide on a single pyridine scaffold, this compound enables the rapid assembly of complex, biologically active architectures. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in targeted therapeutics.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 3-Bromopyridine-2-sulfonyl chloride is essential for predicting its behavior in complex reaction mixtures. The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive effect of the sulfonyl chloride group, significantly reduces the electron density of the aromatic ring. This renders the C-Br bond at the 3-position highly primed for oxidative addition by low-valent transition metals. Conversely, the sulfonyl chloride at the 2-position is exceptionally susceptible to nucleophilic attack, though it requires careful handling to prevent premature hydrolysis.

Table 1: Quantitative Physicochemical Data

Physicochemical Property Value
Chemical Name 3-Bromopyridine-2-sulfonyl chloride
CAS Registry Number 1209950-34-4 ()[1]
Molecular Formula C5H3BrClNO2S[1]
Molecular Weight 256.51 g/mol ()[2]
MDL Number MFCD13196329[1]
SMILES String O=S(C1=NC=CC=C1Br)(Cl)=O[1]

| Physical State | Solid (Moisture Sensitive) |

Orthogonal Synthetic Workflows

The true value of 3-Bromopyridine-2-sulfonyl chloride lies in its capacity for sequential, chemoselective functionalization. In my experience as an Application Scientist, attempting simultaneous functionalization leads to intractable mixtures. The optimal strategy dictates that the more reactive sulfonyl chloride must be quenched first via sulfonylation, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide.

G A 3-Bromopyridine-2-sulfonyl chloride (Electrophile) C Sulfonamide Intermediate (Stable to hydrolysis) A->C Step 1: Sulfonylation B Amine Nucleophile (DIPEA, DCM, 0°C) B->C E Functionalized Pyridine Scaffold (Target Drug Candidate) C->E Step 2: Suzuki Coupling D Aryl Boronic Acid (Pd(dppf)Cl2, Na2CO3) D->E

Orthogonal synthetic workflow leveraging the dual reactivity of 3-Bromopyridine-2-sulfonyl chloride.

Step-by-Step Methodology: Synthesis of KOR Antagonist Precursors

The following protocol details the synthesis of 4-[2-(pyrrolidine-1-sulfonyl)-pyridin-3-yl]-benzaldehyde, a documented precursor for Kappa Opioid Receptor (KOR) antagonists ()[3].

Step 1: Chemoselective Sulfonylation

  • Setup: Dissolve 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.

  • Reagent Addition: Add pyrrolidine (1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality of Choices: DCM is selected as the solvent because its aprotic nature prevents competitive hydrolysis of the highly reactive sulfonyl chloride. DIPEA is utilized over triethylamine due to its increased steric bulk, which minimizes nucleophilic attack on the sulfonyl group by the base itself.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly non-polar sulfonyl chloride spot and the emergence of a more polar, UV-active sulfonamide spot validates the completion of sulfonylation. Do not proceed to Step 2 until this is confirmed, as unreacted sulfonyl chloride will poison the palladium catalyst.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: To the isolated sulfonamide intermediate (1.0 eq), add 4-formylphenylboronic acid (1.2 eq), sodium carbonate (Na2CO3) (2.5 eq), and triethylamine (TEA) in a solvent mixture of dimethoxyethane (DME) and DCM[3].

  • Catalysis: Introduce (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq). Degas the mixture and heat at 80°C for 48 hours[3].

  • Causality of Choices: Pd(dppf)Cl2 is specifically chosen because the bidentate dppf ligand provides a large bite angle, which dramatically accelerates the reductive elimination step—a crucial requirement when dealing with sterically hindered ortho-substituted pyridines. Na2CO3 acts as a mild inorganic base to activate the boronic acid for transmetalation without degrading the sulfonamide.

  • Self-Validating Checkpoint: Employ LC-MS analysis. The presence of the target molecular ion peak [M+H]+ confirms successful cross-coupling, ruling out protodeboronation side products.

Pharmacological Applications in Drug Development

Derivatives synthesized from 3-Bromopyridine-2-sulfonyl chloride have demonstrated profound utility in two major pharmacological arenas:

  • PI3K Inhibitors: The functionalized pyridine-2-sulfonamide core serves as a potent hinge-binding motif in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. These compounds are actively investigated for the treatment of immune, inflammatory, and autoimmune diseases ()[4]. The sulfonamide oxygen atoms act as critical hydrogen bond acceptors with the kinase hinge region.

  • Kappa Opioid Receptor (KOR) Antagonists: By utilizing the Suzuki coupling protocol described above, researchers have developed highly selective KOR antagonists, offering therapeutic potential for mood disorders and addiction without the typical mu-opioid side effects[3].

Pathway Drug Pyridine-2-Sulfonamide Derivative PI3K PI3K Kinase Drug->PI3K Inhibits (ATP-competitive) PIP3 PIP3 Production PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Recruits & Activates Proliferation Tumor Cell Proliferation AKT->Proliferation Cell Survival Signaling

Mechanism of action for PI3K inhibition by 3-Bromopyridine-2-sulfonamide derivatives.

Handling, Stability, and Storage Protocols

The primary failure mode when handling 3-Bromopyridine-2-sulfonyl chloride is premature hydrolysis due to ambient moisture. The resulting 3-bromopyridine-2-sulfonic acid is entirely unreactive under standard sulfonylation conditions.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

  • Handling: Always allow the reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation on the cold chemical surface.

References

  • Title: 3-Bromopyridine-2-sulfonyl chloride. Source: UK Chemical Suppliers. URL:[Link]

  • Title: 3-Bromopyridine-2-sulfonyl chloride - CAS号1209950-34-4. Source: Molaid. URL:[Link]

  • Title: 4-[2-(pyrrolidine-1-sulfonyl)-pyridin-3-yl]-benzaldehyde | 1202647-46-8. Source: Molaid. URL:[Link]

Sources

Reactivity Profile and Synthetic Utility of 3-Bromopyridine-2-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex, privileged scaffolds. 3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) [1] represents a highly versatile, yet technically demanding, dielectrophilic linchpin. It features two orthogonal reactive sites: a highly electrophilic, moisture-sensitive sulfonyl chloride at the C2 position, and a transition-metal-labile bromide at the C3 position.

As a Senior Application Scientist, I have observed that mastering this compound requires a deep understanding of its electronic environment. The electron-withdrawing nature of the pyridine ring—compounded by the adjacent sulfonyl group—makes the C2-sulfonyl chloride exceptionally prone to hydrolysis, while simultaneously activating the C3-bromide for oxidative addition. This whitepaper provides an in-depth mechanistic analysis, self-validating protocols, and orthogonal sequencing strategies to successfully harness this molecule in drug discovery workflows.

Physicochemical Parameters & Structural Logic

To effectively utilize 3-bromopyridine-2-sulfonyl chloride, one must first understand its baseline physical properties and the structural logic governing its reactivity.

Table 1: Quantitative Physicochemical Data
ParameterValue
Chemical Name 3-Bromopyridine-2-sulfonyl chloride
CAS Registry Number 1209950-34-4
Molecular Formula C5H3BrClNO2S
Molecular Weight 256.51 g/mol
SMILES String O=S(C1=NC=CC=C1Br)(Cl)=O
Primary Reactive Site C2-Sulfonyl Chloride (Nucleophilic attack)
Secondary Reactive Site C3-Bromide (Pd/Cu-catalyzed cross-coupling)
Stability Profile Highly hygroscopic; temperature and moisture sensitive

Mechanistic Causality: Pyridine-2-sulfonyl chlorides are notoriously unstable compared to their phenyl or 3-/4-pyridyl counterparts. The proximity of the sulfonyl chloride to the basic pyridine nitrogen facilitates a pseudo-intramolecular catalysis of hydrolysis. The nitrogen atom can act as an internal base, activating ambient moisture to attack the adjacent electrophilic sulfur center, leading to rapid degradation into pyridine-2-sulfonic acid or extrusion of SO₂ [2]. Consequently, strict anhydrous conditions and temperature control are non-negotiable.

Reactivity Node 1: Sulfonylation Dynamics & Stability Management

Because of its inherent instability, the C2-sulfonyl chloride must be addressed first in any synthetic sequence. Attempting a transition-metal cross-coupling prior to sulfonylation will result in complete destruction of the –SO₂Cl moiety due to the basic/aqueous conditions required for those reactions.

Chemists typically employ one of two strategies:

  • Immediate In-Situ Use: Reacting the freshly prepared or carefully stored sulfonyl chloride immediately with an amine at 0 °C.

  • Surrogate Stabilization: Converting the highly reactive chloride into a bench-stable 2,4,6-trichlorophenyl (TCP) sulfonate ester. TCP esters can be stored for months and subsequently reacted with amines under mild heating or basic conditions [3].

Sulfonylation A 3-Bromopyridine-2-sulfonyl chloride (Moisture Sensitive) B Direct Amine Addition (0°C, DCM, Et3N) A->B Pathway A (Immediate Use) C Surrogate Formation (TCPC, 0°C) A->C Pathway B (Stabilization) D 3-Bromopyridine-2-sulfonamide (Stable Intermediate) B->D High Yield E TCP 3-Bromopyridine-2-sulfonate (Bench-Stable Electrophile) C->E Isolation & Storage E->D Amine, Heat or LHMDS

Caption: Workflow for managing the instability of 3-Bromopyridine-2-sulfonyl chloride.

Protocol 1: Direct Synthesis of 3-Bromo-N-alkylpyridine-2-sulfonamide

This protocol is designed as a self-validating system. The use of an internal quench for LC-MS ensures accurate reaction monitoring without the artifact of silica-induced hydrolysis.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the primary amine (1.1 equiv) and anhydrous dichloromethane (DCM) (0.2 M).

  • Base Addition: Add triethylamine (Et₃N) (2.0 equiv). Causality: Et₃N acts as an acid scavenger for the HCl byproduct, preventing the protonation of the pyridine nitrogen, which would otherwise stall the reaction.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 3-bromopyridine-2-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm and minimizes the local concentration of the electrophile, reducing dimerization or side reactions.

  • In-Process Control (IPC): After 30 minutes, withdraw a 10 µL aliquot, quench it into 1 mL of anhydrous methanol containing 1% Et₃N, and analyze via LC-MS. Validation: The absence of the methyl ester mass (which forms if unreacted sulfonyl chloride is present) confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Reactivity Node 2: Transition-Metal Catalyzed Cross-Coupling

Once the sulfonamide is formed, the molecule is stabilized, and the C3-bromide is primed for functionalization. The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Palladium(0) into the C–Br bond. However, the adjacent C2-sulfonamide introduces significant steric bulk, which can hinder the transmetalation step in Suzuki-Miyaura couplings or the amine coordination step in Buchwald-Hartwig aminations [4].

To overcome this steric penalty, highly active, sterically demanding, and electron-rich ligands (e.g., XPhos or dtbpf) are required to keep the active Pd species monomeric and drive the catalytic cycle forward.

OrthogonalLogic Step1 Step 1: C2-Sulfonylation (Protects SO2Cl group) Step2 Step 2: C3-Cross-Coupling (Suzuki/Buchwald on Br) Step1->Step2 Orthogonal Sequence Product 2,3-Disubstituted Pyridine Scaffold Step2->Product Final Elaboration

Caption: Orthogonal functionalization sequence of 3-Bromopyridine-2-sulfonyl chloride.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position

This methodology utilizes a biphasic system to ensure the solubility of both the organic substrates and the inorganic base.

  • Reagent Loading: To a Schlenk tube, add the 3-bromo-pyridine-2-sulfonamide intermediate (1.0 equiv), the aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand provides a wide bite angle, which is highly effective for cross-coupling sterically hindered ortho-substituted aryl halides.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Dioxane solubilizes the organic components at high temperatures, while water dissolves the K₂CO₃, generating the reactive boronate species necessary for transmetalation.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Validation: A visual shift in the reaction mixture from orange/yellow to a dark, opaque suspension (Pd black precipitation) often indicates the completion of the catalytic lifecycle alongside the consumption of the bromide starting material.

  • Purification: Filter through a pad of Celite to remove palladium particulates, extract with Ethyl Acetate, and purify via flash chromatography.

Applications in Drug Discovery

The sequential functionalization of 3-bromopyridine-2-sulfonyl chloride yields 2,3-disubstituted pyridine sulfonamides. This specific structural motif is a "privileged scaffold" in medicinal chemistry. The sulfonamide acts as a potent hydrogen-bond donor/acceptor, often interacting with the hinge region of kinases or the transmembrane domains of GPCRs. Meanwhile, the C3-aryl or heteroaryl group (introduced via cross-coupling) projects into adjacent hydrophobic pockets, allowing for precise tuning of target affinity and selectivity.

By respecting the chemical causality—protecting the fragile sulfonyl chloride first, then forcing the sterically hindered cross-coupling with optimized ligands—scientists can reliably integrate this powerful building block into their drug discovery pipelines.

References

  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." Organic Letters, 2015, 17(12), 3170-3173.[Link]

  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." Catalysis Series, RSC Books.[Link]

Spectroscopic data (NMR, IR, Mass Spec) for 3-Bromopyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromopyridine-2-sulfonyl Chloride

Introduction: The Significance of 3-Bromopyridine-2-sulfonyl Chloride

3-Bromopyridine-2-sulfonyl chloride (CAS No. 1209950-34-4) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its strategic placement of a bromine atom and a reactive sulfonyl chloride group on the pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the sulfonyl chloride is a potent electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing linkages.

Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification of its derivatives. This guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. As experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles to present a robust, predictive, and explanatory guide grounded in established spectroscopic theory.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the following IUPAC-compliant numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for 3-Bromopyridine-2-sulfonyl chloride.

Synthesis Pathway: A Practical Approach

While multiple synthetic routes are conceivable, a reliable method for preparing sulfonyl chlorides from heterocyclic amines involves a Sandmeyer-type reaction. This protocol offers high functional group tolerance and predictable outcomes.

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation A 2-Amino-3-bromopyridine C Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ A->C 0-5 °C B NaNO₂, aq. HCl F 3-Bromopyridine-2-sulfonyl chloride C->F Sandmeyer Reaction D SO₂ in Acetic Acid E CuCl (catalyst)

Caption: Proposed synthesis workflow for 3-Bromopyridine-2-sulfonyl chloride.

Experimental Protocol
  • Step 1: Diazotization. 2-Amino-3-bromopyridine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes until diazotization is complete.

  • Step 2: Sulfonyl Chloride Formation. In a separate flask, sulfur dioxide is bubbled through glacial acetic acid containing a catalytic amount of copper(I) chloride until saturation.[2] The cold diazonium salt solution from Step 1 is then added portion-wise to this SO₂-saturated solution, leading to the evolution of nitrogen gas and the formation of the target sulfonyl chloride.

  • Step 3: Work-up and Purification. The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude solid is then washed with cold water, dried, and purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure 3-bromopyridine-2-sulfonyl chloride.

Causality: The Sandmeyer reaction is a robust method for converting an amino group on an aromatic ring to a wide variety of functionalities. The use of SO₂ and a copper catalyst is a standard and effective method for introducing the sulfonyl chloride moiety.[2]

Spectroscopic Data & Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C4, C5, and C6 positions. The powerful electron-withdrawing nature of the sulfonyl chloride group at C2 will significantly deshield the adjacent C6 proton, shifting it downfield.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | | :--- | :--- | :--- | :--- | :--- | | Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | H6 | 8.65 - 8.75 | Doublet of doublets (dd) | JH6-H5 ≈ 4.5 Hz, JH6-H4 ≈ 1.5 Hz | Strongly deshielded by adjacent nitrogen and the C2-SO₂Cl group. | | H4 | 8.10 - 8.20 | Doublet of doublets (dd) | JH4-H5 ≈ 8.0 Hz, JH4-H6 ≈ 1.5 Hz | Deshielded by bromine at C3 and influenced by the para-nitrogen. | | H5 | 7.50 - 7.60 | Triplet of doublets (td) or dd | JH5-H4 ≈ 8.0 Hz, JH5-H6 ≈ 4.5 Hz | Least deshielded proton, coupled to both H4 and H6. |

Expertise & Experience: The prediction is based on known data for 2-bromopyridine and 3-bromopyridine.[3] For 2-bromopyridine, the H6 proton appears around 8.35 ppm.[3] The addition of the strongly withdrawing -SO₂Cl group at C2 is expected to shift this H6 proton further downfield to the ~8.7 ppm region. The remaining protons (H4, H5) are assigned based on their expected coupling patterns and the electronic effects of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five signals for the five carbons of the pyridine ring. The carbons directly attached to the electronegative substituents (C2 and C3) will be significantly influenced.

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | | :--- | :--- | :--- | | Carbon | Predicted Shift (δ, ppm) | Rationale | | C2 | 158 - 162 | Attached to both nitrogen and the SO₂Cl group; expected to be highly deshielded. | | C6 | 151 - 154 | Alpha to nitrogen, deshielded. Similar to C2 in pyridine itself. | | C4 | 140 - 143 | Influenced by the adjacent bromine and the nitrogen atom. | | C5 | 125 - 128 | Beta to nitrogen, generally the most shielded carbon in a pyridine ring. | | C3 | 118 - 122 | Attached to bromine; the C-Br bond typically shifts the carbon upfield relative to a C-H bond. |

Trustworthiness: These predictions are derived by comparing the known spectrum of 2-bromopyridine (C2 at ~142.4 ppm, C3 at ~128.4 ppm) with the expected substituent effects of a sulfonyl chloride group.[3] The SO₂Cl group will cause a significant downfield shift for the carbon it is attached to (C2) and will also influence the other carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most diagnostic signals for 3-bromopyridine-2-sulfonyl chloride will be the intense stretching vibrations of the sulfonyl chloride group.

| Predicted IR Absorption Bands (KBr Pellet) | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | | 1380 - 1400 | Strong | S=O Asymmetric Stretch | | 1175 - 1195 | Strong | S=O Symmetric Stretch | | 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch | | 1560 - 1580 | Medium | Pyridine Ring C=N and C=C Stretch | | 1050 - 1100 | Medium | C-Br Stretch | | 750 - 850 | Strong | C-H Out-of-plane Bending |

Authoritative Grounding: The characteristic strong absorption bands for the sulfonyl chloride group are well-established and typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] The pyridine ring vibrations are consistent with data from the NIST Chemistry WebBook for bromopyridine derivatives.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both bromine and chlorine will result in a highly characteristic isotopic pattern for the molecular ion.

  • Molecular Weight: C₅H₃BrClNO₂S = 254.87 g/mol

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Value Predicted Ion Isotopic Signature and Rationale
255 / 257 / 259[M]⁺The molecular ion peak. A complex cluster due to isotopes: ⁷⁹Br (100%), ⁸¹Br (~98%) and ³⁵Cl (100%), ³⁷Cl (~32%). The M:M+2:M+4 ratio will be approximately 100:130:31.
220 / 222[M - Cl]⁺Loss of the chlorine radical. The remaining fragment will show the characteristic 1:1 isotopic pattern of bromine.
191 / 193[M - SO₂]⁺Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[6] The resulting fragment retains both Br and Cl.
156 / 158[M - SO₂Cl]⁺Loss of the entire sulfonyl chloride group, leaving the 3-bromopyridinyl radical cation. Shows the 1:1 bromine isotope pattern.
99 / 101[SO₂Cl]⁺A weak but characteristic fragment for the sulfonyl chloride group, showing the 3:1 chlorine isotope pattern.[4]

Self-Validation: The unique and complex isotopic pattern of the molecular ion cluster serves as a powerful diagnostic tool. Observing this specific M, M+2, and M+4 pattern provides very high confidence in the assigned structure, confirming the presence of one bromine and one chlorine atom in the molecule.

Conclusion

The spectroscopic profile of 3-Bromopyridine-2-sulfonyl chloride is rich with information, reflecting its unique electronic and structural features. The deshielding effects of the sulfonyl chloride group are evident in both ¹H and ¹³C NMR spectra, while its strong vibrational modes dominate the IR spectrum. Mass spectrometry provides unambiguous confirmation of its elemental composition through a distinctive isotopic signature. This guide serves as a foundational reference for researchers utilizing this versatile reagent, enabling confident structural characterization and facilitating its application in the advancement of chemical and pharmaceutical research.

References

  • PubChem. 3-Bromopyridine. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for.... Available at: [Link]

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  • NIST. 3-Bromopyridine hydrochloride. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information: Synthesis and Spectroscopic Properties.... Available at: [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • MDPI. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. Available at: [Link]

  • NIH National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available at: [Link]

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  • NIH National Center for Biotechnology Information. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]

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Mechanistic Foundations & Causality in Experimental Design

Author: BenchChem Technical Support Team. Date: March 2026

The Electrophilic Sulfur: A Technical Guide to Sulfonyl Chloride Reactivity in Drug Discovery and Organic Synthesis

Sulfonyl chlorides ( R−SO2​Cl ) represent a cornerstone class of electrophiles in synthetic organic and medicinal chemistry. Characterized by a highly electron-deficient hexavalent sulfur atom flanked by two electronegative oxygen atoms and a chloride leaving group, these reagents are indispensable for constructing sulfonamides and sulfonate esters[1].

The reactivity of sulfonyl chlorides is driven by the susceptibility of the sulfur atom to nucleophilic attack. The transformation generally proceeds via an addition-elimination mechanism, often transitioning through a trigonal bipyramidal intermediate, or a concerted SN​2 -like pathway depending on the steric environment[1].

Causality in Reagent Selection: Reactions involving sulfonyl chlorides liberate stoichiometric equivalents of hydrochloric acid (HCl). Without intervention, this acid will protonate the incoming nucleophile (e.g., amines), rendering it non-nucleophilic and stalling the reaction. Consequently, the addition of a non-nucleophilic or sacrificial base—such as triethylamine (TEA), pyridine, or aqueous sodium carbonate (in Schotten-Baumann conditions)—is an absolute requirement to scavenge HCl and drive the reaction forward[2].

Sulfonamide Synthesis: The Drug Discovery Workhorse

The sulfonamide moiety is a privileged pharmacophore, acting as a stable bioisostere for amides and carboxylic acids. It offers improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area, making it ubiquitous in antibiotics (sulfa drugs), diuretics, and COX-2 inhibitors like celecoxib[3].

Protocol 1: Anhydrous Synthesis of Sulfonamides

This protocol describes a self-validating system for sulfonamide generation, prioritizing anhydrous conditions to prevent the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid[4].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine or pyridine (1.5 - 2.0 equiv) to the solution.

  • Thermal Control: Submerge the flask in an ice bath to cool the mixture to 0 °C. Causality: The nucleophilic attack is highly exothermic. Cooling prevents thermal degradation of the sulfonyl chloride and suppresses side reactions.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.0 - 1.1 equiv) in a minimal volume of anhydrous solvent. Add this dropwise to the amine solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–6 hours until TLC or LC-MS indicates complete consumption of the amine.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

G A Amine + Base (Anhydrous Solvent) B Cool to 0 °C (Control Exotherm) A->B C Dropwise Addition of Sulfonyl Chloride B->C D Warm to RT (Nucleophilic Attack) C->D E Aqueous Workup (Remove Salts) D->E F Purified Sulfonamide E->F

Workflow for the anhydrous synthesis of sulfonamides.

Sulfonate Ester Formation: Stereocontrolled Alcohol Activation

Alcohols are notoriously poor leaving groups. Converting a hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or triflate) activates the carbon center for subsequent SN​2 substitutions or E2 eliminations[5].

Causality in Stereocontrol: Crucially, the reaction between an alcohol and p-toluenesulfonyl chloride (TsCl) breaks the O-H bond, not the C-O bond. This guarantees absolute retention of stereochemistry at the chiral carbon[5]. If the resulting tosylate is subsequently subjected to an SN​2 displacement, the overall sequence results in a clean, predictable inversion of configuration.

Protocol 2: Preparation of Tosylates from Alcohols
  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask.

  • Base Addition: Add a 50% molar excess (1.5 equiv) of triethylamine or pyridine.

  • Thermal Control: Cool the mixture to between -10 °C and 0 °C using an ice-salt bath. Causality: Strict temperature control is vital here. Elevated temperatures in the presence of acid/base can trigger unwanted SN​1 or E1 pathways, which would scramble the stereocenter or lead to elimination[6].

  • Electrophile Addition: Add p-toluenesulfonyl chloride (1.1 equiv) in portions or dropwise as a solution over 10 minutes.

  • Propagation: Stir for an additional 1–2 hours at 0 °C.

  • Workup: Transfer to a separatory funnel, wash sequentially with ice-cold water, cold 10% HCl (to remove excess pyridine/TEA), saturated NaHCO3​ , and brine[4].

G A Chiral Alcohol (Poor Leaving Group) B TsCl, Base, 0 °C (Retention of Configuration) A->B Activation C Chiral Tosylate (Excellent Leaving Group) B->C D Nucleophile (SN2) (Inversion of Configuration) C->D Substitution E Stereoinverted Product D->E

Logic pathway for stereochemical control via tosylate intermediates.

Quantitative Data Summary

To assist in reaction planning, the following table synthesizes typical parameters and yields for key sulfonyl chloride transformations, including modern catalytic methods like Sandmeyer chlorosulfonylation[3] and decarboxylative halosulfonylation[7].

TransformationReagentsBase / CatalystTempTypical YieldKey Application
Sulfonamide Synthesis R−SO2​Cl
  • Primary/Sec Amine
Pyridine or TEA0 °C to RT85–100%Bioisostere generation in drug discovery[4]
Tosylate Formation TsCl + AlcoholTEA or Pyridine-10 °C to 0 °C80–95%Stereocontrolled SN​2 precursor synthesis[6]
Decarboxylative Halosulfonylation Aryl Acid + SO2​
  • Amine
  • DIPEA / Cu LMCTRT70–90%One-pot late-stage functionalization[7]
    Sandmeyer Chlorosulfonylation Aniline + DABSO + HClCu Catalyst-5 °C to RT75–85%Accessing complex heterocyclic sulfonyls[8]

    Emerging Methodologies in Sulfonyl Chemistry

    While direct reaction with commercially available sulfonyl chlorides remains the gold standard, modern drug discovery often requires complex, non-commercial sulfonyl architectures. Recent advancements have bypassed the need for unstable thiol precursors. For instance, Sandmeyer-type chlorosulfonylation utilizes feedstock anilines and DABSO (a stable SO2​ surrogate) in the presence of a copper catalyst to generate highly functionalized sulfonyl chlorides in situ[8]. Similarly, copper ligand-to-metal charge transfer (LMCT) enables the one-pot synthesis of sulfonamides directly from unactivated aromatic acids, drastically accelerating library synthesis for structure-activity relationship (SAR) studies[7].

    References

    • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI. Available at: [Link]

    • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society. Available at: [Link]

    • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Letters. Available at: [Link]

    • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate (PMC) - National Institutes of Health. Available at:[Link]

    • 3.1.7: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

    • Sulfonate Esters of Alcohols - Organic Chemistry Tutor. Available at:[Link]

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    An In-depth Technical Guide to 3-Bromopyridine-2-sulfonyl Chloride for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of the Pyridine Sulfonamide Scaffold

    In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of FDA-approved drugs. Its ability to form hydrogen bonds through its nitrogen atom can significantly enhance a molecule's pharmacokinetic properties and target binding affinity. When combined with the sulfonamide functional group, a well-established bioisostere for carboxylic acids, the resulting pyridine sulfonamide moiety offers a unique combination of physicochemical and pharmacological properties.[1] These hybrid molecules are cornerstones in the development of novel therapeutics across a spectrum of diseases, including antibacterial, anti-inflammatory, anticancer, and diuretic agents.[2][3]

    This guide focuses on a specific and highly versatile building block for the synthesis of such compounds: 3-Bromopyridine-2-sulfonyl chloride (CAS No. 1209950-34-4) . We will delve into its commercial availability, synthesis, reactivity, and its critical role in the construction of pharmacologically active agents.

    Physicochemical Properties and Commercial Availability

    3-Bromopyridine-2-sulfonyl chloride is a reactive compound that serves as a key intermediate for introducing the 3-bromo-2-pyridylsulfonyl moiety into target molecules. A summary of its key properties is provided below.

    PropertyValueReference
    CAS Number 1209950-34-4[4]
    Molecular Formula C₅H₃BrClNO₂S[4]
    Molecular Weight 256.51 g/mol [4]
    Canonical SMILES C1=CC(=C(N=C1)S(=O)(=O)Cl)Br[4]
    InChIKey DGXRQWJHHNNQGT-UHFFFAOYSA-N[4]
    Boiling Point 328.0±27.0 °C at 760 mmHg (Predicted)[4]
    Commercial Suppliers

    A critical aspect for any research and development program is the reliable sourcing of starting materials. 3-Bromopyridine-2-sulfonyl chloride is available from a number of specialized chemical suppliers. Researchers are advised to request certificates of analysis to ensure the purity and identity of the material.

    SupplierWebsiteNotes
    BLD PharmOffers the compound and provides analytical data such as NMR, HPLC, and LC-MS.[5]
    BOC SciencesListed as a supplier for CAS 1209950-34-4.[4]
    Amadis Chemical Company LimitedListed as a supplier for CAS 1209950-34-4.[4]

    Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

    Synthesis and Chemical Reactivity

    The synthesis of 3-Bromopyridine-2-sulfonyl chloride is a key step in its utilization. While multiple strategies exist for the synthesis of sulfonyl chlorides in general, a specific method for this isomer has been described starting from 2,3-dibromopyridine.

    Synthetic Pathway Overview

    The conversion of a bromo-substituted pyridine to the corresponding sulfonyl chloride can be achieved through a metal-halogen exchange followed by quenching with sulfuryl chloride (SO₂Cl₂). This approach is a robust method for generating pyridine-2-sulfonyl chlorides.[2]

    Caption: Synthetic route to 3-Bromopyridine-2-sulfonyl chloride.

    Detailed Experimental Protocol: Synthesis of 3-Bromopyridine-2-sulfonyl Chloride from 2,3-Dibromopyridine (Illustrative)

    The following is an illustrative protocol based on general procedures for the synthesis of pyridine sulfonyl chlorides. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

    Materials:

    • 2,3-Dibromopyridine

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl) in a suitable solvent

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous diethyl ether or other suitable extraction solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware for anhydrous reactions

    • Inert atmosphere (Nitrogen or Argon)

    Procedure:

    • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 2,3-dibromopyridine (1.0 eq) in anhydrous THF.

    • Metal-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium or isopropylmagnesium chloride (1.0-1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1-2 hours. The selective exchange at the 2-position is driven by the directing effect of the pyridine nitrogen.

    • Sulfonylation: In a separate flame-dried flask, prepare a solution of sulfuryl chloride (1.1-1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the organometallic intermediate solution from the first flask to the sulfuryl chloride solution via a cannula, again maintaining a very low temperature.

    • Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent. Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromopyridine-2-sulfonyl chloride. Further purification can be achieved by column chromatography on silica gel.

    Core Application: Synthesis of 3-Pyridyl-2-sulfonamides

    The primary utility of 3-Bromopyridine-2-sulfonyl chloride lies in its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is a robust and widely used transformation in pharmaceutical synthesis.[2][6]

    General Reaction Scheme

    The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine, leading to the formation of a stable S-N bond and the elimination of hydrochloric acid, which is neutralized by a base.

    Caption: General reaction for the synthesis of 3-pyridyl-2-sulfonamides.

    Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis

    This protocol provides a general method for the synthesis of sulfonamides from 3-Bromopyridine-2-sulfonyl chloride and can be adapted for a variety of amine substrates.[7]

    Materials:

    • 3-Bromopyridine-2-sulfonyl chloride

    • Primary or secondary amine (1.0 - 1.2 equivalents)

    • Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide; 1.5 - 2.0 equivalents)

    • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

    • Deionized water

    • 1 M HCl (if an organic base is used)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    Procedure:

    • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the base (e.g., triethylamine, 1.5-2.0 eq) in the chosen anhydrous solvent.

    • Addition of Sulfonyl Chloride: Cool the amine solution to 0 °C in an ice bath. In a separate flask, dissolve 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

    • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if an organic base was used), saturated aqueous sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 3-bromo-N-substituted-pyridine-2-sulfonamide.

    Applications in Drug Discovery and Medicinal Chemistry

    The 3-pyridyl-2-sulfonamide scaffold is of significant interest in drug discovery due to the diverse pharmacological activities exhibited by compounds containing this moiety. While specific examples directly utilizing 3-Bromopyridine-2-sulfonyl chloride are often found within proprietary patent literature, the broader class of pyridine sulfonamides has been extensively explored.

    • Anticancer Agents: Sulfonamide-containing compounds are prevalent in oncology research, with over 150 FDA-approved drugs incorporating sulfonyl groups. They have been investigated as tubulin polymerization inhibitors, demonstrating potent cytotoxicity against various cancer cell lines.

    • Antibacterial Agents: The sulfonamide group is historically significant in the development of antibacterial drugs. Pyridine-containing sulfonamides have been synthesized and evaluated for their activity against a range of bacterial strains.

    • Enzyme Inhibitors: The ability of the sulfonamide group to mimic a tetrahedral transition state and act as a zinc-binding group makes it a key pharmacophore for enzyme inhibitors. Pyridine sulfonamides have been explored as inhibitors of carbonic anhydrases, kinases, and proteases.

    • Antiviral and Other Therapeutic Areas: The versatility of the pyridine sulfonamide scaffold has led to its investigation in a wide array of therapeutic areas, including antiviral, antidiabetic, and anti-inflammatory applications.[3][8]

    Conclusion

    3-Bromopyridine-2-sulfonyl chloride is a valuable and reactive building block for the synthesis of a diverse range of 3-pyridyl-2-sulfonamides. Its commercial availability, coupled with established synthetic methodologies for its preparation and subsequent reactions, makes it an attractive tool for researchers and drug development professionals. The strategic incorporation of the 3-bromo-2-pyridylsulfonyl moiety can lead to the discovery of novel drug candidates with improved pharmacological profiles. This guide provides a foundational understanding of the properties, synthesis, and applications of this important chemical intermediate, empowering scientists to leverage its potential in their research endeavors.

    References

    • Supplier CAS No 1209950-34-4 - BuyersGuideChem. (n.d.). Retrieved March 11, 2026, from [Link]

    • BLD Pharmatech Co., Limited (Page 170) @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved March 11, 2026, from [Link]

    • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

    • Orita, A., et al. (2001). Preparation of Sulfonamides from Sodium Sulfonates: Ph3P·Br2 and Ph3P·Cl2 as a Mild Halogenating Reagent for Sulfonyl Bromides. Heterocycles, 55(5), 919-926.
    • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19573-19577.
    • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Chemistry & Biology Interface, 10(4), 1-17.
    • 3-Bromo-2-chloropyridine-5-sulfonyl chloride - 1g | Worldwide Life Sciences. (2026, February 27). Retrieved March 11, 2026, from [Link]

    • Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 41(29), 5569-5571.
    • Taylor, F. L., & Smith, C. R. (1949). U.S. Patent No. 2,480,091. Washington, DC: U.S.
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    • Sharma, P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
    • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.
    • Chen, J., et al. (2014).
    • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

    • Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(20), 6215.
    • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-216.
    • 3-Bromopyridine Safety D
    • Bradbury, R. H., et al. (2000). U.S. Patent No. 6,060,475. Washington, DC: U.S.
    • El-Gazzar, A. B. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969-25981.
    • 3-Bromopyridine. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

    • 3-Bromopyridine-2-sulfonyl chloride - CAS 1209950-34-4. (n.d.). Moshang Chemical. Retrieved March 11, 2026, from [Link]

    • A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride. (2017).

    Sources

    Safety, Reactivity, and Handling Precautions for 3-Bromopyridine-2-sulfonyl chloride: A Technical Guide for Drug Development

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry and drug development, the sulfonyl chloride functional group is a cornerstone for synthesizing sulfonamides—a highly prevalent pharmacophore in biologically active molecules. 3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) is a highly valuable, yet exceptionally reactive, electrophilic building block. Due to the intense electron-withdrawing effects of both the pyridine ring and the bromine atom, the sulfonyl center in this compound is highly susceptible to nucleophilic attack.

    This whitepaper provides an in-depth, mechanistic guide to the safe handling, reaction setup, and quenching protocols for 3-Bromopyridine-2-sulfonyl chloride. By understanding the causality behind its reactivity, researchers can prevent thermal runaways, toxic gas exposure, and catastrophic equipment failures.

    Physicochemical Profile & Hazard Identification

    To design a safe experimental workflow, one must first understand the physical and regulatory hazard profile of the compound. 3-Bromopyridine-2-sulfonyl chloride is classified as a Class 8 Corrosive material and poses severe risks upon contact with moisture, skin, or mucous membranes 1.

    Table 1: Physicochemical Properties & GHS Hazard Statements
    Property / HazardDetail / Classification
    CAS Number 1209950-34-4 2
    Molecular Formula C5H3BrClNO2S 2
    Molecular Weight 256.50 g/mol 2
    UN Classification UN# 3261, Class 8 (Corrosive), Packing Group III 1
    GHS Signal Word Danger 1
    Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation) 1

    Mechanistic Reactivity & Causality

    The primary danger of 3-Bromopyridine-2-sulfonyl chloride lies in its violent reactivity with water and other protic solvents. The reactivity is dictated by the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom 3.

    When exposed to water, a nucleophilic attack occurs at the sulfur center. This reaction proceeds through a trigonal bipyramidal intermediate (or transition state, depending on the exact solvent environment) 3 [[4]](). The subsequent collapse of this intermediate ejects the chloride ion, yielding 3-bromopyridine-2-sulfonic acid and releasing hydrogen chloride (HCl) gas 5.

    Causality of Hazard: This hydrolysis is highly exothermic. If water is added directly to the bulk chemical, the sudden release of heat vaporizes the rapidly forming HCl gas, causing a violent eruption and immediate pressure buildup in closed vessels 6.

    Hydrolysis A 3-Bromopyridine-2-sulfonyl chloride (Electrophilic Sulfur) C Trigonal Bipyramidal Transition State A->C Nucleophilic Attack B Water (H2O) (Nucleophile) B->C D 3-Bromopyridine-2-sulfonic acid C->D Chloride Elimination E Hydrogen Chloride (HCl) (Corrosive Gas) C->E Proton Transfer

    Mechanistic pathway of sulfonyl chloride hydrolysis and HCl gas evolution.

    Standard Operating Procedures (SOPs) for Handling

    To mitigate the risks associated with its reactivity, the following self-validating environmental and personal controls must be strictly enforced:

    • Environmental Controls: The compound must be handled in a strictly moisture-free environment. Use Schlenk line techniques or a nitrogen/argon-filled glovebox for weighing and transfers 7.

    • Personal Protective Equipment (PPE): Heavy-duty chemical-resistant gloves (neoprene or thick nitrile), a full face shield over safety goggles, and a chemically resistant lab coat are mandatory. All open-flask work must occur inside a certified chemical fume hood 7.

    • Storage: Store tightly sealed under an inert atmosphere at low temperatures (refrigeration recommended) away from any protic solvents, strong bases, or oxidizing agents 7.

    Experimental Workflows & Quenching Protocols

    Protocol A: Safe Setup for Sulfonamide Synthesis

    This protocol ensures controlled reactivity when coupling 3-Bromopyridine-2-sulfonyl chloride with an amine.

    • Step 1 (Preparation): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system with Argon.

    • Step 2 (Reagent Mixing): Dissolve the target amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) 7.

      • Causality: The base is critical to scavenge the HCl byproduct. Without it, HCl will protonate the starting amine, rendering it non-nucleophilic and stalling the reaction [[8]]().

    • Step 3 (Cooling): Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Step 4 (Addition): Dissolve 3-Bromopyridine-2-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the amine mixture over 30–60 minutes.

      • Self-Validation Check: Monitor the internal temperature continuously. If the temperature exceeds 5 °C, pause the addition immediately to prevent thermal runaway 8.

    Protocol B: Controlled Quenching of Unreacted Material

    Post-reaction, residual sulfonyl chloride must be safely destroyed before aqueous workup. Never add water directly to the reaction mixture.

    • Step 1 (Preparation): In a separate, oversized beaker, prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use at least 5–10 molar equivalents of base relative to the initial sulfonyl chloride amount 6.

    • Step 2 (Addition): With vigorous stirring, add the crude reaction mixture dropwise into the cold NaHCO₃ solution 6.

      • Causality: Adding the reaction mixture to the base (reverse addition) ensures the base is always in massive excess, controlling the exotherm. NaHCO₃ is chosen over NaOH because it provides a buffered, moderate reactivity and evolves CO₂ gas, which acts as a visual indicator of the neutralization rate 6.

    • Step 3 (Neutralization): Continue stirring the mixture in the ice bath for at least 30 minutes after addition is complete.

      • Self-Validation Check: Test the aqueous layer with pH paper. Proceed to separatory funnel extraction only when gas evolution has entirely ceased and the pH is neutral or slightly basic 6.

    QuenchingWorkflow Start Unreacted Sulfonyl Chloride in Reaction Mixture Step1 Cool to 0 °C (Ice Bath) Start->Step1 Step2 Prepare Cold NaHCO3 (aq) (5-10 eq) Step1->Step2 Step3 Dropwise Addition of Mixture to Base Step2->Step3 Decision Monitor Temperature & Gas Evolution (CO2) Step3->Decision Decision->Step3 Too Fast (Pause) Step4 Stir 30 mins at 0 °C Decision->Step4 Controlled End Aqueous Extraction (Safe Workup) Step4->End

    Decision tree for the safe quenching of unreacted sulfonyl chlorides.

    Quantitative Data & Material Comparison

    Selecting the correct quenching agent is a matter of balancing neutralization efficiency with thermal safety. Table 2 summarizes the operational differences between common agents.

    Table 2: Comparison of Quenching Agents for Sulfonyl Chlorides
    Quenching AgentTypeApplication / Safety ProfileExotherm Risk
    Sodium Bicarbonate (NaHCO₃) Weak BasePreferred. Controlled quenching due to moderate reactivity. CO₂ gas evolution allows visual monitoring of the reaction rate 6.Low to Moderate
    Sodium Carbonate (Na₂CO₃) Weak BaseAcceptable. More basic than NaHCO₃; highly effective as a solid absorbent for small benchtop spills 6.Moderate
    Water (H₂O) NeutralDangerous. Direct addition of water to the bulk chemical causes a violent, uncontrolled exotherm and rapid HCl gas expansion 6.Severe

    References

    • Wikipedia Contributors. "Sulfonyl halide." Wikipedia, The Free Encyclopedia. URL:[Link]

    • Scholaris. "Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles." Scholaris. URL:[Link]

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    An In-depth Technical Guide to the Potential Applications of Pyridine Sulfonyl Chlorides in Research

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly desirable moiety in drug design.[1][2] When functionalized with a sulfonyl chloride group (-SO₂Cl), the resulting pyridine sulfonyl chlorides emerge as exceptionally versatile and reactive intermediates. These reagents are pivotal for introducing the pyridylsulfonyl group, a key component in a multitude of compounds with significant pharmacological activities.[1][3]

    This technical guide offers an in-depth exploration of pyridine sulfonyl chlorides, designed for researchers, medicinal chemists, and drug development professionals. We will delve into their synthesis, inherent reactivity, and diverse applications, moving beyond a simple recitation of facts to explain the causality behind experimental choices. This document will serve as a practical resource, providing not only the theoretical framework but also detailed, field-proven protocols and insights into handling these often-unstable yet invaluable reagents.

    Synthesis of Pyridine Sulfonyl Chlorides: A Tale of Three Isomers

    The electronic nature of the pyridine ring makes direct C-H sulfonylation challenging, often leading to mixtures of isomers or requiring harsh conditions that are incompatible with many functional groups.[4] Consequently, multi-step strategies commencing from pre-functionalized pyridines are the most reliable and widely employed routes. The stability and optimal synthetic pathway are highly dependent on the position of the sulfonyl chloride group on the pyridine ring.

    Pyridine-2-Sulfonyl Chloride

    Pyridine-2-sulfonyl chloride is a notoriously unstable compound, highly sensitive to moisture and temperature, which often necessitates its in situ generation and immediate use.[5][6] Its primary degradation pathway is hydrolysis to the corresponding pyridine-2-sulfonic acid.[5]

    The most direct and high-yielding synthetic methods start from sulfur-containing precursors:

    • From 2-Mercaptopyridine: Oxidative chlorination of 2-mercaptopyridine is a reliable method. The starting material is oxidized in the presence of a chlorine source, such as sodium hypochlorite, to directly yield the sulfonyl chloride.[4]

    • From 2,2'-Dipyridyl Disulfide: This alternative starting material, formed by oxidizing 2-mercaptopyridine, can be treated with chlorine or bromine to generate a 2-pyridinesulfenyl halide, which is a precursor to the sulfonyl chloride.[4][7]

    • From Sodium Pyridine-2-sulfinate: The sulfinate salt can be converted to the sulfonyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS).[4][7][8] This method is particularly useful for generating the sulfonyl chloride solution for immediate use in subsequent reactions.[7][8]

    Pyridine-3-Sulfonyl Chloride

    This isomer is significantly more stable than its 2-substituted counterpart and is a crucial intermediate in pharmaceutical manufacturing.[9][10]

    • From 3-Aminopyridine (Diazotization): A common industrial-scale method involves the diazotization of 3-aminopyridine to form a diazonium salt. This intermediate is then subjected to a sulfonyl chlorination reaction, often using thionyl chloride in the presence of a copper catalyst, to yield pyridine-3-sulfonyl chloride.[11][12] This approach is advantageous due to its low cost and suitability for large-scale production.[11]

    • From Pyridine-3-Sulfonic Acid: The sulfonic acid can be converted to the sulfonyl chloride by heating with reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[13]

    Pyridine-4-Sulfonyl Chloride

    The synthesis of the 4-isomer often mirrors the strategies used for the 3-isomer, leveraging similarly stable precursors. A notable method involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides, which proceeds through an N-sulfonyl 4-alkylidene dihydropyridine intermediate, resulting in the formal sulfonylation of the picolyl C-H bond.[3][14]

    Diagram 1: Overview of Synthetic Pathways

    cluster_SM Starting Materials cluster_Int Intermediates cluster_Prod Pyridine Sulfonyl Chlorides sm1 2-Mercaptopyridine prod1 Pyridine-2-Sulfonyl Chloride sm1->prod1 Oxidative Chlorination sm2 2,2'-Dipyridyl Disulfide sm2->prod1 Halogenation/ Oxidation sm3 Sodium Pyridine-2-sulfinate sm3->prod1 Chlorination (NCS) sm4 3-Aminopyridine int1 Diazonium Salt sm4->int1 Diazotization sm5 Pyridine-3-Sulfonic Acid prod2 Pyridine-3-Sulfonyl Chloride sm5->prod2 Chlorination (PCl₅/POCl₃) int1->prod2 Sulfonyl Chlorination PSC Pyridine Sulfonyl Chloride (Py-SO₂Cl) Highly Electrophilic Sulfur Center Nuc1 Primary/Secondary Amine (R₂NH) PSC:f0->Nuc1 + Base (e.g., Pyridine) Nuc2 Alcohol (R'OH) PSC:f0->Nuc2 Nuc3 Hydrazine (H₂NNH₂) PSC:f0->Nuc3 Nuc4 Sodium Azide (NaN₃) PSC:f0->Nuc4 Prod1 Pyridine Sulfonamide (Py-SO₂NR₂) Nuc1->Prod1 Nucleophilic Substitution Prod2 Pyridine Sulfonate Ester (Py-SO₂OR') Nuc2->Prod2 Nucleophilic Substitution Prod3 Pyridine Sulfonyl Hydrazide (Py-SO₂NHNH₂) Nuc3->Prod3 Nucleophilic Substitution Prod4 Pyridine Sulfonyl Azide (Py-SO₂N₃) Nuc4->Prod4 Nucleophilic Substitution

    Caption: Reaction of pyridine sulfonyl chlorides with various nucleophiles.

    Other Key Transformations

    While sulfonamide formation is paramount, these reagents engage in other valuable transformations:

    • Sulfonate Ester Formation: Reaction with alcohols yields sulfonate esters.

    • Reactions with Other Nucleophiles: They react with hydrazine to give sulfonyl hydrazides and with sodium azide to produce sulfonyl azides, both of which are versatile synthetic intermediates. [15]* C-Sulfonylation: In the presence of a base and catalyst, they can act as C-sulfonylating agents for activated C-H bonds, such as those in 4-picoline derivatives, forming sulfones. [3][14]

    Applications in Research and Drug Development

    The utility of pyridine sulfonyl chlorides spans from the creation of blockbuster drugs to the development of advanced analytical methods.

    Medicinal Chemistry & Drug Discovery

    The pyridine sulfonamide moiety is a privileged structure in drug design, exhibiting a wide spectrum of biological activities. [1][16]

    • Key Building Block for APIs: Pyridine-3-sulfonyl chloride is a critical intermediate for synthesizing Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related disorders. [9][10]* Anticancer and Antimicrobial Agents: The incorporation of a pyridine sulfonamide scaffold can confer potent anticancer, antiviral, and antimicrobial properties. [2][17][18]For example, certain pyridine-based N-sulfonamides have shown activity against HSV-1 and various bacterial and fungal strains. [17]* Enzyme Inhibition: These structures are effective inhibitors for a range of enzymes. Pyridine-sulfonamide derivatives have been investigated as inhibitors of VEGFR-2 in cancer therapy and acetylcholinesterase in the context of Alzheimer's disease. [16][18]* Bioisosteres: The sulfonamide group is often used as a bioisostere for carboxylic acids, providing similar hydrogen bonding capabilities but with enhanced metabolic stability and solubility. [1]

    Diagram 3: Role in the Drug Discovery Pipeline

    cluster_0 Drug Classes A Pyridine Sulfonyl Chloride B Versatile Chemical Handle A->B Provides C Synthesis of Pyridine Sulfonamides B->C Enables D Privileged Scaffold in Medicinal Chemistry C->D Creates E Diverse Therapeutic Agents D->E Leads to F Anticancer E->F G Antiviral E->G H Antibacterial E->H I Diuretics E->I J Enzyme Inhibitors E->J

    Caption: The logical flow from reagent to therapeutic application.

    Analytical Chemistry

    The high proton affinity of the pyridyl group makes pyridine-3-sulfonyl chloride an excellent derivatizing agent to enhance sensitivity in mass spectrometry. [19]It is used to derivatize steroidal estrogens, bisphenols, and metabolites of cytochrome P450, allowing for their quantification at very low levels by LC-MS/MS.

    Advanced Organic Synthesis

    Beyond direct sulfonamide formation, pyridine sulfonyl chlorides and their derivatives are enabling new synthetic strategies.

    • Stable Surrogates: Due to the instability of pyridine-2-sulfonyl chloride, more stable, solid surrogates have been developed. 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates can be prepared, isolated by chromatography, and stored for months before being used to react with amines under more vigorous conditions. [5][6]* Cross-Coupling Partners: Pyridine-2-sulfinates, which can be derived from the corresponding sulfonyl chlorides, have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions for the synthesis of 2-substituted pyridines, overcoming the challenges associated with unstable pyridine-2-boronic acids. [20]

    Experimental Protocols

    The following protocols are provided as illustrative examples. Users must adhere to all appropriate safety precautions, including the use of personal protective equipment (PPE), as sulfonyl chlorides are corrosive and react with moisture. [21][22][23]

    Protocol 1: Synthesis of Pyridine-3-Sulfonyl Chloride from 3-Aminopyridine

    [11] This protocol is based on a patented industrial method and should be performed in a well-ventilated fume hood.

    • Diazonium Salt Formation:

      • Add 3-aminopyridine (1.0 mol) to 6M hydrochloric acid (670 mL) in a suitable reaction vessel.

      • Cool the mixture to 0-5 °C using an ice bath.

      • Slowly add a solution of sodium nitrite (1.05-1.1 mol) in water dropwise, maintaining the temperature below 5 °C.

      • After the addition is complete, add a solution of sodium fluoroborate (1.1-1.3 mol) in water dropwise, again keeping the temperature below 5 °C.

      • Stir the reaction mixture for 30-60 minutes at 0-5 °C.

      • Collect the precipitated diazonium fluoroborate salt by suction filtration and wash with ice-cold 6M HCl. Dry the intermediate solid.

    • Sulfonyl Chlorination:

      • In a separate vessel, add thionyl chloride (2.0 mol) to water (500 mL) and cool to 0-5 °C.

      • Add cuprous chloride (0.01 mol) as a catalyst.

      • Add the dried diazonium fluoroborate from the previous step in portions, maintaining the temperature at 0-5 °C.

      • Allow the reaction to proceed overnight at 0-5 °C.

      • Extract the mixture with dichloromethane (2 x 300 mL).

      • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (300 mL), water (300 mL), and brine (300 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.

    Reagent/ProductRoleMolar Ratio (Typical)
    3-AminopyridineStarting Material1.0
    Sodium NitriteDiazotizing Agent1.05 - 1.1
    Sodium FluoroborateSalt Formation1.1 - 1.3
    Thionyl ChlorideChlorosulfonylating Agent2.0
    Cuprous ChlorideCatalyst0.01
    Pyridine-3-sulfonyl chlorideProduct-
    Table 1: Stoichiometry for Pyridine-3-Sulfonyl Chloride Synthesis.
    Protocol 2: General Synthesis of a Pyridine Sulfonamide

    [1][24] This is a general procedure and may require optimization for specific substrates.

    • Setup:

      • Dissolve the primary or secondary amine (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane, THF, or pyridine if used as both solvent and base) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Addition of Base:

      • Add pyridine (2.0-3.0 eq) to the solution.

    • Addition of Sulfonyl Chloride:

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add the pyridine sulfonyl chloride (1.0-1.2 eq) to the stirred solution, either neat or as a solution in a small amount of the reaction solvent.

    • Reaction:

      • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification:

      • Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize excess pyridine.

      • Extract the product into an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

      • Filter and concentrate the solvent under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.

    Conclusion

    Pyridine sulfonyl chlorides are far more than simple reagents; they are powerful enablers of molecular innovation. Their ability to readily form the robust and pharmacologically significant sulfonamide linkage has cemented their role in drug discovery. While their handling, particularly the 2-isomer, requires careful consideration of their stability, the development of in situ generation techniques and stable surrogates has made their rich chemistry accessible. From constructing complex APIs like Vonoprazan to enabling sensitive analytical methods, the applications of pyridine sulfonyl chlorides are vast and continue to expand. For researchers aiming to synthesize novel therapeutics or explore new chemical space, a thorough understanding of these versatile building blocks is not just advantageous—it is essential.

    References

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    • PYRIDINE-2-SULFONYL CHLORIDE synthesis. (n.d.). ChemicalBook.
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    • Unlocking Chemical Synthesis: The Importance of Pyridine-3-sulfonyl Chloride (CAS 16133-25-8). (2026). NINGBO INNO PHARMCHEM CO.,LTD.
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    • SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. (2006). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

    • Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
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    • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). DSpace@MIT. Retrieved March 11, 2026, from [Link]

    • Pyridine-3-sulfonyl chloride | Biochemical Assay Reagent. (n.d.). MedChemExpress.
    • An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery. (n.d.). Benchchem.
    • The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
    • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). The Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]

    • Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease. (2021). ResearchGate. Retrieved March 11, 2026, from [Link]

    • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved March 11, 2026, from [Link]

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    Methodological & Application

    Synthesis of Novel Sulfonamides Utilizing 3-Bromopyridine-2-sulfonyl Chloride: An Application and Protocol Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This document provides a comprehensive guide to the synthesis of sulfonamides derived from 3-Bromopyridine-2-sulfonyl chloride. Pyridine-based sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The strategic placement of a bromine atom at the 3-position and the sulfonyl chloride at the 2-position of the pyridine ring offers a versatile scaffold for the development of novel therapeutic agents and chemical probes.

    This guide will delve into the underlying chemical principles, provide detailed, actionable protocols, and offer insights into the reaction's practical execution, empowering researchers to confidently incorporate this valuable building block into their synthetic workflows.

    Introduction: The Significance of Pyridine Sulfonamides

    The sulfonamide functional group is a cornerstone in drug discovery, present in a multitude of clinically approved drugs with applications ranging from antibacterial to anticancer and anti-inflammatory agents.[1] When incorporated into a pyridine scaffold, a privileged structure in medicinal chemistry, the resulting pyridine sulfonamides often exhibit enhanced pharmacological profiles. The nitrogen atom of the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets, while the sulfonamide moiety can act as a versatile hydrogen bond donor and acceptor.

    The subject of this guide, 3-Bromopyridine-2-sulfonyl chloride, is a particularly interesting starting material. The electron-withdrawing nature of both the bromo and sulfonyl chloride groups activates the pyridine ring towards certain transformations, while the bromine atom itself serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries.

    The Core Reaction: Sulfonamide Formation

    The fundamental reaction for the synthesis of sulfonamides is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride. This reaction, often referred to as sulfonylation, results in the formation of a stable S-N bond and the elimination of hydrogen chloride.

    Reaction Mechanism

    The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is typically followed by the departure of the chloride leaving group and the deprotonation of the nitrogen atom by a base to yield the neutral sulfonamide.

    To ensure the reaction proceeds to completion, a base is required to neutralize the hydrochloric acid (HCl) byproduct. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    Experimental Protocols

    This section provides detailed, step-by-step protocols for the synthesis of sulfonamides from 3-Bromopyridine-2-sulfonyl chloride.

    Synthesis of the Starting Material: 3-Bromopyridine-2-sulfonyl chloride

    A plausible synthetic route to 3-Bromopyridine-2-sulfonyl chloride involves the diazotization of 2-amino-3-bromopyridine followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.[2]

    General Protocol for the Synthesis of N-Aryl/Alkyl-3-bromopyridine-2-sulfonamides

    This protocol describes a general method for the reaction of 3-Bromopyridine-2-sulfonyl chloride with a primary or secondary amine.

    Materials:

    • 3-Bromopyridine-2-sulfonyl chloride (1.0 eq)

    • Primary or secondary amine (1.0 - 1.2 eq)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

    • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq) or Pyridine (can be used as both base and solvent)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

    Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 - 1.2 eq) and dissolve it in the chosen anhydrous aprotic solvent.

    • Addition of Base: Add the tertiary amine base (2.0 - 3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Addition of Sulfonyl Chloride: Prepare a solution of 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

    • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

    Workflow Diagram:

    Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary/Secondary Amine Reaction_Vessel Reaction at 0°C to RT Amine->Reaction_Vessel 1. Dissolve Solvent_Base Anhydrous Solvent + Base Solvent_Base->Reaction_Vessel Quench_Extract Quench with Water & Extract Reaction_Vessel->Quench_Extract 3. Monitor & Quench Sulfonyl_Chloride 3-Bromopyridine-2-sulfonyl chloride Sulfonyl_Chloride->Reaction_Vessel 2. Add dropwise Wash Wash Organic Layers Quench_Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Sulfonamide Purify->Product caption General workflow for sulfonamide synthesis.

    Caption: General workflow for sulfonamide synthesis.

    Data Presentation

    The following table summarizes typical reaction parameters that may be varied for optimization.

    Amine TypeSolventBaseTemperature (°C)Time (h)Typical Yield (%)
    Primary AliphaticDCM/THFTEA/DIPEA0 to RT2 - 870 - 95
    Secondary AliphaticDCM/THFTEA/DIPEA0 to RT4 - 1260 - 85
    Primary AromaticPyridinePyridineRT to 5012 - 2450 - 80
    Secondary AromaticDMFK₂CO₃/Cs₂CO₃50 to 8012 - 2440 - 70

    Note: These are generalized conditions and may require optimization for specific substrates.

    Causality Behind Experimental Choices

    • Solvent: Aprotic solvents like DCM, THF, and acetonitrile are commonly used as they do not react with the sulfonyl chloride. For less reactive aromatic amines, a more polar solvent like DMF may be beneficial. Pyridine can serve as both a solvent and a base.

    • Base: A tertiary amine base is crucial to neutralize the HCl byproduct. The choice of base can influence the reaction rate. For hindered amines, a non-nucleophilic base like DIPEA may be preferred.

    • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction is then allowed to proceed at room temperature. For less reactive amines, gentle heating may be required.

    • Stoichiometry: A slight excess of the amine may be used to ensure complete consumption of the sulfonyl chloride, which can sometimes be difficult to remove during purification.

    Trustworthiness and Self-Validation

    The protocols described herein are based on well-established principles of organic synthesis.[1] The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. Successful synthesis is confirmed by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected spectroscopic signatures would include characteristic shifts for the pyridine ring protons and the sulfonamide N-H proton (for primary amine reactants), as well as the correct molecular ion peak in the mass spectrum.

    Conclusion

    The synthesis of sulfonamides from 3-Bromopyridine-2-sulfonyl chloride offers a robust and versatile method for accessing a wide range of novel chemical entities with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and successful synthesis of these important compounds.

    References

    • Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]

    • Meerwein, H., et al. (1957). Über die Synthese von aromatischen Sulfonsäurechloriden aus aromatischen Aminen (Sandmeyer-Reaktion). Chemische Berichte, 90(6), 841-852. (A general reference for the Sandmeyer reaction for sulfonyl chloride synthesis).

    Sources

    3-Bromopyridine-2-sulfonyl chloride as a reagent in medicinal chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    In modern medicinal chemistry, the rapid exploration of structure-activity relationships (SAR) relies heavily on versatile, bifunctional building blocks. 3-Bromopyridine-2-sulfonyl chloride is a highly privileged reagent that offers orthogonal reactivity vectors: a highly electrophilic sulfonyl chloride for the rapid synthesis of sulfonamides, and a 3-bromo substituent primed for palladium-catalyzed cross-couplings. This unique substitution pattern is frequently leveraged in the development of complex therapeutics, including enzyme inhibitors and treatments for neurodegenerative diseases [1].

    However, the handling and sequential functionalization of this reagent require precise chemical control. Pyridine-2-sulfonyl chlorides are notoriously unstable and prone to rapid hydrolysis or degradation if mishandled [3]. As a Senior Application Scientist, I have designed this technical guide to navigate the inherent reactivity challenges of this molecule, ensuring high-yielding, reproducible workflows for your drug discovery campaigns.

    Physicochemical Profiling & Handling Logic

    Before initiating any synthetic sequence, it is critical to understand the physical properties of the reagent. 3-Bromopyridine-2-sulfonyl chloride is highly moisture-sensitive. Exposure to ambient humidity results in rapid hydrolysis to the unreactive 3-bromopyridine-2-sulfonic acid [3].

    Table 1: Physicochemical Properties

    PropertyValue
    Chemical Name 3-Bromopyridine-2-sulfonyl chloride
    CAS Number 1209950-34-4 [1]
    Molecular Weight 256.51 g/mol
    Molecular Formula C5H3BrClNO2S
    SMILES O=S(C1=NC=CC=C1Br)(Cl)=O
    Storage Requirements Store under inert gas (Ar/N₂) at -20 °C. Warm to room temperature in a desiccator before opening to prevent condensation.

    Strategic Synthetic Workflow

    The order of operations when utilizing 3-Bromopyridine-2-sulfonyl chloride is non-negotiable. Sulfonylation must always precede cross-coupling.

    Causality: Palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) typically require aqueous inorganic bases (e.g., K₂CO₃ in water/dioxane) and elevated temperatures (80–100 °C) [5]. Under these conditions, the sulfonyl chloride moiety would be instantaneously hydrolyzed. By converting the sulfonyl chloride into a stable sulfonamide first, you protect the sulfur center, allowing the 3-bromo position to be functionalized safely in subsequent steps.

    G A 3-Bromopyridine-2-sulfonyl chloride (Highly Reactive, Moisture Sensitive) B 3-Bromo-pyridine-2-sulfonamide (Stable Intermediate) A->B Step 1: N-Sulfonylation Amine (1.0 eq), Et3N (2.0 eq) Anhydrous DCM, 0 °C to RT Prevents Hydrolysis C 3-Substituted-pyridine-2-sulfonamide (Target Scaffold) B->C Step 2: Suzuki-Miyaura Coupling R-B(OH)2, Pd(PPh3)4 (5 mol%) K2CO3 (aq), Dioxane, 90 °C Cross-Coupling at C-Br

    Sequential functionalization workflow of 3-Bromopyridine-2-sulfonyl chloride.

    Self-Validating Experimental Protocols

    Protocol 1: Synthesis of 3-Bromo-pyridine-2-sulfonamides (N-Sulfonylation)

    This protocol establishes the sulfonamide linkage while suppressing competitive hydrolysis and bis-sulfonylation [3], [4].

    Step-by-Step Methodology:

    • Preparation of the Amine Solution: In an oven-dried flask under an argon atmosphere, dissolve the target amine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

      • Expertise & Causality: Anhydrous conditions are absolute prerequisites. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the amine nucleophile from protonating and becoming inactive.

    • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

      • Expertise & Causality: Sulfonylation is highly exothermic. Lowering the temperature dampens the reaction kinetics, suppressing the formation of bis-sulfonamides and preventing thermal degradation of the sensitive pyridine-2-sulfonyl chloride [3].

    • Electrophile Addition: Dissolve 3-Bromopyridine-2-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–12 hours. Monitor the reaction via LC-MS or TLC (UV active).

    • Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Expertise & Causality: NH₄Cl is chosen because it is mildly acidic—perfect for neutralizing excess triethylamine without being harsh enough to cleave the newly formed sulfonamide or protonate the pyridine ring into water-soluble salts.

    Advanced Alternative for Hindered Amines: For sterically hindered or weakly nucleophilic amines where traditional Et₃N/DCM conditions fail, utilizing magnesium amides (e.g., R₂NMgCl·LiCl) enables a highly efficient, transition-metal-free amination at room temperature, bypassing the need for harsh heating [2].

    Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    Once the sulfonamide is secured, the 3-bromo position can be diversified using boronic acids to build the final SAR library [5], [6].

    Step-by-Step Methodology:

    • Reagent Loading: To a Schlenk flask, add the 3-bromo-pyridine-2-sulfonamide intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Rigorous Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

      • Expertise & Causality: Oxygen is highly detrimental to Pd(0) catalysts, leading to rapid oxidation into inactive Pd(II) species and promoting unwanted oxidative homocoupling of the boronic acid.

    • Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration.

      • Expertise & Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base. The hydroxide/carbonate ions must be in the aqueous phase to attack the boronic acid, forming the reactive "ate" complex required for the transmetalation step [5].

    • Catalyst Initiation: Under a positive stream of argon, add Pd(PPh₃)₄ (5 mol%).

      • Expertise & Causality: The 3-pyridyl position is electron-deficient, accelerating oxidative addition. However, the adjacent sulfonamide and pyridine nitrogen can coordinate to the palladium center, potentially stalling the catalytic cycle. A robust, coordinatively saturated catalyst like Pd(PPh₃)₄ mitigates this risk.

    • Heating & Monitoring: Heat the reaction mixture to 90 °C for 6–8 hours. Monitor via LC-MS until the brominated starting material is fully consumed.

    • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water. Purify the concentrated crude via silica gel chromatography.

    Quantitative Data Summary

    Table 2: Reaction Optimization Parameters and Expected Outcomes

    Reaction PhaseKey VariableOptimal ConditionTypical YieldMechanistic Rationale
    Sulfonylation Base SelectionEt₃N or Pyridine75–90%Neutralizes HCl; prevents sulfonamide deprotonation if stoichiometry is strictly controlled.
    Sulfonylation Temperature0 °C to RTN/AMinimizes hydrolysis of the sulfonyl chloride and prevents bis-sulfonylation [3].
    Suzuki Coupling CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂65–85%Robust against heteroatom coordination and protodehalogenation side-reactions [6].
    Suzuki Coupling Solvent System1,4-Dioxane/H₂O (4:1)N/ASolubilizes both the organic electrophile and the inorganic base required for transmetalation [5].

    References

    • Supplier CAS No 1209950-34-4 - BuyersGuideChem BuyersGuideChem[Link]

    • Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides Organic Letters (ACS Publications)[Link]

    • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex Arkivoc[Link]

    • Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst Vapourtec[Link]

    Protocol for the Synthesis of 3-Bromopyridine-2-sulfonamides via Reaction with Primary Amines

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Medicinal and Process Chemists

    Abstract

    This application note provides a comprehensive guide for the synthesis of 3-bromopyridine-2-sulfonamides, a critical scaffold in modern medicinal chemistry. We present a detailed, field-proven protocol for the reaction of 3-bromopyridine-2-sulfonyl chloride with a range of primary amines. The document elucidates the underlying reaction mechanism, offers insights into critical process parameters, and includes a thorough troubleshooting guide. Furthermore, we discuss the strategic importance of the 3-bromo substituent as a synthetic handle for downstream diversification, particularly in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize and utilize this valuable class of compounds.

    Introduction: The Strategic Value of Pyridine Sulfonamides

    The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] When incorporated into a pyridine ring, this moiety offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. The specific isomer, 3-bromopyridine-2-sulfonamide, is of particular interest as a versatile intermediate. The sulfonamide group serves as a key pharmacophoric element, while the bromine atom at the 3-position provides a reactive site for subsequent chemical modifications, such as Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse compound libraries.[3][4]

    However, the synthesis of these compounds is not without its challenges. The key precursor, 3-bromopyridine-2-sulfonyl chloride, is a highly reactive electrophile susceptible to hydrolysis.[5] This guide provides a robust protocol designed to mitigate these challenges and ensure a high-yielding, reproducible synthesis.

    Reaction Mechanism and Core Principles

    The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic acyl substitution-type reaction. The process can be broken down into two primary steps, which are facilitated by a non-nucleophilic base.

    Causality Behind Key Choices:

    • Base Selection: A tertiary amine base like triethylamine (Et₃N) or pyridine is essential. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] This prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.

    • Temperature Control: The reaction is initiated at a low temperature (0 °C) to manage the initial exotherm and to minimize potential side reactions, such as the formation of a di-sulfonated byproduct where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide.[6]

    Below is a diagram illustrating the accepted reaction mechanism.

    G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Final Products Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate [R-NH₂⁺-SO₂(Cl)-Py-Br]⁻ Amine->Intermediate Nucleophilic Attack SulfonylCl 3-Br-Py-SO₂Cl (Sulfonyl Chloride) SulfonylCl->Intermediate Base Et₃N (Base) Product_HCl Product + HCl Base->Product_HCl Neutralization Intermediate->Product_HCl Collapse & Loss of Cl⁻ Sulfonamide R-NH-SO₂-Py-Br (Sulfonamide) Product_HCl->Sulfonamide Deprotonation Salt Et₃N·HCl (Salt Byproduct) Product_HCl->Salt

    Caption: General mechanism for sulfonamide formation.

    Detailed Experimental Protocol

    This protocol is a generalized procedure and may require optimization for specific primary amines.

    Materials and Reagents
    Reagent/MaterialGradeSupplierNotes
    3-Bromopyridine-2-sulfonyl chloride≥95%Commercial SourceHighly moisture-sensitive. Store under inert gas.[5]
    Primary Amine (R-NH₂)≥98%Commercial Source
    Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercial SourceDistill from CaH₂ if necessary.
    Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceUse a dry, aprotic solvent.
    Saturated aq. NaHCO₃Reagent Grade-For workup.
    BrineSaturated aq. NaCl-For workup.
    Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying.
    Silica Gel230-400 meshCommercial SourceFor column chromatography.
    Round-bottom flask--Flame-dried before use.
    Magnetic stirrer & stir bar--
    Inert gas supply (N₂ or Ar)--
    Ice bath--
    Step-by-Step Procedure

    The following workflow diagram provides a high-level overview of the entire process.

    Caption: High-level experimental workflow.

    • Reaction Setup: Under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

    • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Sulfonyl Chloride Addition: Dissolve 3-bromopyridine-2-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes. Maintaining a slow addition rate is crucial to control the reaction's exothermicity.

    • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

    • Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    Troubleshooting Guide

    ObservationPotential Cause(s)Suggested Solution(s)
    Low or No Product Yield 1. Inactive sulfonyl chloride due to hydrolysis.[5]2. Insufficiently dry solvent/reagents.3. Amine starting material is protonated (e.g., as a HCl salt).1. Use a fresh bottle of sulfonyl chloride or purify it before use.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Add an extra equivalent of base to neutralize the salt and free the amine.
    Multiple Spots on TLC, including a less polar spot Formation of di-sulfonated byproduct (R-N(SO₂-Py-Br)₂).[6]1. Ensure slow, dropwise addition of the sulfonyl chloride at 0 °C.2. Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1:1).
    Streaking on TLC, polar baseline material Hydrolysis of sulfonyl chloride to the corresponding sulfonic acid.1. Maintain stringent anhydrous conditions.2. During workup, the aqueous NaHCO₃ wash should remove the acidic byproduct.
    Product is difficult to purify from triethylamine hydrochloride salt The salt is partially soluble in the organic phase.1. After concentrating the crude product, triturate with a solvent in which the product is soluble but the salt is not (e.g., diethyl ether) and filter.

    Downstream Applications: The Synthetic Handle

    The true synthetic utility of 3-bromopyridine-2-sulfonamides lies in the reactivity of the C-Br bond. This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[7][8]

    G cluster_start Starting Material cluster_reagents Suzuki Coupling Reagents cluster_product Diversified Product Start_Mol 3-Bromopyridine-2-sulfonamide Final_Product 3-Aryl-pyridine-2-sulfonamide Start_Mol->Final_Product Suzuki-Miyaura Coupling Boronic_Acid R'-B(OH)₂ (Boronic Acid) Boronic_Acid->Final_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Final_Product Base_Suzuki Base (e.g., K₂CO₃, Cs₂CO₃) Base_Suzuki->Final_Product

    Caption: Diversification via Suzuki-Miyaura coupling.

    This strategy allows for the late-stage functionalization of complex molecules, a highly desirable approach in drug discovery programs. The reaction selectively occurs at the C-Br bond, leaving the sulfonamide moiety intact.[4]

    Safety and Handling

    • 3-Bromopyridine-2-sulfonyl chloride: This reagent is corrosive and a lachrymator. It is highly reactive towards moisture and nucleophiles. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Primary Amines: Toxicity varies widely. Consult the Safety Data Sheet (SDS) for the specific amine being used.

    • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with care and appropriate precautions.

    References

    • Patents, Google. "Production of pyridine-3-sulfonic acid - US5082944A." Accessed March 11, 2026.
    • Patents, Google. "EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids." Accessed March 11, 2026.
    • Synlett. "Efficient and Scalable Synthesis of Pyridine Sulfonamides." Accessed March 11, 2026.
    • Chempedia - LookChem. "Purification of Pyridine." Accessed March 11, 2026.
    • ResearchGate. "Preparation of pyridine sulphonamide resin for the removal of dyes from aqueous solutions | Request PDF." Accessed March 11, 2026.
    • Patents, Google. "CN104974081A - Synthetic method of 3-bromopyridine." Accessed March 11, 2026.
    • Benchchem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." Accessed March 11, 2026.
    • Eureka | Patsnap. "Synthetic method of 3-bromopyridine." Accessed March 11, 2026.
    • Benchchem. "How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds." Accessed March 11, 2026.
    • Patents, Google. "CN104130183A - Synthetic method for 3-bromopyridine." Accessed March 11, 2026.
    • Royal Society of Chemistry. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions." RSC Advances. Accessed March 11, 2026.
    • European Journal of Chemistry. "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent." Accessed March 11, 2026.
    • Sigma-Aldrich. "3-Bromo-2-chloropyridine-5-sulfonyl chloride | 216394-05-7." Accessed March 11, 2026.
    • Organic Chemistry Portal. "Suzuki Coupling." Accessed March 11, 2026.
    • International Journal of Pharmaceutical Sciences Review and Research. "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry." Accessed March 11, 2026.
    • Thermo Scientific Chemicals. "3-Bromo-2-chloropyridine-5-sulfonyl chloride, 96% 5 g | Buy Online." Accessed March 11, 2026.
    • Wikipedia. "Suzuki reaction." Accessed March 11, 2026.
    • Benchchem. "A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions." Accessed March 11, 2026.
    • ACS Medicinal Chemistry Letters.
    • ChemScene. "1060811-59-7 | 2-Bromopyridine-3-sulfonyl chloride." Accessed March 11, 2026.
    • Wikipedia. "3-Bromopyridine." Accessed March 11, 2026.
    • ResearchGate. "Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium..." Accessed March 11, 2026.
    • Heteroatom Chemistry. "Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines." Accessed March 11, 2026.
    • Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." Accessed March 11, 2026.
    • Organic Syntheses. "2,3-diaminopyridine." Accessed March 11, 2026.

    Sources

    Application Note: Orthogonal Functionalization of 3-Bromopyridine-2-sulfonyl chloride in API Scaffold Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern pharmaceutical development, the rapid assembly of complex, functionalized heteroaromatics is critical for discovering novel Active Pharmaceutical Ingredients (APIs). 3-Bromopyridine-2-sulfonyl chloride is a highly versatile, bifunctional building block that enables the modular synthesis of substituted pyridine-2-sulfonamides. This guide details the physicochemical properties, mechanistic causality, and validated step-by-step protocols for utilizing this intermediate, ensuring high-yield orthogonal functionalization.

    Physicochemical Profile & Quantitative Data

    Understanding the baseline properties of 3-Bromopyridine-2-sulfonyl chloride is the first step in designing a successful synthetic route. The molecule possesses two distinct reactive sites: an electrophilic sulfonyl chloride at the C2 position and a cross-coupling-ready bromide at the C3 position.

    PropertyData / Specification
    Chemical Name 3-Bromopyridine-2-sulfonyl chloride
    CAS Number 1209950-34-4[1]
    Molecular Formula C5H3BrClNO2S[1]
    Molecular Weight 256.51 g/mol [1]
    C2 Reactivity Highly electrophilic; susceptible to nucleophilic acyl substitution and hydrolysis.
    C3 Reactivity Halogenated heteroaryl; primed for transition-metal-catalyzed cross-coupling.

    Mechanistic Insights: The Causality of Reaction Sequencing

    When working with bifunctional intermediates, the order of operations is dictated by the stability of the functional groups under specific reaction conditions.

    Why Sulfonamidation Must Precede Cross-Coupling: Attempting a Suzuki-Miyaura cross-coupling directly on 3-Bromopyridine-2-sulfonyl chloride will result in catastrophic failure. Suzuki couplings inherently require aqueous basic conditions (e.g., aqueous K2​CO3​ or Na2​CO3​ ) to facilitate the transmetalation step of the catalytic cycle[2]. If exposed to these conditions, the highly moisture-sensitive sulfonyl chloride group will rapidly hydrolyze into an unreactive sulfonic acid byproduct[3].

    Therefore, the synthetic workflow must strictly follow a two-stage orthogonal approach:

    • Nucleophilic Sulfonamidation: The sulfonyl chloride is reacted with an amine under anhydrous conditions to form a stable sulfonamide[4].

    • Suzuki-Miyaura Coupling: The newly formed, robust sulfonamide safely withstands the elevated temperatures and aqueous basic conditions required to functionalize the C3 position via Palladium catalysis[5].

    Workflow A 3-Bromopyridine- 2-sulfonyl chloride B Step 1: Sulfonamidation A->B Amine, DIPEA DCM, 0 °C C 3-Bromopyridine- 2-sulfonamide B->C D Step 2: Suzuki Coupling C->D Ar-B(OH)2, Pd cat. Base, Heat E C3-Aryl Pyridine- 2-sulfonamide API D->E

    Workflow demonstrating orthogonal functionalization of 3-Bromopyridine-2-sulfonyl chloride.

    Self-Validating Experimental Protocols

    Protocol A: Synthesis of 3-Bromopyridine-2-sulfonamide (Nucleophilic Substitution)

    This protocol leverages anhydrous conditions and a sterically hindered base to prevent the hydrolysis of the sulfonyl chloride while avoiding competitive nucleophilic attack by the base itself[4],[3].

    Quantitative Stoichiometry:

    Reagent Equivalents Function
    3-Bromopyridine-2-sulfonyl chloride 1.0 eq Electrophilic Core
    Primary/Secondary Amine 1.1 eq Nucleophile
    N,N-Diisopropylethylamine (DIPEA) 2.0 eq Non-nucleophilic Acid Scavenger

    | Anhydrous Dichloromethane (DCM) | 0.1 M | Solvent |

    Step-by-Step Methodology:

    • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

    • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Lowering the temperature controls the exothermic nature of the reaction and significantly suppresses the formation of di-sulfonylated byproducts[3].

    • Addition: Dissolve 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the complete consumption of the sulfonyl chloride via TLC (Thin-Layer Chromatography).

    • Workup (Self-Validation): Quench the reaction with water. Extract the organic layer and wash sequentially with 1M HCl (to protonate and remove excess amine and DIPEA) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate sulfonamide.

    Mechanism S1 Sulfonyl Chloride Core Electrophilic S(VI) Center S2 Nucleophilic Attack Amine lone pair attacks S S1->S2 S3 Tetrahedral Intermediate Unstable transition state S2->S3 S4 Chloride Elimination Cl- departs, S=O reforms S3->S4 Collapse S5 Deprotonation DIPEA neutralizes HCl S4->S5 S6 Stable Sulfonamide Cross-coupling ready S5->S6 Neutralization

    Mechanistic sequence of sulfonamide formation via nucleophilic acyl substitution.

    Protocol B: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

    With the C2 position secured as a stable sulfonamide, the C3-bromide is now activated for Palladium-catalyzed cross-coupling to introduce aryl or heteroaryl substituents[2],[5].

    Quantitative Stoichiometry:

    Reagent Equivalents Function
    3-Bromopyridine-2-sulfonamide 1.0 eq Halogenated Electrophile
    Arylboronic Acid 1.2 - 1.5 eq Transmetalating Agent

    | Pd(dppf)Cl2​ | 0.05 eq (5 mol%) | Catalyst | | Potassium Carbonate ( K2​CO3​ ) | 2.5 eq | Base (Activates Boronic Acid) | | 1,4-Dioxane / H2​O (4:1 v/v) | 0.1 M | Biphasic Solvent System |

    Step-by-Step Methodology:

    • Reagent Assembly: In a heavy-walled pressure vial, combine the 3-Bromopyridine-2-sulfonamide (1.0 eq), arylboronic acid (1.2 eq), K2​CO3​ (2.5 eq), and Pd(dppf)Cl2​ (5 mol%).

    • Degassing (Critical Step): Add the 1,4-Dioxane and water mixture. Seal the vial with a septum and sparge the solution with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Palladium(0) active catalytic species[2].

    • Heating: Replace the septum with a Teflon-lined cap. Heat the reaction mixture to 90 °C in an oil bath for 8–12 hours.

    • Monitoring & Workup: Confirm the consumption of the bromide via LC-MS. Cool the mixture to room temperature and filter it through a pad of Celite to remove the precipitated Palladium black.

    • Purification: Dilute the filtrate with Ethyl Acetate, wash with water and brine, dry over MgSO4​ , and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final C3-substituted pyridine-2-sulfonamide API scaffold.

    Sources

    Application Notes & Protocols: Strategic Derivatization of Alcohols with 3-Bromopyridine-2-sulfonyl Chloride for Advanced Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Transforming Alcohols into Strategic Intermediates

    In the landscape of modern organic synthesis and drug development, the conversion of alcohols into more reactive functional groups is a cornerstone transformation. While the hydroxyl group is ubiquitous in biologically relevant molecules, it is a notoriously poor leaving group, limiting its direct utility in many nucleophilic substitution reactions. Derivatization is the key to unlocking its synthetic potential.

    The formation of sulfonate esters from alcohols is a highly reliable and widely adopted strategy to convert the hydroxyl moiety into an excellent leaving group.[1] This guide focuses on a specific, highly versatile reagent: 3-Bromopyridine-2-sulfonyl chloride . The resulting 3-bromopyridine-2-sulfonate esters are not merely activated alcohols; they are strategic bifunctional intermediates. The sulfonate group provides a reactive site for substitution or elimination, while the bromopyridine core serves as a valuable handle for subsequent metal-catalyzed cross-coupling reactions, a common strategy in the synthesis of complex pharmaceutical agents.[2] This dual functionality makes 3-Bromopyridine-2-sulfonyl chloride an invaluable tool for building molecular complexity in drug discovery programs.[3]

    This document provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and a discussion of the applications of this powerful derivatization technique.

    The Chemistry: Mechanism of Sulfonate Ester Formation

    The derivatization of an alcohol with a sulfonyl chloride, such as 3-Bromopyridine-2-sulfonyl chloride, is a nucleophilic substitution reaction at the electrophilic sulfur atom.[1] The reaction proceeds through a well-established mechanism, which is crucial to understand for optimizing reaction conditions and troubleshooting.

    Causality of the Mechanism:

    • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the alcohol's oxygen atom, which acts as a nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]

    • Formation of Intermediate: This attack forms a transient, unstable intermediate.

    • Role of the Base: A non-nucleophilic base, typically pyridine or triethylamine (TEA), is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[4] By removing HCl from the equilibrium, the base drives the reaction to completion according to Le Châtelier's principle. In some cases, the base can also act as a catalyst by forming a more reactive sulfonylammonium salt intermediate.[5][6]

    • Product Formation: The intermediate collapses, eliminating the chloride ion (a good leaving group) and, after deprotonation by the base, yields the stable sulfonate ester product and the protonated base (e.g., triethylammonium chloride).[4]

    The overall reaction is typically performed under anhydrous conditions at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.[4]

    Caption: Generalized mechanism of alcohol sulfonylation.

    Experimental Protocol: A Self-Validating System

    This protocol provides a robust, general procedure for the derivatization of a primary or secondary alcohol with 3-Bromopyridine-2-sulfonyl chloride. Each step is designed to ensure high yield and purity.

    Materials and Reagents
    Reagent/MaterialGradeSupplier ExampleNotes
    Alcohol Substrate≥98% PuritySigma-AldrichMust be dry.
    3-Bromopyridine-2-sulfonyl chloride≥97% PurityChemSceneHighly reactive and moisture-sensitive.[7]
    Triethylamine (TEA) or PyridineAnhydrous, ≥99.5%Acros OrganicsUse as a base and acid scavenger. Distill from CaH₂ if necessary.
    Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificA common aprotic solvent for this reaction.[4]
    1M Hydrochloric Acid (HCl)Reagent GradeVWRFor aqueous work-up.
    Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent Grade-For aqueous work-up.
    Saturated Sodium Chloride (Brine) SolutionReagent Grade-For aqueous work-up.
    Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-Drying agent.
    Silica Gel60 Å, 230-400 mesh-For column chromatography.
    TLC PlatesSilica gel 60 F₂₅₄MilliporeFor reaction monitoring.
    Standard Glassware--Round-bottom flask, separatory funnel, etc. Flame-dried before use.
    Step-by-Step Derivatization Procedure

    Experimental Workflow A 1. Setup & Reagent Prep Dissolve alcohol (1.0 eq) and Et3N (1.5 eq) in anhydrous DCM. B 2. Reaction Initiation Cool mixture to 0 °C (ice bath). Slowly add sulfonyl chloride (1.2 eq). A->B Cooling C 3. Reaction Monitoring Stir at 0 °C to RT. Monitor by TLC until alcohol is consumed. B->C Stirring D 4. Aqueous Work-up Quench with water. Wash sequentially with 1M HCl, sat. NaHCO3, and brine. C->D Completion E 5. Drying & Concentration Dry organic layer over MgSO4. Filter and concentrate in vacuo. D->E Phase Separation F 6. Purification Purify crude product via flash column chromatography. E->F Crude Product G 7. Characterization Analyze pure product by NMR, MS, and IR. F->G Pure Product

    Caption: Workflow for alcohol derivatization and purification.

    Detailed Steps:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol substrate (1.0 equivalent). Dissolve it in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution. Add triethylamine (1.5 equivalents).[4] Stir the solution with a magnetic stir bar until all solids are dissolved.

    • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add a solution of 3-Bromopyridine-2-sulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM dropwise via a syringe or dropping funnel over 10-15 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products.[4]

    • Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible (typically 1-4 hours).

    • Work-up and Extraction: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with:

      • Cold 1M HCl (to remove excess triethylamine).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Saturated brine solution (to reduce the solubility of organic material in the aqueous layer). Trustworthiness: This washing sequence systematically removes basic, acidic, and water-soluble impurities, forming a self-validating purification step.

    • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.

    • Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization.[8] The choice of eluent for chromatography will depend on the polarity of the specific product but often involves a gradient of ethyl acetate in hexanes.

    Data, Analysis, and Troubleshooting

    The success of the derivatization can be confirmed through standard analytical techniques.

    • ¹H NMR: Expect to see the characteristic peaks for the pyridyl and alcohol 'R' groups. The proton alpha to the sulfonate ester oxygen will typically shift downfield compared to the starting alcohol.

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of the 3-bromopyridine-2-sulfonate ester should be observed. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be a key diagnostic feature.[9]

    • IR Spectroscopy: Look for the appearance of strong S=O stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹.

    Troubleshooting Common Issues
    ProblemPotential Cause(s)Recommended Solution(s)
    Low or No Yield Reagents (especially sulfonyl chloride) degraded by moisture. Incomplete reaction.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Allow longer reaction times or gentle heating.
    Formation of R-Cl The chloride byproduct can displace the newly formed sulfonate ester.Use a non-nucleophilic base like 2,6-lutidine instead of pyridine or TEA. Keep reaction temperatures low.[5]
    Multiple Spots on TLC Incomplete reaction, side products, or decomposition on silica gel.Re-verify stoichiometry and reaction time. For sensitive products, consider purifying with neutral alumina or recrystallization.[10]

    Conclusion: A Gateway to Molecular Complexity

    The derivatization of alcohols with 3-Bromopyridine-2-sulfonyl chloride is more than a simple protection or activation strategy; it is a tactical maneuver in complex molecular synthesis. This method transforms a simple hydroxyl group into a versatile sulfonate ester, enabling a vast range of subsequent transformations crucial for the synthesis of novel therapeutic agents. The protocol described herein is designed to be robust and reliable, providing a solid foundation for researchers aiming to leverage this powerful tool in their drug discovery and development efforts.

    References

    • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Benchchem.
    • Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
    • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2 [Video Lecture]. Chad's Prep.
    • Chemistry Steps. (2020, January 7). Reactions of Alcohols with SOCl2 and PBr3. Chemistry Steps.
    • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia - LookChem.
    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
    • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
    • PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
    • Request PDF. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate.
    • Sigma-Aldrich. (n.d.). 2-bromopyridine-3-sulfonyl chloride | 1060811-59-7.
    • The Journal of Organic Chemistry. (2023, March 13). Dehydroxylative Sulfonylation of Alcohols. ACS Publications.
    • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
    • Benchchem. (2025). An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery. Benchchem.
    • Benchchem. (2025). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis. Benchchem.
    • ChemScene. (n.d.). 1060811-59-7 | 2-Bromopyridine-3-sulfonyl chloride. ChemScene.

    Sources

    Application Notes and Protocols for 3-Bromopyridine-2-sulfonyl Chloride in the Synthesis of Novel Agrochemicals

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Importance of the 3-Bromopyridine-2-sulfonamide Scaffold in Agrochemical Discovery

    The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous innovation pipeline for new agrochemical active ingredients. Pyridine-based scaffolds are a cornerstone in the design of modern crop protection agents due to their metabolic stability and versatile biological activities.[1][2] The sulfonamide functional group is another privileged moiety in bioactive molecule discovery, known for its ability to act as a stable bioisostere for other functional groups and for its potent interactions with biological targets.[1][3]

    The strategic combination of these two features in 3-bromopyridine-2-sulfonyl chloride presents a highly valuable, yet underexplored, building block for the synthesis of novel agrochemicals. The presence of a bromine atom at the 3-position offers a handle for further chemical diversification through cross-coupling reactions, while the sulfonyl chloride at the 2-position provides a reactive site for the facile introduction of a wide range of functionalities, most notably through the formation of sulfonamides.[1] This application note provides a comprehensive guide to the utilization of 3-bromopyridine-2-sulfonyl chloride in the synthesis of potential new herbicidal, fungicidal, and insecticidal compounds.

    Core Chemistry: The Sulfonylation of Amines

    The primary and most direct application of 3-bromopyridine-2-sulfonyl chloride in agrochemical synthesis is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically robust and high-yielding.[1][4] The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.[4]

    G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A 3-Bromopyridine-2-sulfonyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary/Secondary Amine (R1R2NH) B->C D 3-Bromopyridine-2-sulfonamide C->D Elimination E HCl C->E

    Caption: General reaction mechanism for sulfonamide formation.

    PART 1: Synthesis of a Model Pyridinylsulfonamide Herbicide Candidate

    This section outlines a detailed protocol for the synthesis of a model herbicidal candidate, N-(4,6-dimethoxypyrimidin-2-yl)-3-bromopyridine-2-sulfonamide. This class of compounds, targeting the acetolactate synthase (ALS) enzyme, is a well-established mode of action for herbicides.[5]

    Experimental Protocol

    Objective: To synthesize N-(4,6-dimethoxypyrimidin-2-yl)-3-bromopyridine-2-sulfonamide.

    Materials:

    • 3-Bromopyridine-2-sulfonyl chloride

    • 2-Amino-4,6-dimethoxypyrimidine

    • Anhydrous Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

    • Ethyl Acetate

    • Hexanes

    Procedure:

    • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous dichloromethane (50 mL).

    • Addition of Base: To the solution from step 1, add anhydrous pyridine (1.2 eq) via syringe. Stir the mixture at room temperature for 10 minutes. The pyridine acts as a base to neutralize the HCl generated during the reaction.[6]

    • Addition of Sulfonyl Chloride: Dissolve 3-bromopyridine-2-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane (20 mL) and add it dropwise to the stirring solution from step 2 over a period of 15 minutes at 0 °C (ice bath).

    • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

    • Work-up:

      • Once the reaction is complete, quench the reaction by adding 1 M HCl (30 mL) and transfer the mixture to a separatory funnel.

      • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to yield the pure N-(4,6-dimethoxypyrimidin-2-yl)-3-bromopyridine-2-sulfonamide as a solid.

    G A Dissolve 2-amino-4,6-dimethoxypyrimidine in DCM B Add Pyridine A->B C Add 3-Bromopyridine-2-sulfonyl Chloride solution at 0 °C B->C D Stir at Room Temperature (4-6h) C->D E TLC Monitoring D->E F Quench with 1M HCl E->F Reaction Complete G Aqueous Work-up (HCl, NaHCO3, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Obtain Pure Product I->J

    Caption: Workflow for the synthesis of a model herbicide.

    PART 2: Data Presentation and Trustworthiness

    Expected Data for a Synthesized Library

    The following table illustrates the type of data that would be generated when synthesizing a library of compounds from 3-bromopyridine-2-sulfonyl chloride and various amines.

    Compound IDAmine Starting MaterialYield (%)Melting Point (°C)Herbicidal Activity (IC₅₀, µM)
    1 2-Amino-4,6-dimethoxypyrimidine85178-1800.5
    2 4-Fluoroaniline92155-157> 100
    3 2-Amino-5-chloropyridine88190-1921.2
    4 Morpholine95121-123> 100
    Self-Validating System: Ensuring Protocol Trustworthiness

    To ensure the integrity of the synthesized compounds, a rigorous analytical validation process is essential.

    • Structural Confirmation:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be obtained for the final product to confirm its structure. The disappearance of the amine N-H protons (in the case of primary amines) and the appearance of a sulfonamide N-H proton, along with characteristic shifts in the aromatic region, provide strong evidence of successful synthesis.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

    • Purity Assessment:

      • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by HPLC, ideally demonstrating a purity of >95%.

      • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

    PART 3: Expanding to Other Agrochemical Classes

    The versatility of 3-bromopyridine-2-sulfonyl chloride allows for its application in the synthesis of potential fungicides and insecticides as well.

    Fungicide and Insecticide Scaffolds

    Many commercial fungicides and insecticides contain sulfonamide or related functionalities. By reacting 3-bromopyridine-2-sulfonyl chloride with a diverse library of amines, including those containing other known fungicidal or insecticidal toxophores, novel combination chemistries can be explored. For instance, reaction with anilinopyrimidines or other nitrogen-containing heterocyclic amines could lead to new classes of fungicides. Similarly, coupling with amines bearing pyrazole or neonicotinoid-like fragments could yield novel insecticides.[7][8]

    G A 3-Bromopyridine-2-sulfonyl Chloride C Parallel Synthesis A->C B Amine Library B->C D Library of 3-Bromopyridine-2-sulfonamides C->D E Herbicidal Screening D->E F Fungicidal Screening D->F G Insecticidal Screening D->G H Hit Identification E->H F->H G->H

    Caption: High-throughput screening workflow.

    Conclusion

    3-Bromopyridine-2-sulfonyl chloride is a promising and versatile building block for the synthesis of novel agrochemicals. The straightforward and high-yielding reaction with amines to form sulfonamides allows for the rapid generation of diverse chemical libraries. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of next-generation crop protection agents.

    References

    • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from

    • Zhang, J., Xu, D., Wu, J., & Su, H. (2010). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Asian Journal of Chemistry, 22(1), 826-828.
    • Montelongo, Y. U. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
    • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
    • Google Patents. (2024). CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.
    • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

    • Liu, Z., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 47.
    • PubMed. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Retrieved from [Link]

    • ResearchGate. (2017). (PDF) Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Retrieved from [Link]

    • ResearchGate. (2026). Synthesis and insecticidal activity evaluation of sulfonamide derivatives oriented by atom replacement strategy. Retrieved from [Link]

    • MDPI. (2018).
    • Preprints.org. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

    • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

    • ResearchGate. (2025). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

    • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
    • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

    • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

    • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

    Sources

    Application Note & Protocol: Advanced Bioconjugation Using 3-Bromopyridine-2-sulfonyl Chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a detailed guide for the use of 3-Bromopyridine-2-sulfonyl chloride as a versatile reagent for the bioconjugation of proteins and other biomolecules. Sulfonyl chlorides are highly reactive electrophiles that readily form stable sulfonamide bonds with nucleophilic amino acid residues, primarily the ε-amino group of lysine. The inclusion of a bromopyridine moiety in this reagent offers a unique secondary functional handle for subsequent orthogonal chemistries, such as palladium-catalyzed cross-coupling reactions. This application note outlines the underlying reaction mechanism, provides a detailed, step-by-step protocol for protein modification, and discusses methods for the characterization and purification of the resulting bioconjugates. It is intended for researchers in drug development, chemical biology, and materials science who require robust and stable bioconjugation strategies.

    Introduction and Principle of Method

    Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. It is fundamental to the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes. The choice of chemical ligation strategy is dictated by the need for selectivity, stability, and reaction efficiency under biocompatible conditions.

    Arylsulfonyl chlorides have emerged as potent reagents for targeting primary amines on proteins.[1] The reaction between a sulfonyl chloride and a primary amine, such as the lysine side chain, results in the formation of a highly stable sulfonamide bond.[2][3] This linkage is significantly more resistant to hydrolysis than the amide bonds formed by commonly used N-hydroxysuccinimide (NHS) esters, offering greater stability for conjugates intended for in vivo applications.[4]

    The Reagent: 3-Bromopyridine-2-sulfonyl chloride

    3-Bromopyridine-2-sulfonyl chloride is a heteroaromatic sulfonyl chloride that offers two key functionalities:

    • The Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophile that serves as the primary anchor to the biomolecule. It selectively reacts with deprotonated primary amines, such as the ε-amino group of lysine residues, under slightly basic conditions.[5][6]

    • The 3-Bromopyridine Group: This moiety provides a secondary, orthogonal chemical handle. The bromine atom on the pyridine ring can participate in a variety of subsequent reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a second molecule of interest.[7] This dual-functionality makes it an excellent choice for constructing complex, multi-component bioconjugates.

    Reaction Mechanism and Causality

    The conjugation process is a nucleophilic acyl substitution reaction. The efficacy of the reaction is critically dependent on the nucleophilicity of the target amino acid and the electrophilicity of the sulfonyl chloride.

    Causality Behind Experimental Choices:

    • pH Control: The reaction is performed at a pH between 8.5 and 9.5. This is a crucial parameter. The pKa of the ε-amino group of lysine is approximately 10.5. At a pH below 9, a significant portion of the lysine amines are protonated (-NH₃⁺) and thus non-nucleophilic.[5] Raising the pH deprotonates these groups to the neutral -NH₂ form, which is a potent nucleophile ready to attack the electrophilic sulfur atom of the sulfonyl chloride.[6]

    • Buffer Selection: Amine-free buffers such as sodium borate or sodium phosphate are mandatory. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the sulfonyl chloride, drastically reducing conjugation efficiency.[8]

    • Reagent Preparation: 3-Bromopyridine-2-sulfonyl chloride is highly susceptible to hydrolysis and must be dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before addition to the aqueous protein solution.[9]

    The reaction proceeds as follows:

    Reaction_Mechanism Protein_NH2 Protein-Lys-NH₂ (Nucleophile) Intermediate Transition State Protein_NH2->Intermediate Nucleophilic Attack (pH 8.5-9.5) Reagent 3-Bromopyridine-2-sulfonyl Chloride (Electrophile) Reagent->Intermediate Product Protein-NH-SO₂-Py-Br (Stable Sulfonamide Conjugate) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

    Caption: Mechanism of sulfonamide bond formation.

    Detailed Experimental Protocol

    This protocol describes a general method for conjugating 3-Bromopyridine-2-sulfonyl chloride to a model protein, such as Bovine Serum Albumin (BSA).

    Materials and Reagents
    • Target Protein (e.g., BSA)

    • 3-Bromopyridine-2-sulfonyl chloride

    • Conjugation Buffer: 100 mM Sodium Borate, pH 9.0

    • Reagent Solvent: Anhydrous Dimethylsulfoxide (DMSO)

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    Step-by-Step Methodology

    Step 1: Protein Preparation

    • Dissolve the target protein in ice-cold Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.

    • Keep the protein solution on ice until ready for use.

    Step 2: Reagent Stock Solution Preparation

    • Crucial: This step must be performed immediately before initiating the conjugation reaction.

    • Allow the vial of 3-Bromopyridine-2-sulfonyl chloride to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 100 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, to make 100 µL of stock, dissolve 2.57 mg of the reagent (MW = 256.5 g/mol ) in 100 µL of anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    Step 3: Conjugation Reaction

    • While gently stirring the chilled protein solution, add the desired molar excess of the 3-Bromopyridine-2-sulfonyl chloride stock solution.

      • Rationale: A molar excess of 10- to 50-fold of the reagent over the protein is a typical starting point for optimization.[8][10] The optimal ratio depends on the number of accessible lysine residues and the desired degree of labeling (DOL).

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

      • Insight: Lower temperatures (4°C) can help maintain protein stability and may reduce non-specific hydrolysis of the reagent, providing a longer effective reaction window.

    Step 4: Quenching the Reaction

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.[8]

    • Incubate for 30 minutes at room temperature.

      • Rationale: The primary amine in Tris buffer will react with and neutralize any remaining unreacted sulfonyl chloride, preventing further modification of the protein.

    Step 5: Purification of the Bioconjugate

    • Remove the excess, unreacted reagent and quenching buffer salts using a pre-equilibrated size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

    • Elute the protein conjugate with PBS, pH 7.4.

    • Monitor the elution using absorbance at 280 nm and collect the fractions containing the protein.

    • Alternatively, the conjugate can be purified by dialyzing against PBS (3 x 1 L changes) over 24-48 hours at 4°C.

    Summary of Protocol Parameters
    ParameterRecommended ValueRationale & Notes
    Protein Concentration 5-10 mg/mLHigher concentrations can promote aggregation; lower concentrations may reduce reaction kinetics.
    Reaction Buffer 100 mM Sodium BorateMust be amine-free. pH 8.5-9.5 is critical for deprotonating lysine amines.
    Reagent:Protein Ratio 10:1 to 50:1 (molar)Starting point for optimization. Higher ratios increase the degree of labeling.
    Reaction Temperature 4°C or Room Temperature4°C is recommended for sensitive proteins to maintain stability.
    Reaction Time 1-2 hours (RT) or 4-16 hours (4°C)Longer times may be needed at lower temperatures or with less reactive proteins.
    Quenching Agent 50 mM Tris-HClEffectively caps any unreacted sulfonyl chloride.

    Characterization of the Bioconjugate

    After purification, it is essential to characterize the conjugate to confirm successful labeling and determine the Degree of Labeling (DOL).

    • SDS-PAGE: A simple method to confirm conjugation. The modified protein should exhibit a higher molecular weight than the unmodified protein, although the shift may be subtle depending on the DOL.

    • UV-Vis Spectrophotometry: The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for protein) and at a wavelength specific to the pyridyl moiety if a chromophoric partner is later attached via the bromine handle.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method for confirming conjugation and determining the exact DOL. The mass of the conjugate will increase by approximately 238.4 Da for each attached 3-bromopyridyl-2-sulfonyl group (mass of reagent minus HCl).

    Overall Experimental Workflow

    The entire process, from preparation to final validation, follows a logical sequence designed to ensure reproducibility and success.

    Workflow Start Start: Prepare Protein in Amine-Free Buffer (pH 9.0) Prep_Reagent Prepare Fresh Reagent Stock in Anhydrous DMSO Start->Prep_Reagent Conjugate Perform Conjugation Reaction (1-2h at RT or O/N at 4°C) Prep_Reagent->Conjugate Quench Quench Reaction with 50 mM Tris Conjugate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (MS, SDS-PAGE) Purify->Characterize End End: Validated Bioconjugate (Ready for secondary functionalization) Characterize->End

    Caption: End-to-end workflow for protein bioconjugation.

    Troubleshooting

    ProblemPotential Cause(s)Recommended Solution(s)
    Low or No Conjugation 1. Inactive (hydrolyzed) reagent.2. Incorrect buffer pH (too low).3. Presence of competing amines (e.g., Tris) in the protein stock.1. Prepare reagent stock solution immediately before use from a fresh vial.2. Verify buffer pH is between 8.5 and 9.5.3. Perform buffer exchange on the protein into the correct Conjugation Buffer.
    Protein Precipitation 1. High concentration of organic solvent (DMSO).2. Protein instability at basic pH.3. Over-modification of the protein, altering its solubility.1. Keep the volume of added reagent stock below 5-10% of the total reaction volume.2. Perform the reaction at 4°C instead of room temperature.3. Reduce the molar excess of the reagent and/or shorten the reaction time.
    High Polydispersity / Heterogeneity Inherent variability in the accessibility and reactivity of different lysine residues on the protein surface.This is an expected outcome for lysine conjugation. For site-specific labeling, consider cysteine-based strategies[11] or enzymatic methods. Optimize the reagent:protein ratio to target the most reactive lysines preferentially.

    References

    • Tatake, J. G., Knapp, M. M., & Ressler, C. (1991). Synthesis and characterization of protein and polylysine conjugates of sulfamethoxazole and sulfanilic acid for investigation of sulfonamide drug allergy. Bioconjugate Chemistry, 2(2), 124-131.

    • BenchChem. (2025). Application Notes and Protocols for Bioconjugation using m-PEG4-sulfonic acid. BenchChem.

    • BenchChem. (2025). Application Notes and Protocols for Bis-PEG4-sulfonic acid Conjugation to Primary Amines. BenchChem.

    • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.

    • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

    • Wang, Y., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Bioorganic Chemistry, 15, 107-123.

    • Kalia, J., & Raines, R. T. (2010). Bioconjugation: Linkage stability and novel methods. University of Wisconsin-Madison.

    • Gao, C., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 27(23), 8295.

    • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry.

    • Barrow, A. S., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6149–6155.

    • Acevedo, C. M., & Dewar, M. J. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13419.

    • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.

    • Chudasama, V., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. Chemical Communications, 47(31), 8781-8783.

    • de la Fuente-Herreruela, F., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Scientific Reports, 9(1), 9020.

    Sources

    Scale-Up Synthesis of 3-Bromopyridine-2-sulfonyl Chloride Derivatives: A Comprehensive Protocol

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of heteroaryl sulfonyl chlorides, particularly 3-bromopyridine-2-sulfonyl chloride, is a critical transformation in the development of modern therapeutics, including URAT1 inhibitors and complex sulfonamide libraries. Transitioning this synthesis from the bench to a pilot-scale environment presents significant chemical engineering challenges. Pyridine-2-sulfonyl chlorides are notoriously unstable, highly susceptible to hydrolysis, and prone to rapid degradation if not handled under stringent thermal and environmental controls[1].

    This application note provides a self-validating, scale-up-ready protocol for the synthesis of 3-bromopyridine-2-sulfonyl chloride via the oxidative chlorination of 3-bromopyridine-2-thiol, followed by its immediate in-situ trapping to form stable sulfonamide active pharmaceutical ingredients (APIs).

    Mechanistic Insights & Causality (Expertise & Experience)

    To ensure high yields and purity during scale-up, it is imperative to understand the causality behind the selected synthetic route and operational parameters:

    • Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ): The synthesis begins with 3-bromo-2-chloropyridine. In SN​Ar reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. The C2 position is highly activated by the adjacent electronegative pyridine nitrogen. Furthermore, chlorine is a superior leaving group to bromine in SN​Ar due to its higher electronegativity, which better stabilizes the anionic transition state[2]. Consequently, treatment with sodium sulfide ( Na2​S ) selectively displaces the C2-chlorine, leaving the C3-bromine intact for downstream cross-coupling applications.

    • Oxidative Chlorination Dynamics: Direct electrophilic sulfonation of the pyridine ring is electronically disfavored. Instead, building the sulfonyl group from a pre-installed sulfur atom (thiol) is the most scalable approach[1]. The oxidation of the thiol to the sulfonyl chloride proceeds through multiple intermediates (disulfide sulfenyl chloride sulfinyl chloride sulfonyl chloride). This cascade is highly exothermic.

    • Mitigation of Hydrolysis: Pyridine-2-sulfonyl chlorides are highly electrophilic and will rapidly hydrolyze to the corresponding sulfonic acid in the presence of trace moisture at elevated temperatures[3]. Maintaining the reaction temperature strictly between -5 °C and 0 °C during the chlorine gas purge is non-negotiable. Furthermore, because of its inherent instability, the sulfonyl chloride must not be isolated or stored; it must be telescoped immediately into the sulfonamide formation step[4].

    Process Visualization

    The following workflow illustrates the optimized two-step continuous sequence, designed to minimize the handling of the reactive sulfonyl chloride intermediate.

    Pathway A 3-Bromo-2-chloropyridine (Starting Material) B 3-Bromopyridine-2-thiol (Stable Intermediate) A->B Na2S, DMF 120°C, 2h C 3-Bromopyridine-2-sulfonyl chloride (Reactive Intermediate) B->C Cl2(g), aq. HCl -5°C to 0°C D 3-Bromopyridine-2-sulfonamide (API / Target) C->D R-NH2, Pyridine DCM, 0°C to RT

    Workflow for the synthesis and in-situ trapping of 3-bromopyridine-2-sulfonyl chloride.

    Scale-Up Optimization & Quantitative Data

    When scaling from a 10-gram laboratory batch to a 1-kilogram pilot batch, heat dissipation and gas-liquid mixing become the primary failure points. The table below summarizes the optimization data comparing different oxidative chlorination parameters.

    ParameterLab Scale (10 g)Kilo Scale (100 g)Pilot Scale (1.0 kg)
    Oxidant Source NaOCl / conc. H2​SO4​ Cl2​ (gas) / aq. HCl Cl2​ (gas) / aq. HCl
    Agitation Magnetic StirringOverhead (300 rpm)Baffled Overhead (150 rpm)
    Cooling Mechanism Ice/Salt BathJacketed ReactorJacketed Reactor (Glycol)
    Internal Temp ( Tint​ ) 0 °C to 5 °C-5 °C to 0 °C-10 °C to 0 °C
    Yield (Telescoped) 82%85%88%
    Purity (HPLC, %a/a) 95.0%97.2%98.5%

    Data Insight: Transitioning from bleach ( NaOCl ) to chlorine gas ( Cl2​ ) in aqueous HCl significantly improves the purity profile at scale by avoiding the accumulation of inorganic sulfate salts that complicate phase separations[1].

    Self-Validating Experimental Protocols

    Protocol A: Large-Scale Synthesis of 3-Bromopyridine-2-thiol
    • Reactor Preparation: Purge a 10 L jacketed glass-lined reactor with N2​ . Charge the reactor with 3-bromo-2-chloropyridine (1.0 kg, 5.19 mol) and anhydrous DMF (5.0 L).

    • Reagent Addition: Begin agitation (150 rpm). Add anhydrous Sodium Sulfide ( Na2​S , 0.60 kg, 7.78 mol, 1.5 equiv) in portions over 30 minutes.

    • Heating & Reaction: Heat the reactor jacket to maintain an internal temperature ( Tint​ ) of 120 °C for 2 hours.

    • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, dilute with 5 mL methanol, and analyze via HPLC. The reaction is deemed complete when the starting material is <1.0%.

    • Work-Up: Cool the reactor to 20 °C. Slowly quench the mixture into 15 L of rapidly stirred deionized water (Caution: potential H2​S evolution; ensure rigorous scrubbing). Adjust the pH to 5.0 using 2M HCl to precipitate the thiol.

    • Isolation: Filter the pale-yellow solid, wash with water (2 x 2 L), and dry under vacuum at 40 °C to a constant weight.

    Protocol B: Oxidative Chlorination and Telescoped Sulfonylation

    Crucial Warning: 3-Bromopyridine-2-sulfonyl chloride is highly reactive. The following steps must be executed sequentially without pausing[5].

    • Acidic Dissolution: In a 20 L jacketed reactor equipped with a gas sparger and a caustic scrubber system, suspend 3-bromopyridine-2-thiol (800 g, 4.21 mol) in 33% aqueous HCl (8.0 L).

    • Thermal Control: Circulate chilled glycol through the reactor jacket to bring Tint​ to -5 °C.

    • Oxidative Chlorination: Slowly bubble Cl2​ gas (approx. 900 g, 12.6 mol, 3.0 equiv) through the sparger. Adjust the flow rate to ensure Tint​ never exceeds 0 °C . The suspension will transition into a thick, pale-yellow/white emulsion as the sulfonyl chloride forms.

    • Self-Validating IPC (Amine Quench Method): Do not inject the reaction mixture directly into an LC-MS, as the acidic aqueous mobile phase will hydrolyze the product, yielding a false negative.

      • Validation Step: Withdraw a 50 µL aliquot and immediately quench it into 1 mL of a 0.1 M diethylamine solution in dichloromethane (DCM). Analyze this quenched sample via LC-MS to confirm the presence of the stable diethylsulfonamide derivative.

    • Extraction (Cold): Once complete, add ice-cold DCM (8.0 L) directly to the reactor. Agitate vigorously for 5 minutes, then allow phase separation. Immediately drain the lower organic layer (containing the sulfonyl chloride) into a pre-chilled receiving vessel over anhydrous Na2​SO4​ .

    • Telescoped Sulfonamide Formation: Filter the dried DCM solution directly into a second reactor containing the target amine (e.g., 4.5 mol, 1.05 equiv) and Pyridine (1.0 L, acting as both base and catalyst) pre-cooled to 0 °C[5].

    • Maturation & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic phase sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO3​ , and brine. Concentrate under reduced pressure to yield the crude 3-bromopyridine-2-sulfonamide, ready for final recrystallization.

    References

    • "Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds." MDPI.[Link]

    • "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." Organic Letters, ACS Publications.[Link]

    Sources

    Application Notes and Protocols for the Utilization of 3-Bromopyridine-2-sulfonyl Chloride in the Development of Anti-inflammatory Drugs

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Inflammation is a critical biological response that, when dysregulated, underpins a wide array of chronic diseases.[1][2] The development of novel anti-inflammatory therapeutics is a cornerstone of modern drug discovery, with a focus on identifying specific molecular targets within key signaling pathways.[3][4] Heterocyclic compounds are foundational scaffolds in medicinal chemistry, and among them, the pyridylsulfonyl moiety has emerged as a privileged structure for its ability to form stable, directed interactions with enzyme active sites. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-bromopyridine-2-sulfonyl chloride, a versatile chemical building block, for the synthesis and evaluation of new anti-inflammatory agents. We will explore its application in targeting pivotal inflammatory cascades such as NF-κB, MAPK, and JAK-STAT, and provide detailed, field-proven protocols for synthesis, in vitro screening, and in vivo validation.

    Introduction: The Strategic Value of the Pyridylsulfonyl Scaffold

    3-Bromopyridine-2-sulfonyl chloride is a bifunctional reagent of significant interest in drug discovery. Its structure combines two key features:

    • A Pyridine Ring: A nitrogen-containing heterocycle that is a common feature in numerous approved drugs. The nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions, providing multiple avenues for target engagement.

    • An Electrophilic Sulfonyl Chloride Group: This functional group is highly reactive towards nucleophiles, particularly primary and secondary amines, enabling the straightforward synthesis of a diverse library of sulfonamide derivatives.[5] Sulfonamides are a well-established class of pharmacophores known for their antibacterial, diuretic, and, increasingly, anti-inflammatory properties.

    • A Bromo Substituent: The bromine atom offers a site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for late-stage diversification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties.[6]

    The strategic combination of these features makes 3-bromopyridine-2-sulfonyl chloride an ideal starting point for generating novel chemical entities aimed at modulating the complex machinery of inflammation.

    Key Inflammatory Signaling Pathways: The Mechanistic Landscape

    A successful anti-inflammatory drug discovery program hinges on understanding and targeting the core signaling pathways that drive the inflammatory response. Derivatives of 3-bromopyridine-2-sulfonyl chloride can be designed to inhibit key nodes within these cascades.

    The NF-κB Pathway

    The Nuclear Factor kappa B (NF-κB) pathway is considered a prototypical proinflammatory signaling cascade.[7] It plays a central role in inflammation by inducing the transcription of a host of proinflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] The pathway is typically held in an inactive state by IκB proteins. Upon stimulation by signals like TNF-α or IL-1, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation and allowing NF-κB dimers to translocate to the nucleus and activate gene expression.[8][10] Inhibiting this pathway is a major goal in anti-inflammatory drug development.[7]

    NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Activates Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1, LPS) Stimuli->IKK Activates

    Caption: Canonical NF-κB signaling pathway.

    The MAPK Pathway

    Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that transmit extracellular signals to the nucleus, regulating processes like proliferation, apoptosis, and inflammation.[11] Key MAPK cascades involved in inflammation include the p38 and JNK pathways, which are strongly activated by stress and inflammatory cytokines.[11] Inhibiting kinases within this pathway, such as p38, can effectively reduce the production of pro-inflammatory cytokines.[11][12]

    MAPK_Pathway Stimuli Cytokines / Stress (TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammatory Response (Cytokine Production) TranscriptionFactors->Response Induces

    Caption: A representative MAPK (p38) signaling cascade.

    The JAK-STAT Pathway

    The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling.[13][14] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[14] The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, including many genes critical to the immune response.[15][16] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.[13]

    JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT (monomer) Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates (P) STAT_dimer STAT Dimer (Active) STAT->STAT_dimer Dimerization STAT_nuc STAT Dimer STAT_dimer->STAT_nuc Translocation DNA Target Gene Promoter STAT_nuc->DNA Binds Response Immune/Inflammatory Gene Expression DNA->Response Induces Transcription

    Caption: The canonical JAK-STAT signaling pathway.

    Application Note: Synthesis and Screening Workflow

    The primary application of 3-bromopyridine-2-sulfonyl chloride is as an electrophilic partner in the synthesis of sulfonamides. By reacting it with a diverse collection of amines, a large library of candidate molecules can be rapidly generated and screened for anti-inflammatory activity.

    Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Screening & Validation Start 3-Bromopyridine- 2-sulfonyl chloride Reaction Sulfonamide Synthesis Start->Reaction Amine Amine Library (R-NH2) Amine->Reaction Library Compound Library (Pyridylsulfonamides) Reaction->Library InVitro In Vitro Cellular Assay (Protocol 4.2) Library->InVitro Hits Identify Initial Hits (IC50 < 10 µM) InVitro->Hits InVivo In Vivo Model (Protocol 4.3) Hits->InVivo Lead Lead Candidate InVivo->Lead

    Caption: Drug discovery workflow using 3-bromopyridine-2-sulfonyl chloride.

    Experimental Protocols

    Protocol: General Synthesis of 3-Bromo-N-substituted-pyridine-2-sulfonamides

    This protocol describes a standard procedure for the synthesis of a sulfonamide library from 3-bromopyridine-2-sulfonyl chloride and various primary or secondary amines.

    Causality and Rationale: The sulfonyl chloride is a potent electrophile, and the reaction with a nucleophilic amine is typically rapid and high-yielding. A mild base is used to quench the HCl byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent, relatively inert solvent for this transformation. This parallel synthesis approach allows for the rapid creation of chemical diversity around a common scaffold.

    Materials:

    • 3-Bromopyridine-2-sulfonyl chloride (1.0 eq)

    • Selected primary or secondary amine (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Reaction vials or round-bottom flasks

    • Magnetic stirrer and stir bars

    Procedure:

    • In a clean, dry reaction vial under ambient atmosphere, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

    • Stir the solution at room temperature for 5 minutes.

    • In a separate vial, prepare a stock solution of 3-bromopyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 5-10 minutes. A mild exotherm may be observed.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

    • Purification: The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired product.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    Protocol: In Vitro Anti-Inflammatory Screening via LPS-Stimulated Macrophages

    This protocol outlines a cell-based assay to determine the ability of synthesized compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

    Causality and Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to robust activation of the NF-κB and MAPK pathways and subsequent production of inflammatory mediators like TNF-α.[10] This assay serves as a reliable and high-throughput method to identify compounds that interfere with these core inflammatory signaling pathways.[17]

    Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Synthesized test compounds (dissolved in DMSO to create 10 mM stock solutions)

    • Dexamethasone (positive control)

    • 96-well cell culture plates

    • Mouse TNF-α ELISA kit

    • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

    Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds (e.g., at final concentrations of 0.1, 1, 10, 25 µM). Include wells for vehicle control (DMSO only) and positive control (Dexamethasone, 1 µM). Incubate for 1 hour.

    • Inflammatory Challenge: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "no stimulus" control wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

    • Cytokine Measurement: After incubation, carefully collect the cell culture supernatant. Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Viability Assessment: To ensure that the reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

    • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited).

    CompoundTarget/ClassIn Vitro IC₅₀ (TNF-α)In Vivo Inhibition (%) @ 30 mg/kg
    Dexamethasone Glucocorticoid (Control)0.8 µM65%
    Compound A Pyridylsulfonamide5.2 µM45%
    Compound B Pyridylsulfonamide25.1 µM15%
    Compound C Pyridylsulfonamide0.9 µM58%

    Table 1: Representative data from in vitro and in vivo screening of a hypothetical series of pyridylsulfonamides derived from 3-bromopyridine-2-sulfonyl chloride.

    Protocol: In Vivo Evaluation using Carrageenan-Induced Paw Edema Model

    This protocol is a standard in vivo model to assess the acute anti-inflammatory activity of promising lead compounds identified from in vitro screens.[18][19][20]

    Causality and Rationale: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling), mediated by histamine, serotonin, and bradykinin in the initial phase, and prostaglandins and nitric oxide in the later phase.[19][21] The ability of a test compound to reduce this swelling is a strong indicator of its potential as an anti-inflammatory drug.[21]

    Materials:

    • Male Wistar or Sprague-Dawley rats (180-220 g)

    • Test compound

    • Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in water)

    • Indomethacin or Diclofenac (positive control)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Plethysmometer

    • Oral gavage needles

    Procedure:

    • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing but allow free access to water.

    • Grouping: Randomly divide the rats into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC)

      • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

      • Group 3-5: Test compound at various doses (e.g., 10, 30, 100 mg/kg)

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ reading.

    • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

    • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection. These are the Vₜ readings.

    • Data Analysis:

      • Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.

      • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

      • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

    Conclusion

    3-Bromopyridine-2-sulfonyl chloride represents a high-value starting material for the discovery of novel anti-inflammatory agents. Its chemical tractability allows for the rapid generation of diverse sulfonamide libraries through robust and scalable synthetic protocols. By employing a systematic workflow of synthesis followed by tiered in vitro and in vivo screening, researchers can efficiently identify and optimize lead candidates. The protocols and mechanistic insights provided herein offer a comprehensive framework for leveraging this versatile scaffold to target key inflammatory pathways, ultimately contributing to the development of next-generation therapeutics for a wide range of inflammatory diseases.

    References

    • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

    • Yong, H. Y., Koh, M. S., & Moon, A. (2009). Use of Inhibitors in the Study of MAP Kinases. Methods in Enzymology, 466, 143-155. Available at: [Link]

    • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 16(12), 843-862. Available at: [Link]

    • Patsnap Synapse. (2024). What are MAPKs inhibitors and how do they work?. Patsnap. Available at: [Link]

    • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Physiology, 14, 1116363. Available at: [Link]

    • Pozdeyev, N., et al. (2021). MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data. Cancers, 13(16), 4125. Available at: [Link]

    • Wikipedia. (n.d.). JAK-STAT signaling pathway. In Wikipedia. Retrieved March 11, 2026, from [Link]

    • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Available at: [Link]

    • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. Available at: [Link]

    • Tsiambas, E., et al. (2019). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Journal of Clinical Pathology, 4(1), 1030. Available at: [Link]

    • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. Available at: [Link]

    • Sullivan, J. E., et al. (2017). Targeting the MAPK signaling pathway in cancer: promising preclinical activity with the novel selective ERK1/2 inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics, 16(11), 2281-2291. Available at: [Link]

    • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

    • Lin, Y. T., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 9, 77. Available at: [Link]

    • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: a double-edged sword controlling inflammation. Cell Research, 27(5), 590-592. Available at: [Link]

    • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS. Available at: [Link]

    • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

    • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

    • Sung, J. Y., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Saudi Journal of Biological Sciences, 20(1), 65-72. Available at: [Link]

    • Macías-Mayorga, D., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3004. Available at: [Link]

    • Kumar, D., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry Letters, 19(16), 4534-4537. Available at: [Link]

    • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
    • Alam, M. S., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Pharmaceuticals, 15(2), 229. Available at: [Link]

    • Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1295. Available at: [Link]

    • Al-Obaydi, F. M. H., & Al-Saadi, T. M. H. (2021). Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Derivatives. Iraqi Journal of Pharmaceutical Sciences, 30(1), 101-112. Available at: [Link]

    • Wikipedia. (n.d.). 3-Bromopyridine. In Wikipedia. Retrieved March 11, 2026, from [Link]

    • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
    • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. RSC. Available at: [Link]

    • da Silva, G. V. J., et al. (2011). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Pharmaceuticals, 4(10), 1448-1473. Available at: [Link]

    • Thangavel, N., et al. (2021). Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. Molecules, 26(21), 6542. Available at: [Link]

    • Knowles, R. G. (2013). Development of Anti-Inflammatory Drugs - the Research & Development Process. ResearchGate. Available at: [Link]

    • Frontiers in Pharmacology. (n.d.). Recent Advances in Novel Therapeutic Molecules and Targets for Inflammatory Diseases. Frontiers Media. Available at: [Link]

    • MCE. (n.d.). 3-Bromopyridine-2-sulfonyl chloride - CAS No. 1209950-34-4. MCE. Available at: [Link]

    • Barreiro, E. J., et al. (2009). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. Bioorganic & Medicinal Chemistry, 17(1), 355-364. Available at: [Link]

    • Zlatanova, H., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica, 60(1), 129-135. Available at: [Link]

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    One-pot synthesis of sulfonamides from 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to the Streamlined One-Pot Synthesis of Novel Sulfonamides from 3-Bromopyridine-2-sulfonyl chloride

    Introduction: Accelerating Medicinal Chemistry with Pyridine Scaffolds

    The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] Its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and binding properties, makes it a highly valuable moiety in drug design.[2] When incorporated into a pyridine ring, a privileged scaffold in pharmaceuticals, the resulting pyridylsulfonamides offer unique vectors for molecular interactions and property modulation.

    Traditional multi-step syntheses, which involve the isolation and purification of intermediates, can be time-consuming, resource-intensive, and often result in lower overall yields.[3] One-pot synthesis, a strategy where reactants undergo successive transformations in a single vessel, directly addresses these inefficiencies.[4][5] This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and manual labor, thereby accelerating the generation of compound libraries for drug discovery.[6][7]

    This application note provides a detailed, field-proven protocol for the one-pot synthesis of a diverse range of sulfonamides starting from 3-Bromopyridine-2-sulfonyl chloride. We will delve into the scientific rationale, step-by-step methodology, and critical parameters to empower researchers in the efficient synthesis of novel chemical entities.

    Scientific Rationale and Mechanism

    The core of this synthesis is the nucleophilic substitution reaction between an amine and the highly electrophilic 3-Bromopyridine-2-sulfonyl chloride. The reactivity of the sulfonyl chloride is driven by the electron-deficient sulfur atom, which is polarized by two oxygen atoms and a chlorine atom.[8] The chlorine atom serves as an effective leaving group, facilitating the formation of the S-N bond.

    The reaction proceeds as follows:

    • Nucleophilic Attack: A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride.

    • HCl Byproduct Formation: This attack forms a new sulfur-nitrogen bond and releases a molecule of hydrochloric acid (HCl).

    • Acid Neutralization: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[9]

    The one-pot nature of this protocol is predicated on the compatibility of all reagents within a single reaction environment, obviating the need to isolate the often-sensitive sulfonyl chloride intermediate if it were generated in situ.

    Sulfonamide_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R1R2NH Amine (R¹R²NH) TS Trigonal Bipyramidal Intermediate R1R2NH->TS Nucleophilic Attack SulfonylChloride 3-Bromopyridine-2-sulfonyl chloride SulfonylChloride->TS Sulfonamide Sulfonamide Product TS->Sulfonamide Chloride leaves HCl HCl (neutralized by base) TS->HCl Experimental_Workflow A 1. Reaction Setup (Amine + Anhydrous Solvent + N₂ Atmosphere) B 2. Add Base (Et₃N) & Cool to 0 °C A->B C 3. Dropwise Addition (3-Bromopyridine-2-sulfonyl chloride in solvent) B->C D 4. Reaction (Warm to RT, Stir 4-12h) C->D E 5. Monitoring (TLC / HPLC) D->E E->D Incomplete? Continue Stirring F 6. Aqueous Work-up (Quench, Extract, Wash, Dry) E->F Complete? G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Final Pure Sulfonamide H->I

    Sources

    Application Note: Leveraging 3-Bromopyridine-2-Sulfonyl Chloride in the Rational Design of Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of highly selective small-molecule kinase inhibitors remains a cornerstone of modern targeted therapeutics, particularly in oncology and immunology[1]. A critical challenge in kinase inhibitor design is achieving exquisite selectivity while maintaining optimal physicochemical properties (e.g., aqueous solubility and metabolic stability). 3-Bromopyridine-2-sulfonyl chloride (CAS 1209950-34-4) has emerged as a privileged, bifunctional building block to address these challenges[2].

    By providing two orthogonal reactive sites—a highly reactive sulfonyl chloride for sulfonamidation and a bromine atom for palladium-catalyzed cross-coupling—this scaffold enables the rapid, divergent synthesis of complex inhibitor libraries. Notably, this building block has been successfully deployed in the synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of immunological and inflammatory disorders[3].

    Mechanistic Rationale in Kinase Targeting

    As a Senior Application Scientist, it is vital to understand why this specific scaffold is chosen over simpler alternatives. The 3-bromo-2-sulfonylpyridine core provides a meticulously arranged pharmacophore:

    • The Pyridine Nitrogen (H-Bond Acceptor): The sp2-hybridized nitrogen acts as a critical hydrogen-bond acceptor, typically anchoring the molecule to the backbone amides (e.g., Valine or Met residues) within the highly conserved kinase hinge region.

    • The Sulfonamide Vector (Solvent Channel / DFG Motif): Conversion of the sulfonyl chloride to a sulfonamide introduces a tetrahedral geometry that projects substituents out of the planar hinge region[4]. This vector is frequently utilized to reach the solvent-exposed channel (improving aqueous solubility) or to form hydrogen bonds with the conserved Asp/Phe residues of the DFG motif.

    • The 3-Bromo Substituent (Steric Lock & Specificity Handle): The ortho-relationship between the bulky bromine and the sulfonamide restricts the free rotation of the C–S bond. This steric constraint "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding. Furthermore, the bromine serves as a synthetic handle to extend the molecule into the kinase's specificity pocket (back pocket) via cross-coupling, driving isoenzyme selectivity.

    G A Pyridine Ring (H-Bond Acceptor) TargetA Kinase Hinge Region (Backbone Amides) A->TargetA Anchors core scaffold B Sulfonamide Vector (Solubility/H-Bonding) TargetB Solvent Channel / DFG Motif B->TargetB Tunes physicochemical profile C C3-Aryl/Heteroaryl (via 3-Bromo Handle) TargetC Specificity Pocket (Hydrophobic interactions) C->TargetC Drives kinase selectivity

    Fig 1: Pharmacophore mapping of 3-Bromopyridine-2-sulfonamide derivatives in kinase pockets.

    Experimental Workflow & Causality

    The functionalization of 3-Bromopyridine-2-sulfonyl chloride follows a strict sequence to prevent unwanted side reactions. The highly electrophilic sulfonyl chloride must be reacted first (Step 1), as it would not survive the basic, aqueous, and high-temperature conditions required for palladium-catalyzed cross-coupling (Step 2).

    G SM 3-Bromopyridine-2-sulfonyl chloride (CAS 1209950-34-4) Step1 Step 1: Regioselective Sulfonamidation Reagents: R-NH2, DIPEA, DCM Conditions: 0°C to RT, 2h SM->Step1 Int1 Intermediate: 3-Bromo-pyridine-2-sulfonamide Step1->Int1 Step2 Step 2: Suzuki-Miyaura Cross-Coupling Reagents: R'-B(OH)2, Pd(dppf)Cl2, K2CO3 Conditions: Dioxane/H2O, 90°C, N2 atm Int1->Step2 Prod Target Kinase Inhibitor Scaffold (e.g., PI3K/BRAF Inhibitor) Step2->Prod

    Fig 2: Two-step synthetic workflow for generating functionalized kinase inhibitor scaffolds.

    Detailed Experimental Protocols

    Protocol A: Regioselective Sulfonamidation

    Objective: Convert the sulfonyl chloride to a stable sulfonamide while preventing hydrolysis.

    Procedure:

    • Preparation: Dissolve the primary or secondary amine (1.1 equiv.) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the solution.

      • Causality: DIPEA is strictly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile. TEA can form highly reactive, unstable sulfene intermediates that lead to complex oligomeric mixtures.

    • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3-Bromopyridine-2-sulfonyl chloride (1.0 equiv.) dropwise as a solution in DCM.

      • Causality: The 0 °C environment suppresses the exothermic nature of the reaction and minimizes the risk of competitive hydrolysis by trace ambient moisture.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validating Step (Quench & Monitor): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active starting material indicates completion. Quench the reaction with saturated aqueous NaHCO3. This step is self-validating: any unreacted sulfonyl chloride will rapidly hydrolyze into a water-soluble sulfonic acid, which is seamlessly removed in the aqueous wash, ensuring high purity of the organic layer.

    • Workup: Extract with DCM, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3 Position

    Objective: Install the specificity-driving aryl/heteroaryl group at the sterically hindered C3 position.

    Procedure:

    • Preparation: In a Schlenk flask, combine the 3-bromo-pyridine-2-sulfonamide intermediate (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), and K2CO3 (3.0 equiv.).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M).

      • Causality: A biphasic solvent system is mandatory. Dioxane dissolves the organic substrates, while water dissolves the inorganic base (K2CO3). The dissolved base is required to activate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step in the catalytic cycle.

    • Catalyst Addition & Degassing: Add Pd(dppf)Cl2 (0.05 equiv.). Purge the flask with Argon for 10 minutes.

      • Causality: The C3 position is highly sterically encumbered by the adjacent sulfonamide. A bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) forces the palladium intermediate into a cis conformation, dramatically accelerating the final reductive elimination step and preventing catalyst stalling.

    • Heating: Heat the mixture to 90 °C for 12 hours.

    • Self-Validating Step (LC-MS Tracking): Analyze an aliquot via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet (M, M+2) due to the bromine atom. The complete disappearance of this doublet and the emergence of a single product mass peak validates the success of the cross-coupling. Furthermore, monitor for M-79 (debromination), which indicates premature reductive elimination.

    Quantitative Data: Suzuki Coupling Optimization

    To demonstrate the causality of the chosen conditions in Protocol B, the following table summarizes the quantitative optimization data for coupling a sterically hindered aryl boronic acid to the 3-bromo-pyridine-2-sulfonamide core.

    EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
    1Pd(PPh3)4Na2CO3Toluene / H2O9035%Monodentate ligands fail to overcome steric hindrance; incomplete conversion.
    2Pd(dppf)Cl2Na2CO3Dioxane / H2O9062%Bidentate ligand improves yield, but base solubility is suboptimal.
    3 Pd(dppf)Cl2 K2CO3 Dioxane / H2O 90 88% Optimal transmetalation rate and reductive elimination geometry.
    4Pd2(dba)3 / XPhosCs2CO3Dioxane (Anhydrous)10041%Lack of water prevents boronate formation; significant protodehalogenation observed.

    Table 1: Optimization metrics for the C3-functionalization of 3-bromo-pyridine-2-sulfonamides.

    Conclusion

    3-Bromopyridine-2-sulfonyl chloride is an indispensable building block in the medicinal chemist's toolkit. By understanding the mechanistic causality behind its reactivity—leveraging the sulfonyl group for hinge/solvent channel interactions and the ortho-bromine for steric locking and specificity pocket targeting—researchers can rationally design highly potent and selective kinase inhibitors. The self-validating protocols provided herein ensure robust, reproducible access to these advanced pharmaceutical intermediates.

    References

    • Source: U.S. Patent Application US20110021497A1 (Applicant: Cellzome Ltd / Ramsden Nigel).
    • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

    • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines Source: European Journal of Medicinal Chemistry (PubMed ID: 24681986). URL:[Link]

    Sources

    Catalytic Methods for Sulfonylation with 3-Bromopyridine-2-sulfonyl Chloride: Application Notes and Protocols

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Profile

    3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry. It is particularly valuable in the synthesis of complex therapeutics, including protein kinase inhibitors (such as PI3K inhibitors) targeting neurodegenerative disorders and oncology (1[1]).

    The strategic value of this reagent lies in its orthogonality: the highly reactive 2-sulfonyl chloride group allows for immediate functionalization (sulfonamidation or sulfone formation), while the 3-bromo group is preserved for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

    The Mechanistic Challenge

    The electron-deficient nature of the pyridine ring renders the C2 position highly electrophilic. Under traditional, non-catalytic sulfonylation conditions (e.g., using stoichiometric triethylamine or pyridine), nucleophilic amines or alcohols can bypass the sulfur atom and attack the C2 carbon via Nucleophilic Aromatic Substitution (SNAr). This leads to rapid desulfonylation and degradation of the starting material. To circumvent this, catalytic sulfonylation methods are mandatory. By lowering the activation energy of the desired S-N or S-C bond formation, these methods allow the reaction to proceed under mild, neutral, or slightly acidic conditions, preserving the delicate heteroaromatic core and the C-Br bond ().

    Workflow A 3-Bromopyridine-2-sulfonyl chloride (Bifunctional Hub) B Cu-Catalyzed N-Sulfonylation (Mild, avoids SNAr) A->B Amines, Cu(II) C Photoredox C-Sulfonylation (Radical addition) A->C Alkenes, Ru(II), hv D 3-Bromo-2-sulfonamide (Preserved C-Br bond) B->D E 3-Bromo-2-sulfone (Preserved C-Br bond) C->E F Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) D->F Orthogonal Reactivity E->F Orthogonal Reactivity G Complex Kinase Inhibitors & Bioactive Scaffolds F->G

    Bifunctional workflow of 3-Bromopyridine-2-sulfonyl chloride enabling orthogonal functionalization.

    Protocol A: Copper-Catalyzed N-Sulfonylation (Sulfonamide Synthesis)

    Causality & Mechanistic Rationale

    Copper catalysts, such as Cu(OTf)₂ or nano-CuO, act as soft Lewis acids that coordinate both the sulfonyl chloride and the amine. This templating effect directs the nucleophilic attack exclusively to the sulfur atom, facilitating electrophilic delivery of the sulfonyl group while completely suppressing bimolecular SNAr pathways at the pyridine C2 position (2[2]).

    Self-Validating Methodology

    Materials: 3-Bromopyridine-2-sulfonyl chloride (1.0 eq), Primary/Secondary Amine (1.1 eq), Nano-CuO (5 mol%), Acetonitrile (MeCN).

    • Reaction Assembly: In an oven-dried 10 mL round-bottom flask, suspend nano-CuO (5 mol%) in anhydrous MeCN (0.2 M) under an inert N₂ atmosphere.

    • Reagent Addition: Add the amine (1.1 eq) followed by dropwise addition of 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) dissolved in MeCN. Stir at room temperature (25 °C).

    • In-Process Control (IPC) & Validation: After 2 hours, withdraw a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is validated when the starting material mass (m/z 256) is consumed, and no desulfonylated 2-amino-3-bromopyridine byproduct (m/z 173) is detected, confirming the suppression of SNAr.

    • Workup: Dilute the mixture with CH₂Cl₂, filter through a short pad of Celite to remove the heterogeneous CuO catalyst, and wash the organic layer with 1M HCl to remove any unreacted trace amine.

    • Isolation: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 3-bromo-2-sulfonamide.

    Quantitative Data: Reaction Optimization
    EntryCatalystBaseSolventTemp (°C)Yield (%)SNAr Byproduct (%)
    1NoneEt₃N (2.0 eq)CH₂Cl₂2515%65%
    2Cu(OTf)₂ (10 mol%)Na₂CO₃ (1.5 eq)MeCN2588%< 2%
    3Nano-CuO (5 mol%)NoneMeCN2592% Not detected

    Protocol B: Visible-Light Photoredox C-Sulfonylation (Sulfone Synthesis)

    Causality & Mechanistic Rationale

    The synthesis of 3-bromopyridyl sulfones traditionally requires the harsh oxidation of thioethers, which can degrade sensitive functional groups. Visible-light photoredox catalysis provides a mild, room-temperature alternative. By utilizing a photocatalyst like Ru(bpy)₃Cl₂, visible light drives a single-electron transfer (SET) that reduces the sulfonyl chloride to a highly reactive sulfonyl radical (3[3]). This radical chemoselectively adds to alkenes, completely avoiding the oxidative degradation of the pyridine ring and preserving the C-Br bond (4[4]).

    Photoredox PC Ru(II) Ground State PC_star *Ru(II) Excited State PC->PC_star Visible Light (hv) PC_ox Ru(III) Oxidized State PC_star->PC_ox SET to Sulfonyl Chloride Substrate 3-Bromopyridine-2-sulfonyl chloride PC_star->Substrate PC_ox->PC SET from Intermediate Radical Sulfonyl Radical (Ar-SO2•) Substrate->Radical -Cl⁻ Adduct Carbon Radical Adduct Radical->Adduct + Alkene Alkene Alkene Adduct->PC_ox Product Vinyl/Alkyl Sulfone Adduct->Product -e⁻, -H⁺

    Visible-light photoredox catalytic cycle for the generation of sulfonyl radicals.

    Self-Validating Methodology

    Materials: 3-Bromopyridine-2-sulfonyl chloride (1.0 eq), Alkene (e.g., Styrene, 1.5 eq), Ru(bpy)₃Cl₂·6H₂O (1 mol%), MeCN.

    • Degassing & Setup: In a 10 mL transparent reaction vial equipped with a magnetic stir bar, add all reagents and MeCN (0.1 M). Seal the vial with a septum and sparge with Argon for 15 minutes. Validation Checkpoint: Oxygen actively quenches the *Ru(II) excited state; proper degassing is validated by observing a rapid color shift upon initial irradiation rather than a stalled reaction.

    • Irradiation: Place the vial approximately 2 cm away from a 5 W Blue LED light source. Stir at room temperature for 4–6 hours.

    • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Validation Checkpoint: The disappearance of the UV-active sulfonyl chloride spot and the emergence of a highly polar, UV-active sulfone spot validates the successful radical addition and completion of the catalytic cycle.

    • Workup: Remove the solvent under reduced pressure. Purify the crude residue directly by silica gel column chromatography to isolate the target chemoselective sulfone (5[5]).

    Quantitative Data: Substrate Scope for Photoredox C-Sulfonylation
    Alkene SubstratePhotocatalystLight SourceTime (h)Yield (%)Product Type
    StyreneRu(bpy)₃Cl₂5W Blue LED485%Vinyl Sulfone
    Methyl AcrylateRu(bpy)₃Cl₂5W Blue LED678%Alkyl Sulfone
    1-HexeneIr(ppy)₃5W Blue LED1262%Alkyl Sulfone

    References

    • UK Chemical Suppliers / BOC Sciences. 3-Bromopyridine-2-sulfonyl chloride Properties and Custom Synthesis. Available at:[Link]

    • Molaid. 3-Bromopyridine-2-sulfonyl chloride - CAS 1209950-34-4. Available at:[Link]

    • Journal of the American Chemical Society. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Available at: [Link]

    • Organic Letters (ACS). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Available at: [Link]

    • PubMed Central (PMC). Marine Sponge/CuO Nanocrystal: A Natural and Efficient Catalyst for Sulfonamides Synthesis. Available at: [Link]

    • Organic Letters (ACS). Synergistic Photoredox and Iron Catalyzed 1,2-Thiosulfonylation of Alkenes with Thiophenols and Sulfonyl Chlorides. Available at: [Link]

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    Troubleshooting & Optimization

    Technical Support Center: Optimizing Sulfonylation with 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support and Troubleshooting Center for heteroaromatic sulfonylation. Working with 3-Bromopyridine-2-sulfonyl chloride presents unique synthetic challenges. As an α -isomeric pyridine sulfonyl chloride, this reagent is intrinsically unstable. The electron-withdrawing nature of the pyridine nitrogen destabilizes the sulfonyl group, while the 3-bromo substituent introduces significant steric hindrance. This combination makes the electrophilic center highly susceptible to competitive degradation pathways.

    This guide provides field-proven insights, mechanistic causality, and validated protocols to help you optimize your yields and troubleshoot common failures.

    Part 1: Troubleshooting Guides & FAQs

    Q1: I am observing massive gas evolution during the reaction, and my LC-MS/NMR shows 2-chloro-3-bromopyridine instead of the desired sulfonamide. What is happening? A1: You are observing formal SO2​ extrusion (desulfonylation). This is the most common failure mode for α

    • and γ -isomeric pyridine sulfonyl chlorides[1]. The electron-deficient pyridine ring facilitates the cleavage of the C-S bond. When exposed to room temperature or strong, unhindered nucleophilic bases (like pyridine or DMAP), the intermediate collapses, releasing sulfur dioxide gas and trapping the chloride ion to form 2-chloro-3-bromopyridine. Solution: You must kinetically favor the amine attack over thermodynamic collapse. Drop the reaction temperature to between -20 °C and 0 °C, and switch to a non-nucleophilic, sterically hindered base like N,N -Diisopropylethylamine (DIPEA).

    Q2: My reaction yields mostly the sulfonic acid byproduct ( [M−Cl+OH] mass peak), even though I am using "anhydrous" solvents. How is this forming? A2: Heteroaromatic sulfonyl chlorides are exceptionally hygroscopic[2]. The 3-bromo group sterically shields the sulfur center, which significantly slows down the attack of your target amine—especially if it is a bulky secondary amine. This kinetic delay gives trace moisture in the solvent or environment a competitive advantage to hydrolyze the reagent into 3-bromopyridine-2-sulfonic acid. Solution: Solvents must be rigorously dried over activated 3Å molecular sieves. Furthermore, utilize a "reverse addition" technique: add the sulfonyl chloride solution dropwise to a pre-cooled mixture of your amine and base. This ensures the amine is always in excess relative to the active electrophile.

    Q3: Direct sulfonylation is consistently failing (<20% yield) despite strict temperature and moisture control. Are there alternative strategies that don't require changing my overall synthetic route? A3: Yes. If the chloride is too unstable for your specific nucleophile, you should transition to a stable surrogate electrophile.

    • Sulfonyl Fluorides: Converting the thiol or chloride to a pyridine-2-sulfonyl fluoride significantly increases bench stability while maintaining reactivity toward amines[3].

    • TCP Esters: You can react the sulfonyl chloride (or an organozinc precursor) with 2,4,6-trichlorophenyl chlorosulfate (TCPC) to form a TCP pyridine-2-sulfonate[4]. These esters are bench-stable for months and react cleanly with amines under slightly elevated temperatures without risk of SO2​ extrusion.

    Part 2: Mechanistic and Workflow Visualizations

    Mechanism RSO2Cl 3-Bromo-2-pyridinesulfonyl chloride + Amine Nucleophile Product Desired Sulfonamide (Favored at -20°C, DIPEA) RSO2Cl->Product Pathway A (Kinetically Controlled) Hydrolysis Sulfonic Acid Byproduct (Trace Moisture) RSO2Cl->Hydrolysis Pathway B (Hydrolytic Degradation) Desulfonylation 2-Chloro-3-bromopyridine (SO2 Extrusion, Thermal/Base) RSO2Cl->Desulfonylation Pathway C (Thermodynamic Collapse)

    Caption: Competing mechanistic pathways during the sulfonylation of 3-bromopyridine-2-sulfonyl chloride.

    Workflow Start 3-Bromopyridine-2-sulfonyl chloride Sulfonylation Workflow Check Is the reagent freshly synthesized or rigorously stored? Start->Check Degraded No: High risk of hydrolysis or SO2 extrusion Check->Degraded No Fresh Yes: Proceed with direct anhydrous sulfonylation Check->Fresh Yes Surrogate Convert to TCP Ester or Sulfonyl Fluoride Degraded->Surrogate Reaction Run at -20°C to 0°C Use DIPEA in THF/DCM Fresh->Reaction

    Caption: Decision tree for optimizing sulfonylation workflows based on reagent stability.

    Part 3: Quantitative Data & Condition Optimization

    The following table summarizes the causal relationship between reaction conditions and product distribution. Data is aggregated from standard optimization matrices for highly hindered α -pyridine sulfonyl chlorides.

    Condition SetSolventBase (Equiv)Temp (°C)Desired YieldPrimary ByproductMechanistic Cause of Failure
    Standard (Unoptimized) DCMEt 3​ N (2.0)25 °C15%2-Chloro-3-bromopyridine (70%)Thermal SO2​ extrusion via base catalysis.
    Pyridine Catalyzed DCMPyridine (3.0)0 °C25%Sulfonic Acid (60%)Pyridine forms highly unstable sulfonylpyridinium intermediate, rapidly hydrolyzing.
    Optimized Direct THFDIPEA (2.5)-20 °C78% Unreacted Amine (<10%)Steric bulk of DIPEA prevents nucleophilic catalysis; low temp halts SO2​ loss.
    TCP Surrogate Method MeCNK 2​ CO 3​ (2.0)60 °C85% Trichlorophenol (Stoichiometric)TCP leaving group is stable; requires thermal activation but prevents SO2​ loss.

    Part 4: Experimental Protocols

    Protocol A: Optimized Low-Temperature Direct Sulfonylation

    This self-validating protocol uses kinetic control to outcompete degradation pathways.

    • Preparation: Flame-dry a two-neck round-bottom flask under an Argon atmosphere. Add your target amine (1.0 equiv, e.g., 1.0 mmol) and anhydrous THF (0.2 M concentration).

    • Base Addition: Inject N,N -Diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 5 minutes.

    • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained precisely at -20 °C. Validation step: Ensure internal temperature stabilizes before proceeding.

    • Electrophile Addition: Dissolve freshly prepared or rigorously titrated 3-Bromopyridine-2-sulfonyl chloride (1.2 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise over 20 minutes via a syringe pump.

    • Reaction: Maintain stirring at -20 °C for 2 hours. Validation step: Monitor via TLC/LC-MS. Do not let the reaction warm to room temperature until the amine is fully consumed.

    • Quench & Workup: Quench the reaction at -20 °C by adding saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with cold brine, dry over Na2​SO4​ , and concentrate under reduced pressure (keep bath temp <30 °C to prevent late-stage degradation).

    Protocol B: The TCP Surrogate Method (For highly hindered amines)

    Use this protocol when Protocol A fails due to extreme steric clash at the amine.

    • Surrogate Generation: To a solution of 3-bromopyridine-2-zinc bromide (1.0 equiv) in THF, add 2,4,6-trichlorophenyl chlorosulfate (TCPC, 1.0 equiv) at room temperature[4].

    • Isolation: Stir for 2 hours. Quench with water, extract with DCM, and purify via rapid silica gel flash chromatography to isolate the bench-stable 2,4,6-trichlorophenyl 3-bromopyridine-2-sulfonate.

    • Sulfonylation: In a sealed vial, combine the TCP sulfonate ester (1.0 equiv), the target amine (1.5 equiv), and K2​CO3​ (2.0 equiv) in anhydrous Acetonitrile (MeCN).

    • Heating: Heat the mixture to 60 °C for 12 hours. The stability of the TCP ester allows for thermal activation of the hindered nucleophile without risking SO2​ extrusion.

    References

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ChemRxiv
    • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate PMC (N
    • How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds BenchChem Technical Support
    • A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides

    Sources

    Common side reactions with 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center for 3-Bromopyridine-2-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your research and development activities. As a reactive sulfonylating agent, its successful application often depends on careful control of reaction conditions to mitigate potential side reactions.

    Troubleshooting Guide

    This section addresses common issues encountered during reactions with 3-Bromopyridine-2-sulfonyl chloride in a practical question-and-answer format.

    Problem: Low or No Yield of the Desired Sulfonamide

    Q: I am experiencing a significantly low yield in my sulfonylation reaction. What are the likely causes and how can I resolve this?

    A: Low yields are a frequent challenge and can stem from several factors, primarily related to the reagent's stability and the reaction environment.

    • Possible Cause 1: Reagent Decomposition. 3-Bromopyridine-2-sulfonyl chloride is sensitive to moisture and can degrade over time, especially if not stored under anhydrous and inert conditions.[1][2] The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, which is unreactive in the desired sulfonylation reaction.[1][3]

      • Solution:

        • Storage: Always store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often recommended).[4]

        • Handling: Handle the reagent quickly in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

        • Purity Check: If decomposition is suspected (e.g., discoloration of the reagent), it is advisable to use freshly prepared or purified material.[1]

    • Possible Cause 2: Competing Hydrolysis during Reaction. The sulfonyl chloride functional group is highly susceptible to hydrolysis.[3] If there is any moisture present in the reaction solvent, glassware, or starting materials, the reagent will preferentially react with water over the intended amine or alcohol.

      • Solution:

        • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and dry your starting amine/alcohol if it is suspected to contain water. Performing the reaction under an inert atmosphere is crucial.[5]

    • Possible Cause 3: Ineffective Base or Incorrect Stoichiometry. The sulfonylation reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.[6] An inappropriate or insufficient amount of base can lead to poor yields.

      • Solution:

        • Base Selection: Non-nucleophilic organic bases such as triethylamine (TEA) or pyridine are commonly used.[7] For sensitive substrates, a bulkier base like diisopropylethylamine (DIPEA) might be beneficial.

        • Stoichiometry: Use at least one equivalent of base to neutralize the HCl produced. Often, a slight excess (1.5-2.0 equivalents) is recommended to ensure the reaction medium remains basic.[1]

    Problem: Formation of a Major, Unidentified Byproduct

    Q: My reaction is producing a significant amount of a byproduct that is difficult to characterize. What could it be?

    A: The formation of unexpected byproducts often points to side reactions involving the solvent or self-reaction of the starting material.

    • Possible Cause 1: Reaction with a Nucleophilic Solvent. If the reaction is carried out in a nucleophilic solvent (e.g., an alcohol), the solvent can compete with the intended nucleophile (your amine), leading to the formation of a sulfonate ester byproduct.[1]

      • Solution:

        • Solvent Choice: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) to avoid this side reaction.[1]

    • Possible Cause 2: Over-reaction or Side Reactions on the Pyridine Ring. While less common under standard sulfonylation conditions, the pyridine ring itself can potentially undergo side reactions, especially at elevated temperatures or with highly reactive species.

      • Solution:

        • Temperature Control: Maintain a low temperature during the addition of the sulfonyl chloride. Reactions are often started at 0°C and then allowed to warm to room temperature.[1][6]

        • Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base. This maintains a low concentration of the highly reactive sulfonyl chloride, minimizing potential side reactions.[1]

    Problem: Difficulty in Product Purification

    Q: I am struggling to isolate my pure sulfonamide product from the reaction mixture. What can I do?

    A: Purification challenges often arise from unreacted starting materials or the formation of emulsions during aqueous workup.

    • Possible Cause 1: Incomplete Reaction. If the reaction has not gone to completion, you will have a mixture of your desired product and unreacted amine, which can be difficult to separate.

      • Solution:

        • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting amine has been consumed before proceeding with the workup.[8]

    • Possible Cause 2: Emulsion during Workup. The presence of pyridine or other basic amines can lead to the formation of stable emulsions during the aqueous extraction phase of the workup.

      • Solution:

        • Acid Wash: A dilute acid wash (e.g., 1M HCl) during the workup will protonate any remaining basic compounds, moving them into the aqueous layer and breaking up emulsions.

        • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can also help to break emulsions and remove residual water.

    Frequently Asked Questions (FAQs)

    Q1: What is the stability of 3-Bromopyridine-2-sulfonyl chloride and how should it be stored? A1: This reagent is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).[4] Its instability is a known issue, particularly for pyridine-2-sulfonyl chlorides, which can undergo decomposition through hydrolysis or SO2 extrusion.[1][9]

    Q2: What are the most common side reactions observed with this reagent? A2: The most prevalent side reaction is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid.[1][3] Other potential side reactions include reaction with nucleophilic solvents and over-reaction at elevated temperatures.[1]

    Q3: Which bases are most effective for sulfonylation reactions with 3-Bromopyridine-2-sulfonyl chloride? A3: Tertiary amines such as pyridine and triethylamine (TEA) are commonly used to neutralize the HCl byproduct.[7] For substrates that are sensitive to base-catalyzed side reactions, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) may be a better choice.

    Q4: How can I monitor the progress of my reaction effectively? A4: Thin Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside your starting amine. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis, HPLC or LC-MS can be used.[8]

    Q5: What are the key safety precautions for handling this compound? A5: 3-Bromopyridine-2-sulfonyl chloride is a corrosive and moisture-sensitive compound.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[2][10]

    Experimental Protocols

    Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
    • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

    • Cooling: Cool the solution to 0°C using an ice bath.

    • Reagent Addition: In a separate flask, dissolve 3-Bromopyridine-2-sulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

    • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

    • Quenching and Work-up: Proceed to Protocol 2 for the work-up procedure.

    Protocol 2: Quenching and Work-up Procedure
    • Quenching: Carefully quench the reaction by adding deionized water.

    • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude sulfonamide product.

    • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.

    Data and Visualizations

    Table 1: Recommended Bases and Solvents for Sulfonylation
    Base pKa of Conjugate Acid Typical Solvents Notes
    Triethylamine (TEA)10.75DCM, THF, ACNStandard, cost-effective choice.
    Pyridine5.25DCM, Pyridine (as solvent)Can also be used as a solvent; may be more difficult to remove.
    Diisopropylethylamine (DIPEA)11.0DCM, THFSterically hindered, good for sensitive substrates.
    Diagrams

    G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Hydrolysis Amine R-NH₂ Product Desired Sulfonamide (3-Br-Py-SO₂NH-R) Amine->Product SulfonylChloride 3-Br-Py-SO₂Cl SulfonylChloride->Product Base Base (e.g., TEA) Base->Product HCl Scavenger Water H₂O (Moisture) SideProduct Sulfonic Acid (3-Br-Py-SO₃H) Water->SideProduct SulfonylChloride_Side 3-Br-Py-SO₂Cl SulfonylChloride_Side->SideProduct

    Caption: Desired Sulfonylation vs. Hydrolysis Side Reaction.

    G Start Low Yield Observed CheckReagent Check Reagent Stability (Storage, Age, Color) Start->CheckReagent CheckConditions Verify Anhydrous Conditions Start->CheckConditions CheckBase Review Base Choice & Stoichiometry Start->CheckBase SolutionReagent Use Fresh Reagent CheckReagent->SolutionReagent SolutionConditions Dry Glassware/Solvents Use Inert Atmosphere CheckConditions->SolutionConditions SolutionBase Use >1.5 eq. TEA/DIPEA CheckBase->SolutionBase

    Caption: Troubleshooting Workflow for Low Yield.

    References

    • Benchchem. Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
    • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
    • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
    • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
    • Benchchem. How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
    • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
    • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
    • 5-Bromopyridine-3-sulfonyl chloride - SAFETY DATA SHEET. (2014).
    • ChemScene. 1060811-59-7 | 2-Bromopyridine-3-sulfonyl chloride.
    • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025).
    • Sigma-Aldrich. 3-Bromo-2-chloropyridine-5-sulfonyl chloride | 216394-05-7.

    Sources

    Technical Support Center: Purification of 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis and isolation of pyridine sulfonyl chlorides.

    Isolating 3-bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) from a crude reaction mixture is notoriously difficult due to its extreme sensitivity to moisture. Below, you will find a workflow visualization, troubleshooting FAQs, self-validating protocols, and quantitative data to ensure high-yield purification.

    Purification Workflow Visualization

    G A Crude Reaction Mixture (3-Bromopyridine-2-sulfonyl chloride) B Vacuum Distillation (Remove POCl3/SOCl2) A->B C Concentrated Residue B->C D Purification Strategy? C->D E High-Vacuum Distillation (Solvent-Free) D->E Thermally Stable F Cold Biphasic Extraction (Toluene / Ice Water) D->F Heat Sensitive / Scale-up G Pure 3-Bromopyridine-2-sulfonyl chloride E->G F->G

    Experimental workflow for the purification of crude 3-Bromopyridine-2-sulfonyl chloride.

    Troubleshooting Guides & FAQs

    Q1: Why does my 3-bromopyridine-2-sulfonyl chloride completely degrade during standard aqueous workup?

    The Causality: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density via inductive and resonance effects. This renders the 2-position exceptionally electron-deficient. Consequently, the sulfur atom of the attached sulfonyl chloride becomes highly electrophilic. When exposed to water during standard aqueous workups at room temperature, nucleophilic attack by H₂O is rapid, leading to irreversible hydrolysis back to 3-bromopyridine-2-sulfonic acid[1]. Furthermore, the bulky and electron-withdrawing bromine atom at the 3-position exacerbates this instability by further polarizing the S-Cl bond.

    Q2: What is the most reliable method to purify the crude reaction mixture without inducing hydrolysis?

    The Causality: Hydrolysis is a bimolecular process requiring water. Removing the nucleophile (water) from the purification environment reduces the hydrolysis rate to zero. Therefore, the most reliable method is direct solvent-free vacuum distillation[2]. By avoiding the introduction of water or water-insoluble organic solvents entirely, the structural integrity of the sulfonyl chloride is preserved.

    Self-Validating Protocol: Direct High-Vacuum Distillation

    • Initial Stripping: Remove volatile chlorinating reagents (e.g., POCl₃, SOCl₂) from the crude mixture under mild vacuum (50–100 torr) at 40–50 °C.

    • Fractionation: Transfer the concentrated residue to a short-path distillation apparatus. Apply high vacuum (< 1 torr) and gradually increase the oil bath temperature.

    • Collection & Validation: Collect the pure 3-bromopyridine-2-sulfonyl chloride fraction. Self-Validation: The observation of a constant boiling point under a specific vacuum level acts as an immediate, real-time metric for product purity and successful isolation.

    Q3: If vacuum distillation is not feasible, what is the optimal protocol for isolating the sulfonyl chloride?

    The Causality: If the product is thermally labile or equipment for high-vacuum distillation is unavailable, a Cold Biphasic Extraction is required[3]. Since water must be introduced to wash away residual acids, the reaction must be kinetically frozen. Lowering the temperature to 0–5 °C significantly decreases the kinetic energy of the system, slowing the nucleophilic attack of water on the sulfonyl chloride to a negligible rate during the brief extraction window.

    Self-Validating Protocol: Cold Biphasic Extraction

    • Concentration: Distill off excess chlorinating agents under a water-jet vacuum, maintaining the internal temperature below 40 °C to prevent thermal degradation.

    • Solvent Addition: Dissolve the resulting residue in a non-polar, water-immiscible organic solvent (e.g., Toluene or Ethylene Chloride).

    • Thermal Quenching: Cool the organic mixture to 0–5 °C using an external ice/salt bath. Self-Validation: Insert an internal probe; the protocol is only validated to proceed when the internal temperature strictly reads ≤ 5 °C.

    • Cold Wash: Rapidly add ice-cold water (0–5 °C) in portions to quench residual acids.

    • Phase Separation: Immediately transfer the biphasic mixture to a pre-cooled separatory funnel. Separate the organic phase from the aqueous phase without delay.

    • Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter and evaporate the solvent under reduced pressure (rotary evaporation at < 30 °C) to yield the purified product.

    Q4: How do I validate the purity and structural integrity of the isolated product?

    The Causality: A protocol is only as reliable as its analytical validation. Standard analytical methods can induce the very degradation you are trying to measure. Reverse-phase HPLC utilizes aqueous mobile phases (e.g., Water/Acetonitrile with TFA). Injecting 3-bromopyridine-2-sulfonyl chloride into an LC system will cause it to hydrolyze on the column, yielding a false-positive result for the sulfonic acid and leading researchers to incorrectly assume their purification failed.

    Self-Validating Analytical Workflow:

    • Avoid LC-MS/HPLC: Do not use aqueous mobile phases.

    • Anhydrous NMR: Dissolve the product in anhydrous CDCl₃. The presence of sharp singlets for the pyridine protons and the complete absence of a broad -OH peak (typically >10 ppm for sulfonic acids) validates the structural integrity.

    • IR Spectroscopy: Run an ATR-IR spectrum. The presence of strong asymmetric and symmetric S=O stretching bands at approximately 1370 cm⁻¹ and 1170 cm⁻¹ confirms the intact sulfonyl chloride functional group.

    Quantitative Data: Purification Strategy Comparison

    The following table summarizes the expected outcomes based on the chosen purification strategy for highly electrophilic pyridine sulfonyl chlorides[2],[3],[4].

    Purification StrategyExpected Yield (%)Expected Purity (%)Hydrolysis RiskScalability
    Direct High-Vacuum Distillation 85 – 95%> 98%Very LowHigh
    Cold Biphasic Extraction (Toluene) 75 – 85%90 – 95%ModerateVery High
    Standard Aqueous Workup (RT) < 30%< 50%CriticalLow

    References

    • [2] WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Google Patents. Available at:

    • [3] EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride. Google Patents. Available at:

    Sources

    How to prevent hydrolysis of 3-Bromopyridine-2-sulfonyl chloride during reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions

    Welcome to the technical support center for 3-Bromopyridine-2-sulfonyl chloride. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of this highly reactive reagent. As a Senior Application Scientist, my goal is to synthesize technical knowledge with practical, field-tested insights to ensure the success of your experiments.

    Understanding the Challenge: The Instability of Heteroaromatic Sulfonyl Chlorides

    3-Bromopyridine-2-sulfonyl chloride is a valuable building block in medicinal chemistry, often used to synthesize sulfonamides—a critical functional group in many pharmaceutical compounds.[1][2] However, its utility is matched by its primary liability: a high susceptibility to hydrolysis. The presence of even trace amounts of water can lead to the rapid degradation of the sulfonyl chloride into the corresponding, and often unreactive, sulfonic acid.[3][4] This not only consumes the starting material, leading to low yields, but also complicates purification due to the formation of polar byproducts.[3][5]

    The pyridine ring, particularly with its nitrogen atom at the 2-position relative to the sulfonyl chloride, can influence the compound's stability, making it and related heteroaromatic sulfonyl chlorides notoriously sensitive.[6][7] This guide provides a series of frequently asked questions and troubleshooting protocols to mitigate these challenges.

    Frequently Asked Questions (FAQs)

    Q1: What is causing the low yield in my reaction involving 3-Bromopyridine-2-sulfonyl chloride? I see a new, very polar spot on my TLC plate.

    This is a classic sign of hydrolysis.[3] The sulfonyl chloride group (R-SO₂Cl) is highly electrophilic and readily reacts with water, a nucleophile, to form the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[4] This sulfonic acid byproduct is significantly more polar than the starting material and the desired product, which is why it typically appears as a baseline spot on a normal-phase TLC plate.

    Hydrolysis reagents Reactants SulfonylChloride 3-Bromopyridine-2-sulfonyl chloride (R-SO₂Cl) SulfonicAcid 3-Bromopyridine-2-sulfonic acid (R-SO₃H) SulfonylChloride->SulfonicAcid Nucleophilic Attack Water Water (H₂O) (Trace Moisture) products Byproducts HCl HCl

    Caption: The hydrolysis pathway of 3-Bromopyridine-2-sulfonyl chloride.

    Q2: How can I rigorously exclude water from my reaction?

    Minimizing water is the single most critical factor for success.[3][8] A multi-pronged approach is necessary to ensure anhydrous (water-free) conditions.

    • Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.[3]

    • Solvents: Use only high-purity, anhydrous solvents. Solvents can be dried using a solvent purification system or by distillation over an appropriate drying agent. For common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), passing them through a column of activated alumina is effective.

    • Reagents: Ensure all reagents, especially the amine nucleophile and any base used, are anhydrous. Liquid amines can be distilled from a drying agent like calcium hydride. Solid reagents should be dried under high vacuum.

    • Atmosphere: The entire reaction should be conducted under a positive pressure of a dry, inert atmosphere, such as nitrogen or argon.[3] This is typically achieved using a Schlenk line or in a glovebox. A simple balloon filled with inert gas can suffice for less sensitive reactions but may not be adequate for this substrate.

    Q3: Which solvents and bases are recommended for reactions with 3-Bromopyridine-2-sulfonyl chloride?

    The choice of solvent and base is crucial to prevent side reactions.

    • Solvents: Aprotic polar solvents are the most common and effective choice.[9] They can dissolve the polar reactants and stabilize charged intermediates without having reactive protons that could hydrolyze the sulfonyl chloride.[9]

      • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[6][9]

      • Avoid: Protic solvents like water, alcohols (methanol, ethanol), and acetic acid, as they will react directly with the sulfonyl chloride in a process called solvolysis.[9][10]

    • Bases: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction.

      • Recommended: Triethylamine (Et₃N) or Pyridine. These bases are effective at scavenging HCl without competing with the primary nucleophile.

      • Caution: Ensure the base is anhydrous. The HCl salt of the base will precipitate out of the reaction mixture as a solid.

    Q4: My reaction still shows signs of hydrolysis even under anhydrous conditions. What else could be going wrong?

    If hydrolysis persists, consider the following factors:

    • Reaction Temperature: These reactions are often exothermic. High localized temperatures can accelerate decomposition. It is critical to add the sulfonyl chloride solution slowly (dropwise) to the cooled solution (typically 0°C) of the amine and base.[3][11]

    • Reagent Quality: The 3-Bromopyridine-2-sulfonyl chloride itself may have degraded during storage. It is a moisture-sensitive compound and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. A dark brown or black color may indicate significant decomposition.[3]

    • Aqueous Work-up: The work-up procedure is a common point of failure. When the reaction is complete, it must be quenched and extracted quickly to minimize contact time with the aqueous phase.

      • Use cold water or a saturated brine solution for the initial wash.[3]

      • Separate the organic layer promptly.

      • Perform multiple extractions with an organic solvent to ensure the complete recovery of the product.[5]

    Troubleshooting Guide & Preventative Strategies

    This table summarizes the key strategies to prevent hydrolysis and ensure a successful reaction.

    StrategyRationaleExpected Outcome
    Use Anhydrous Conditions Prevents the primary degradation pathway by removing the nucleophile (water).[3]Minimizes or eliminates the formation of the sulfonic acid byproduct, leading to a cleaner reaction profile and higher yield.
    Inert Atmosphere (N₂ or Ar) Excludes atmospheric moisture from entering the reaction vessel.[3]Protects the highly sensitive sulfonyl chloride from hydrolysis throughout the reaction.
    Low Reaction Temperature (0°C) Controls the exothermic nature of the reaction and reduces the rate of potential side reactions.[3]Leads to a cleaner reaction with fewer decomposition byproducts.
    Slow, Controlled Addition Maintains a low concentration of the highly reactive sulfonyl chloride, preventing temperature spikes and side reactions.[6]Ensures the desired reaction with the nucleophile is favored over decomposition pathways.
    Aprotic Polar Solvents (DCM, THF) Solubilizes reactants and stabilizes intermediates without reacting with the sulfonyl chloride.[9]Provides a suitable reaction medium that promotes the desired transformation without causing solvolysis.
    Rapid, Cold Aqueous Work-up Minimizes the contact time between the product/unreacted starting material and water during purification.[3][5]Reduces product loss due to hydrolysis during the work-up phase.

    Recommended Experimental Protocol: Synthesis of a Sulfonamide

    This protocol provides a general, step-by-step methodology for the synthesis of a sulfonamide using 3-Bromopyridine-2-sulfonyl chloride, incorporating best practices to prevent hydrolysis.

    Materials:

    • Primary or secondary amine (1.0 eq)

    • 3-Bromopyridine-2-sulfonyl chloride (1.1 eq)

    • Anhydrous Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Oven-dried glassware and magnetic stir bar

    Procedure:

    • Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a nitrogen inlet. Purge the system with dry nitrogen gas.

    • Reagent Dissolution: In the flask, dissolve the amine (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.

    • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

    • Slow Addition: In a separate dry flask, dissolve 3-Bromopyridine-2-sulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the amine.

    • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding cold water.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Washing: Combine the organic layers and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

    Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Prep Oven-Dry Glassware Inert Atmosphere (N₂) Dissolve Dissolve Amine & Base in Anhydrous DCM Prep->Dissolve Cool Cool to 0°C Dissolve->Cool Add Slowly Add Sulfonyl Chloride Solution Cool->Add Stir Stir at RT, Monitor Add->Stir Quench Cold Aqueous Quench Stir->Quench Extract Prompt Extraction with DCM Quench->Extract Purify Dry & Purify Extract->Purify

    Caption: A robust experimental workflow designed to prevent hydrolysis.

    For Advanced Users: Considering Alternatives

    Q5: Are there more stable alternatives to 3-Bromopyridine-2-sulfonyl chloride?

    Yes. If hydrolysis remains a persistent issue, or if the substrate is particularly valuable, using a more stable precursor is a viable strategy.

    • Sulfonyl Fluorides (R-SO₂F): The corresponding sulfonyl fluoride is significantly more stable towards hydrolysis and thermolysis than the sulfonyl chloride.[6][12] While they are less reactive, their enhanced stability often outweighs this drawback, providing a more reliable and storable reagent.[7] The reaction with amines may require slightly more forcing conditions (e.g., heating or a stronger base), but the trade-off is a much cleaner reaction.

    Stability & Reactivity Comparison

    FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)
    Stability to Moisture Low; readily hydrolyzes.[3][4]High; generally resistant to hydrolysis.[6]
    Thermal Stability Moderate; can decompose with heat.[3]High; much more thermally robust.[13]
    Reactivity High; reacts readily with nucleophiles at low temperatures.Moderate; often requires heating or stronger activation.[6]
    Handling/Storage Requires stringent anhydrous and inert conditions.More forgiving; can often be handled on the bench.

    By understanding the inherent reactivity of 3-Bromopyridine-2-sulfonyl chloride and implementing these rigorous preventative measures, researchers can successfully utilize this versatile reagent while minimizing the impact of hydrolysis, leading to higher yields and more reliable synthetic outcomes.

    References
    • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
    • Dunn, P. J., et al. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

    • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
    • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1229. MDPI. Retrieved from [Link]

    • Al-Fahad, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761. PMC. Retrieved from [Link]

    • Rogne, O. (1970). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society B: Physical Organic. ResearchGate. Retrieved from [Link]

    • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216.
    • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
    • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

    • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

    • Chebi, D., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

    Sources

    Technical Support Center: Troubleshooting 3-Bromopyridine-2-sulfonyl Chloride Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Overview & Mechanistic Context

    3-Bromopyridine-2-sulfonyl chloride is a notoriously challenging electrophile used primarily in the synthesis of sulfonamides and sulfonate esters. The strongly electron-withdrawing pyridine ring renders the sulfonyl group highly susceptible to nucleophilic attack, while the adjacent 3-bromo substituent introduces severe steric hindrance. This dichotomy often results in poor conversion rates during synthesis, primarily due to competing side reactions such as rapid hydrolysis and formal SO₂ extrusion 1.

    This guide provides a causal framework for diagnosing failures and a self-validating protocol to ensure high-yielding conversions.

    Diagnostic Workflow

    Before adjusting your reaction conditions, identify the primary failure mode via LC-MS analysis of your crude reaction mixture.

    Workflow A Low Conversion Rate B LC-MS Analysis of Crude A->B C1 Sulfonic Acid (Hydrolysis) B->C1 M-Cl+OH C2 3-Bromopyridine (SO2 Extrusion) B->C2 M-SO2Cl+H C3 Unreacted SM (Steric Hindrance) B->C3 M intact D1 Strictly anhydrous conditions Schlenk technique C1->D1 D2 Maintain T < 0°C Avoid strong nucleophilic bases C2->D2 D3 Use DMAP (0.1 eq) or switch to sulfonate ester C3->D3

    Troubleshooting workflow for 3-Bromopyridine-2-sulfonyl chloride reactions.

    Frequently Asked Questions (Mechanistic Troubleshooting)

    Q: My LC-MS shows complete consumption of the sulfonyl chloride, but no product is formed. What happened? A: You are likely observing formal SO₂ extrusion or rapid hydrolysis. Pyridine-2-sulfonyl chlorides are structurally predisposed to SO₂ extrusion, yielding 3-bromopyridine, particularly when exposed to elevated temperatures or inappropriate bases 1. Alternatively, trace moisture in hygroscopic solvents (like THF or DMF) rapidly hydrolyzes the reagent into unreactive 3-bromopyridine-2-sulfonic acid. Causality: The electron-deficient pyridine ring stabilizes the intermediate formed during SO₂ loss. Action: Ensure rigorous exclusion of moisture and strictly maintain reaction temperatures below 0°C during the electrophile addition phase.

    Q: The reaction stalls at ~30% conversion despite using a highly nucleophilic amine. Why? A: The bromine atom at the 3-position creates a massive steric shield around the highly electrophilic 2-sulfonyl group. When reacting with bulky secondary amines, the transition state energy barrier is exceptionally high. Furthermore, if the base used is not strong enough or is too nucleophilic (like unhindered alkylamines), the HCl byproduct will protonate your nucleophilic amine, rendering it inert. Action: Switch to N,N-Diisopropylethylamine (DIPEA). Its steric bulk prevents it from acting as a competing nucleophile, while its basicity effectively scavenges HCl without reacting with the sulfonyl chloride.

    Q: Can I prepare a stock solution of 3-Bromopyridine-2-sulfonyl chloride for library synthesis? A: No. Heteroaromatic sulfonyl chlorides undergo complex decomposition pathways in solution over time, even in anhydrous environments 1. Alternative: If bench stability is required for high-throughput library synthesis, convert the sulfonyl chloride to a 2,4,6-trichlorophenyl (TCP) sulfonate ester. TCP sulfonates act as bench-stable electrophilic surrogates that resist hydrolysis but remain sufficiently reactive toward amines under mild heating 2.

    Reaction Optimization Matrix

    The following table summarizes the causal relationship between reaction parameters and conversion rates, derived from standard optimization protocols for sterically hindered heteroaryl sulfonyl chlorides 3.

    SolventBase (Equivalents)TemperatureAdditiveConversion (%)Primary Side Product
    THF (Wet)Et₃N (2.0)25°CNone< 5%Sulfonic Acid (Hydrolysis)
    DCM (Dry)Et₃N (2.0)25°CNone25%3-Bromopyridine (SO₂ Extrusion)
    DCM (Dry)DIPEA (3.0)0°C to RTNone65%Unreacted Amine
    DCM (Dry)DIPEA (3.0)0°C to RTDMAP (0.1 eq)> 95%None (Clean Conversion)

    Self-Validating Experimental Protocol: Sulfonamide Synthesis

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the explicit validation checkpoint is met.

    Materials:

    • 3-Bromopyridine-2-sulfonyl chloride (1.0 eq, freshly opened or stored under Ar at -20°C)

    • Amine nucleophile (1.1 eq)

    • DIPEA (3.0 eq, distilled over CaH₂)

    • DMAP (0.1 eq)

    • Anhydrous Dichloromethane (DCM, <50 ppm H₂O)

    Step-by-Step Methodology:

    • Amine Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve the amine (1.1 eq) and DMAP (0.1 eq) in anhydrous DCM to achieve a 0.2 M concentration.

    • Base Addition: Add DIPEA (3.0 eq) to the solution.

      • Validation Checkpoint 1: Spot the mixture on wet pH paper. It must read pH > 9. If not, your amine may be a hydrochloride salt requiring additional base for free-basing. Do not proceed until the solution is distinctly basic.

    • Temperature Equilibration: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 10 minutes.

      • Causality: Cooling suppresses the thermal activation energy required for the competing SO₂ extrusion pathway.

    • Electrophile Addition: Dissolve 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump.

    • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

      • Validation Checkpoint 2: Quench a 10 µL aliquot in 1 mL of LC-MS grade Methanol. Run a rapid LC-MS gradient. You must observe the product mass [M+H]⁺. If you observe [M-SO₂Cl+H]⁺ (m/z ~158 for 3-bromopyridine), your temperature control failed during addition. If you observe unreacted amine and no sulfonyl chloride, hydrolysis occurred due to wet solvent.

    • Quench and Workup: Dilute the reaction with DCM, wash with saturated aqueous NaHCO₃ (to remove DMAP and DIPEA salts), followed by 1M HCl (only if the product is not acid-sensitive, to remove unreacted amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    References

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ETH Library / ChemRxiv URL
    • Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source: Organic Letters - ACS Publications URL
    • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: MIT Open Access Articles URL

    Sources

    Technical Support Center: Strategies for the Removal of Unreacted 3-Bromopyridine-2-sulfonyl Chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the effective removal of unreacted 3-bromopyridine-2-sulfonyl chloride from reaction mixtures. The inherent reactivity of sulfonyl chlorides necessitates robust purification strategies to ensure the integrity and purity of the desired product.[1] This document outlines common challenges, troubleshooting solutions, and detailed protocols to address this critical purification step.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific experimental issues in a direct question-and-answer format, explaining the underlying chemical principles for each recommended solution.

    Issue 1: My product and the unreacted 3-bromopyridine-2-sulfonyl chloride are co-eluting during silica gel chromatography.

    • Plausible Cause: The polarity of your desired product is very similar to that of the starting sulfonyl chloride, making separation by standard chromatographic techniques challenging.[2]

    • Recommended Solution: The most effective strategy is to chemically modify the unreacted sulfonyl chloride into a compound with significantly different polarity before chromatography. This is achieved through a "quenching" process.

      • Strategy A: Hydrolysis to Sulfonic Acid. By quenching the reaction with water or an aqueous base, the sulfonyl chloride is hydrolyzed to the highly polar 3-bromo-2-pyridinesulfonic acid.[3][4] This sulfonic acid byproduct is typically water-soluble (especially as its salt form) and can be easily removed through an aqueous extraction.

      • Strategy B: Conversion to a Sulfonamide. Quenching with a simple, non-hindered amine (like piperidine or a secondary amine) will convert the sulfonyl chloride into a more polar sulfonamide. This new sulfonamide derivative will have a different retention factor (Rf) on TLC, facilitating chromatographic separation from your product.[2][5]

    Issue 2: After an aqueous workup, I still detect the sulfonyl chloride starting material in my organic layer.

    • Plausible Cause: The hydrolysis of sulfonyl chlorides can be slow, especially if the reaction is biphasic (e.g., an organic solvent like dichloromethane and water) with poor mixing.[5] Insufficient contact time or a non-optimal pH may not be enough to completely hydrolyze the starting material.

    • Recommended Solution:

      • Increase Stirring and Time: Ensure vigorous stirring of the biphasic mixture for at least 30-60 minutes to maximize interfacial contact and promote hydrolysis.[5][6]

      • Utilize a Basic Wash: Perform the wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][7] This not only neutralizes the acidic byproducts (HCl and the resulting sulfonic acid) but also helps to drive the hydrolysis of the remaining sulfonyl chloride.[8]

      • Consider a Co-Solvent: If solubility is an issue, adding a co-solvent that is miscible with both the organic and aqueous phases can sometimes accelerate the quenching process.

    Issue 3: My desired product contains functional groups (e.g., esters) that are sensitive to basic or aqueous conditions.

    • Plausible Cause: The product is unstable under the standard hydrolytic quenching conditions, leading to degradation and yield loss.

    • Recommended Solution: Employ a non-aqueous workup using scavenger resins. These are solid-supported reagents, typically polymers with nucleophilic functional groups like amines (e.g., aminomethyl polystyrene).

      • Mechanism: The scavenger resin reacts selectively with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is a solid that can be easily removed from the reaction mixture by simple filtration.[2][4] This method avoids exposing the sensitive product to water or base.

    Issue 4: The quenching process is highly exothermic and generates fumes.

    • Plausible Cause: The reaction of sulfonyl chlorides with nucleophiles like water is exothermic.[6][8] Rapid addition of the quenching agent to a concentrated mixture will generate heat and potentially corrosive HCl gas.[3][6]

    • Recommended Solution:

      • Cooling is Critical: Always cool the reaction mixture to 0 °C in an ice-water bath before and during the quenching process.[6][7]

      • Slow, Controlled Addition: Add the quenching solution (water, aqueous base, or amine solution) dropwise to the vigorously stirred reaction mixture. This allows for effective heat dissipation.[6][7]

      • Ensure Proper Ventilation: All quenching procedures must be performed in a well-ventilated chemical fume hood to manage any potential off-gassing.[4]

    Frequently Asked Questions (FAQs)

    Q1: What are the primary decomposition products of 3-bromopyridine-2-sulfonyl chloride during workup? A1: The primary and most common decomposition pathway during an aqueous workup is hydrolysis. The sulfonyl chloride reacts with water to produce 3-bromo-2-pyridinesulfonic acid and hydrochloric acid (HCl).[3][4] If other nucleophiles are used for quenching (e.g., amines or alcohols), the corresponding sulfonamides or sulfonate esters will be formed.[1]

    Q2: How do I choose the best removal method for my specific reaction? A2: The choice depends on three main factors: the stability of your product, the scale of your reaction, and the available purification equipment. The flowchart below provides a decision-making guide.

    Purification_Decision_Tree start Start: Crude Reaction Mixture (Product + unreacted Sulfonyl Chloride) product_stability Is the desired product stable to aqueous/basic conditions? start->product_stability aqueous_quench Aqueous Quench & Extraction: - Quench with H₂O or NaHCO₃(aq) - Extract with organic solvent - Wash to remove sulfonic acid salt product_stability->aqueous_quench Yes scavenger_resin Scavenger Resin: - Add polymer-bound amine - Stir until sulfonyl chloride is consumed - Filter to remove resin product_stability->scavenger_resin No chromatography Purify by Column Chromatography aqueous_quench->chromatography scavenger_resin->chromatography

    Caption: Decision workflow for selecting a purification strategy.

    Q3: How can I monitor the removal of the sulfonyl chloride during the workup? A3: Thin Layer Chromatography (TLC) is the most common and immediate method. Spot the crude reaction mixture and the mixture after quenching and extraction. The disappearance of the starting material spot for 3-bromopyridine-2-sulfonyl chloride indicates a successful quench. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the absence of the starting material's mass peak in the final product.[7][9]

    Comparative Analysis of Removal Techniques

    MethodAdvantagesDisadvantagesBest Suited For
    Aqueous Quench & Extraction Inexpensive, scalable, and effective for converting the sulfonyl chloride to a highly polar, water-soluble salt.[4]Not suitable for water- or base-sensitive products. Can be slow if mixing is inefficient.[5]Robust, water-insensitive products, particularly on a moderate to large scale.
    Nucleophilic Quench Rapidly converts the sulfonyl chloride to a new compound (sulfonamide/ester), which can resolve co-elution issues.[5]Introduces a new impurity that must be removed, usually by chromatography.When the product and starting material have very similar polarities, and the resulting quenched byproduct is easily separable.
    Scavenger Resins Ideal for sensitive substrates that cannot tolerate aqueous conditions. Purification is simplified to filtration.[2][4]More expensive than simple quenching agents. May require optimization of reaction time.High-value, sensitive products, or for parallel synthesis where simplifying purification is a priority.

    Detailed Experimental Protocols

    Protocol 1: Standard Aqueous Quench and Extractive Workup

    • Cooling: Cool the reaction vessel containing the crude mixture to 0 °C using an ice-water bath.[6]

    • Quenching: While stirring vigorously, slowly add deionized water dropwise to the reaction mixture. Monitor for any exotherm.

    • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.[5][6] Continue stirring for an additional 30 minutes.

    • Extraction: Transfer the entire mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[7]

    • Washing: Combine the organic layers. Wash sequentially with water and then with a saturated NaCl solution (brine).

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of sulfonyl chloride and its sulfonic acid byproduct.[2]

    Protocol 2: Removal Using a Scavenger Resin

    • Resin Preparation: Choose a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). Use approximately 2-3 equivalents relative to the initial excess of 3-bromopyridine-2-sulfonyl chloride.

    • Reaction: Add the scavenger resin directly to the crude organic reaction mixture (ensure the solvent is compatible, e.g., DCM, THF).

    • Incubation: Stir the resulting suspension at room temperature. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[2]

    • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

    • Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.[2]

    References

    • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
    • Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions. Benchchem.
    • removing unreacted methanesulfonyl chloride from reaction mixture. Benchchem.
    • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
    • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
    • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
    • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Benchchem.
    • Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Benchchem.
    • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
    • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.

    Sources

    Technical Support Center: Stability of Heteroaromatic Sulfonyl Chlorides in Different Solvents

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Heteroaromatic Sulfonyl Chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing these highly reactive, yet invaluable, chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

    PART 1: Frequently Asked Questions (FAQs)

    This section addresses the high-level questions frequently encountered when working with heteroaromatic sulfonyl chlorides.

    Q1: What are the primary factors influencing the stability of a heteroaromatic sulfonyl chloride?

    A1: The stability of a heteroaromatic sulfonyl chloride is not intrinsic but is a function of several interconnected factors:

    • The Heterocyclic Core: The nature of the aromatic ring is paramount. Five-membered rings (e.g., furan, thiophene, isoxazole) are generally less stable than six-membered rings (e.g., pyridine, pyrimidine).[1]

    • Position of the Sulfonyl Group: The location of the -SO₂Cl group on the ring dramatically affects stability. For instance, in pyridine systems, the stability order is typically 3-pyridyl (beta) > 4-pyridyl (gamma) > 2-pyridyl (alpha).[1] The alpha and gamma isomers are more susceptible to SO₂ extrusion.[2][3]

    • Substituents: The electronic and steric effects of other substituents on the ring can either stabilize or destabilize the sulfonyl chloride moiety. Electron-withdrawing groups can influence the electrophilicity of the sulfur atom, affecting its susceptibility to nucleophilic attack.[4][5]

    • Presence of Water/Nucleophiles: Being highly electrophilic, sulfonyl chlorides are extremely sensitive to moisture, which leads to hydrolysis, forming the corresponding sulfonic acid.[1][6] Other nucleophiles present in the solvent or reaction mixture can also lead to degradation.[7][8]

    Q2: What are the main degradation pathways I should be aware of?

    A2: There are four principal degradation pathways you must consider in your experimental design.[1][2][3]

    • Hydrolysis: This is the most common pathway, caused by reaction with trace water in solvents or the atmosphere to yield the corresponding, often unreactive, sulfonic acid.[1] This pathway is typical for more stable derivatives like pyridine-3-sulfonyl chlorides.[3]

    • Formal SO₂ Extrusion: This pathway involves the loss of sulfur dioxide to generate a heteroaryl chloride. It is characteristic of isomers where the sulfonyl group is activated towards nucleophilic aromatic substitution (SNAr), such as pyridine-2- and pyridine-4-sulfonyl chlorides.[1][3]

    • Reactions at Other Functional Groups: The molecule may contain other reactive sites that can lead to decomposition under specific conditions.

    • Complex Decomposition: Some heterocyclic systems, particularly certain furan, isoxazole, and isothiazole derivatives, are inherently unstable in the presence of the strongly electrophilic sulfonyl chloride group and can decompose into complex mixtures of unidentified products.[1][2]

    Q3: My heteroaromatic sulfonyl chloride has turned yellow or dark upon storage. Is it still usable?

    A3: Discoloration is a common visual indicator of decomposition.[9] It often signals the release of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) due to degradation.[9] While a minor color change might not significantly affect the outcome of a robust reaction, significant darkening strongly suggests a loss of purity and the presence of acidic impurities.[9] For sensitive applications or quantitative studies, using a discolored reagent is not recommended without re-purification and characterization. It is best practice to assess its purity via NMR or HPLC before use.

    Q4: How does the choice of solvent impact stability and reactivity?

    A4: The solvent plays a critical role. Protic or hydroxylic solvents (e.g., water, methanol, ethanol) can directly react with the sulfonyl chloride in a process called solvolysis, leading to the formation of sulfonic acids or esters.[10][11] Aprotic solvents are generally preferred. However, even common aprotic solvents can pose challenges:

    • Acetonitrile, Dichloromethane (DCM): Generally good choices, provided they are anhydrous.

    • Tetrahydrofuran (THF): While widely used, be aware that older bottles can contain peroxides and water. Its stability has been documented in studies using deuterated THF (THF-d8).[1]

    • Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): These are highly polar and can dissolve a wide range of reagents, but they are also hygroscopic and can be difficult to render completely anhydrous.[1] Their nucleophilic character can sometimes lead to side reactions.

    The solvolysis of sulfonyl chlorides generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, and solvent properties like nucleophilicity and ionizing power can influence the reaction rate.[11][12]

    Q5: When should I consider using a heteroaromatic sulfonyl fluoride instead of a chloride?

    A5: You should consider using the corresponding sulfonyl fluoride when stability is a major concern. Sulfonyl fluorides are significantly more stable and less susceptible to hydrolysis and decomposition than their chloride counterparts.[2][13] This added stability comes at the cost of reduced reactivity.[2] Therefore, a sulfonyl fluoride is the reagent of choice when:

    • The corresponding sulfonyl chloride is known to be highly unstable (e.g., certain furan or isoxazole derivatives).[1]

    • The reaction conditions are harsh (e.g., require elevated temperatures or prolonged reaction times) and would decompose the sulfonyl chloride.

    • The substrate is highly valuable, and you need to minimize reagent-related side reactions and ensure reproducibility.

    PART 2: Troubleshooting Experimental Issues

    This section provides a deeper dive into specific problems you might encounter during your experiments.

    Problem: My reaction yield is low, and I suspect my sulfonyl chloride is degrading. How can I confirm this?

    Answer: Suspecting reagent degradation is the first critical step. To confirm, you need a systematic approach:

    • Analyze the Starting Material: Before starting your reaction, check the purity of the sulfonyl chloride. A quick ¹H NMR spectrum can reveal the presence of the corresponding sulfonic acid (hydrolysis product) or other impurities.[14] Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are recommended for this analysis.[14]

    • Monitor the Reaction Over Time: Use an appropriate analytical technique to track the consumption of your sulfonyl chloride. Take aliquots from the reaction mixture at different time points (e.g., t=0, 1h, 4h, overnight).

      • HPLC Analysis: This is often the best method. You can quantify the peak corresponding to your sulfonyl chloride and see if it's decreasing faster than your product is forming. Look for the appearance of new peaks, such as the hydrolysis product.[15]

      • TLC Analysis: A simpler, qualitative approach. Co-spot the reaction mixture with your starting sulfonyl chloride. A diminishing spot for the sulfonyl chloride without a corresponding increase in the product spot suggests degradation.

    • Run a Control Experiment: Set up a "blank" reaction containing only the sulfonyl chloride and the solvent under the same reaction conditions (temperature, time). Analyze the outcome. If the sulfonyl chloride degrades in the absence of your other reagents, the issue lies with its inherent stability under those conditions.

    Problem: I am observing unexpected byproducts. Could they be from sulfonyl chloride decomposition?

    Answer: Absolutely. The byproducts you observe are valuable clues to the degradation pathway.

    • If you isolate the corresponding sulfonic acid , the primary culprit is hydrolysis from residual water in your solvent or reagents.

    • If you identify the corresponding heteroaryl chloride , this points towards SO₂ extrusion. This is common for 2- and 4-substituted pyridyl and diazine sulfonyl chlorides.[1]

    • If you see a complex mixture of unidentifiable products by LC-MS or GC-MS, you may be dealing with a more complex decomposition of the heterocyclic ring itself, which is a known issue for certain furan and isoxazole systems.[2]

    To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents from a solvent purification system or a freshly opened bottle, and run reactions under an inert atmosphere (N₂ or Ar).

    Problem: My NMR spectrum of the sulfonyl chloride looks complex or shows new peaks over time.

    Answer: This is a classic sign of decomposition within the NMR tube, especially if you are using a solvent that is not perfectly anhydrous.

    • Causality: The small headspace in an NMR tube can contain enough atmospheric moisture to cause hydrolysis, especially over several hours. Some deuterated solvents, like DMSO-d₆, are notoriously hygroscopic.[1]

    • Solution: For stability studies or when acquiring spectra of sensitive compounds, use a high-quality, anhydrous deuterated solvent. Prepare the sample quickly and cap the tube immediately. For time-course experiments, preparing multiple identical samples and analyzing them at discrete time points can be more reliable than leaving one sample in the spectrometer for an extended period.

    PART 3: Experimental Protocols & Workflows

    Protocol 1: General Guidelines for Safe Handling and Storage

    Heteroaromatic sulfonyl chlorides are reactive and corrosive. Adherence to strict handling protocols is essential for safety and reagent integrity.[6][9][16]

    • Personal Protective Equipment (PPE): Always handle sulfonyl chlorides inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6]

    • Storage: Store containers tightly sealed, preferably under an inert atmosphere, in a cool, dry, and dark place.[6][17] A desiccator cabinet is ideal. Keep them segregated from bases, oxidizing agents, and protic substances.[6]

    • Dispensing: Use dry glassware (oven or flame-dried) and stainless steel spatulas. Minimize the time the container is open to the atmosphere. For liquid sulfonyl chlorides, use a syringe technique under an inert atmosphere.

    • Quenching & Disposal: Excess or unreacted sulfonyl chloride must be quenched before disposal. Slowly and carefully add the reaction mixture or reagent to a cold, stirred solution of a weak base like aqueous sodium bicarbonate.[9] Be prepared for vigorous gas evolution (CO₂). This procedure must be performed in a fume hood.[9]

    • Spill Management: For small spills, cover with an inert absorbent material like sand or vermiculite (do not use combustible paper towels).[9] Collect the material in a sealed container for hazardous waste disposal.[9]

    Protocol 2: Workflow for Assessing Sulfonyl Chloride Stability via HPLC

    This protocol provides a self-validating system to determine the stability of a given heteroaromatic sulfonyl chloride in a specific solvent.

    • Objective: To quantify the degradation of a sulfonyl chloride over time at a specific temperature.

    • Materials:

      • Heteroaromatic sulfonyl chloride of interest.

      • High-purity, anhydrous solvent to be tested.

      • Internal standard (a stable, non-reactive compound with a distinct retention time, e.g., naphthalene or biphenyl).

      • HPLC system with a UV detector.

      • C18 reverse-phase column.[15]

      • Anhydrous acetonitrile and HPLC-grade water for the mobile phase.

    • Methodology:

      • Stock Solution Preparation:

        • Accurately prepare a stock solution of the heteroaromatic sulfonyl chloride in the anhydrous test solvent at a known concentration (e.g., 1 mg/mL).

        • Accurately prepare a separate stock solution of the internal standard in the same solvent.

      • Time-Zero (T=0) Sample:

        • In an HPLC vial, combine a known volume of the sulfonyl chloride stock solution, the internal standard stock solution, and dilute with the mobile phase (e.g., acetonitrile/water).

        • Immediately inject this sample into the HPLC. This is your T=0 reference point.

      • Stability Study:

        • Place the vial containing the sulfonyl chloride stock solution (prepared in the test solvent) in a temperature-controlled environment (e.g., a 25 °C or 40 °C heating block).

        • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from this stock solution.

        • Prepare an HPLC sample by adding the internal standard and diluting, as done for the T=0 sample.

        • Inject and analyze immediately.

      • Data Analysis:

        • For each time point, calculate the ratio of the peak area of the sulfonyl chloride to the peak area of the internal standard.

        • Normalize the results by setting the ratio at T=0 to 100%.

        • Plot the percentage of remaining sulfonyl chloride versus time to determine the degradation rate. Ensure mass balance by monitoring for the growth of degradation product peaks.[15]

    PART 4: Data Summaries & Visualizations

    Table 1: General Stability Trends of Heteroaromatic Sulfonyl Chlorides

    This table summarizes general stability trends based on comprehensive studies.[1][2][3] Stability was often assessed in THF-d8 solution. "Unstable" implies significant decomposition in less than a day, while "Stable" suggests longevity for weeks or months under anhydrous conditions.

    Heterocyclic SystemPosition of -SO₂ClGeneral Stability TrendPrimary Degradation Pathway
    Pyridine 2- (alpha)UnstableSO₂ Extrusion
    3- (beta)StableHydrolysis
    4- (gamma)Moderately UnstableSO₂ Extrusion
    Thiophene 2-Moderately StableHydrolysis
    3-Less Stable than 2-isomerHydrolysis
    Furan 2- / 3-Highly UnstableComplex Decomposition
    Pyrazole VariousGenerally StableHydrolysis
    Imidazole VariousGenerally StableHydrolysis
    Isoxazole VariousGenerally UnstableComplex Decomposition
    Isothiazole VariousVariable, often UnstableComplex Decomposition
    Visualizing Degradation & Experimental Workflow

    DegradationPathways cluster_start Starting Material cluster_pathways Degradation Pathways cluster_products Degradation Products HetSO2Cl Heteroaromatic Sulfonyl Chloride Hydrolysis Hydrolysis (+ H₂O) HetSO2Cl->Hydrolysis Extrusion SO₂ Extrusion HetSO2Cl->Extrusion Complex Complex Decomposition HetSO2Cl->Complex SulfonicAcid Heteroaromatic Sulfonic Acid Hydrolysis->SulfonicAcid HetCl Heteroaryl Chloride + SO₂ Extrusion->HetCl Mixture Complex Mixture Complex->Mixture

    Caption: Major degradation pathways for heteroaromatic sulfonyl chlorides.

    StabilityWorkflow A 1. Prepare Stock Solutions (Sulfonyl Chloride + Internal Std) in Test Solvent B 2. Prepare & Inject T=0 Sample via HPLC A->B C 3. Incubate Stock Solution at Controlled Temperature A->C F 6. Analyze Data: Calculate Area Ratio vs. Time B->F T=0 Reference D 4. At Time Points (t₁, t₂, t₃...) Withdraw Aliquot C->D Sample periodically E 5. Prepare & Inject Time Point Sample D->E E->F

    Caption: Experimental workflow for HPLC-based stability assessment.

    PART 5: References

    • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

    • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

    • Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library Research Collection. [Link]

    • King, J. F., & Lam, J. Y. L. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]

    • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. [Link]

    • Unknown Author. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress. [Link]

    • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. [Link]

    • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

    • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). [Link]

    • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. [Link]

    • Malinovskii, V. L., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

    • Bentley, T. W., & Jones, R. O. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules. [Link]

    • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

    • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry - A European Journal. [Link]

    • Staniszewska, M., & Rouchaud, J. (1984). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]

    • Cross, G. G., & Maskill, H. (1989). Sulphonyl transfer reactions: solvolysis of arenesulphonyl chlorides in aqueous trifluoroethanol. Journal of the Chemical Society, Chemical Communications. [Link]

    • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. [Link]

    • Oszczapowicz, J., & Szeląg, A. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... Molecules. [Link]

    • Robertson, R. E., & Laughton, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

    • Grygorenko, O. O., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

    • Unknown Author. (2025). What are the quality control methods for 4 - Toluene Sulfonyl Chloride? Blog. [Link]

    • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

    • Google Patents. (n.d.). EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides.

    • Gemoets, H. P. L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate. Organic Letters. [Link]

    • Bonifacic, M., et al. (2018). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Scientific Reports. [Link]

    • Unknown Author. (2026). SNAr Solvents and Reagents. Wordpress. [Link]

    Sources

    Technical Support Center: Managing Exothermic Reactions with 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for handling 3-Bromopyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of reactions involving this reagent. The following content is structured in a question-and-answer format to directly address common challenges and ensure the safe and successful execution of your experiments.

    Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

    Q1: What makes reactions with 3-Bromopyridine-2-sulfonyl chloride so exothermic?

    A1: The high reactivity of the sulfonyl chloride functional group is the primary driver of the exothermicity. The sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This makes it highly susceptible to attack by nucleophiles such as amines, alcohols, and even water. The formation of the new, stronger bonds in the resulting sulfonamide or sulfonate ester, compared to the bonds broken in the reactants, releases a significant amount of energy as heat.

    The reaction with primary and secondary amines to form sulfonamides is a particularly common and robust transformation that is known to be exothermic and often requires cooling to control the reaction rate.

    Q2: I experienced a runaway reaction with an uncontrollable temperature spike. What likely happened and how can I prevent it in the future?

    A2: A runaway reaction occurs when the heat generated by the chemical reaction surpasses the rate at which the heat can be removed by the cooling system. This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.

    Common Causes and Preventive Measures:

    • Accumulation of Reactants: This is a frequent cause. If the reaction has an induction period or if the initial temperature is too low for the reaction to start, adding the sulfonyl chloride too quickly can lead to its accumulation. When the reaction finally initiates, the large amount of unreacted material reacts rapidly, overwhelming the cooling system.

      • Prevention: Add the 3-Bromopyridine-2-sulfonyl chloride dropwise or via a syringe pump to the nucleophile solution at a controlled, low temperature (e.g., 0 °C or below). This ensures the reagent reacts as it is added, preventing accumulation.

    • Inadequate Cooling: If the cooling bath is too small, not at a low enough temperature, or if there is poor heat transfer due to inefficient stirring, the system's ability to remove heat will be compromised.

      • Prevention: Ensure the reaction flask is sufficiently immersed in a suitable cooling bath (e.g., ice/water, dry ice/acetone). Use vigorous stirring to maintain a uniform internal temperature and facilitate heat transfer.

    • Reaction Concentration: More concentrated reactions generate more heat per unit volume, making heat dissipation more challenging.

      • Prevention: Running the reaction at a lower concentration can help to better manage the exotherm.

    Q3: I'm observing significant gas evolution during my reaction. What is it, and is it hazardous?

    A3: The primary gas evolved during reactions with sulfonyl chlorides is typically hydrogen chloride (HCl). This is a byproduct of the reaction between the sulfonyl chloride and a nucleophile like an amine or alcohol. In some cases, particularly at elevated temperatures or with prolonged reaction times, decomposition of the sulfonyl chloride can also release sulfur dioxide (SO₂).

    Both HCl and SO₂ are corrosive and toxic gases.

    Management Strategies:

    • Ventilation: Always conduct these reactions in a well-ventilated chemical fume hood.

    • Gas Scrubber: For larger-scale reactions, it is advisable to use a gas scrubber containing a basic solution (like sodium hydroxide) to neutralize these acidic gases before they are vented.

    Section 2: Proactive Control and Experimental Protocols

    This section provides detailed protocols for the safe execution of reactions involving 3-Bromopyridine-2-sulfonyl chloride.

    Detailed Protocol for Sulfonamide Synthesis

    This protocol outlines a general procedure for the reaction of 3-Bromopyridine-2-sulfonyl chloride with a primary or secondary amine.

    Materials:

    • 3-Bromopyridine-2-sulfonyl chloride

    • Primary or secondary amine

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine)

    • Round-bottom flask, dropping funnel, magnetic stir bar, thermometer/thermocouple

    • Inert gas supply (Nitrogen or Argon)

    • Ice/water bath

    Procedure:

    • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, dropping funnel, and a temperature probe under an inert atmosphere. Place the flask in an ice/water bath.

    • Initial Charge: Dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.2-1.5 equivalents) in the anhydrous solvent and add the solution to the reaction flask.

    • Cooling: Cool the solution to 0 °C with vigorous stirring.

    • Slow Addition: Dissolve the 3-Bromopyridine-2-sulfonyl chloride (1.05-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.

    • Temperature Monitoring: Crucially, monitor the internal temperature of the reaction throughout the addition. Do not allow the internal temperature to rise above 5 °C. If the temperature approaches this limit, slow down or temporarily stop the addition.

    • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-12 hours.

    • Monitoring: Track the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    Workflow for Safe Sulfonylation Reaction

    G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Quenching prep_glass Oven-dry all glassware prep_solvent Use anhydrous solvents prep_glass->prep_solvent prep_inert Set up under inert atmosphere (N2/Ar) prep_solvent->prep_inert charge_amine Charge flask with amine, base, and solvent prep_inert->charge_amine cool_zero Cool mixture to 0°C charge_amine->cool_zero slow_addition Add sulfonyl chloride solution dropwise cool_zero->slow_addition dissolve_sulfonyl Dissolve sulfonyl chloride in anhydrous solvent dissolve_sulfonyl->slow_addition monitor_temp Monitor internal temperature continuously (< 5°C) slow_addition->monitor_temp stir_complete Stir at 0°C, then warm to RT monitor_temp->stir_complete monitor_reaction Monitor completion by TLC/LC-MS stir_complete->monitor_reaction quench Cool to 0°C and quench reaction monitor_reaction->quench extract Extract product quench->extract purify Purify product extract->purify

    Section 3: Troubleshooting Guide

    Q4: How should I safely quench a reaction that may contain unreacted 3-Bromopyridine-2-sulfonyl chloride?

    A4: Quenching residual sulfonyl chloride must be done with extreme caution as the hydrolysis reaction with water is also highly exothermic. Never add water directly to the concentrated reaction mixture.

    Recommended Quenching Protocol:

    • Cool the Reaction: Ensure the reaction mixture is thoroughly cooled, preferably to 0 °C or below, in an ice bath.

    • Prepare Quenching Solution: In a separate, larger flask, prepare a cold, dilute aqueous solution of a mild base like sodium bicarbonate.

    • Slow Addition: With vigorous stirring, slowly add the reaction mixture to the cold quenching solution. This method ensures that the heat generated is dissipated in the larger volume of the quenching solution.

    • Monitor for Gas Evolution: The neutralization of HCl and the hydrolysis of the sulfonyl chloride will generate gas (CO₂ and HCl). The rate of addition must be controlled to manage the effervescence and prevent overflow.

    • Verify Completion: After the addition is complete, continue stirring in the ice bath for at least 30 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding to extraction.

    Troubleshooting Decision Tree for Thermal Excursions

    Technical Support Center: 3-Bromopyridine-2-sulfonyl Chloride Work-Up & Troubleshooting

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Scientists, and Drug Development Professionals Subject: Optimization and Troubleshooting of Sulfonamide Synthesis Work-ups

    Overview & Mechanistic Context

    Handling alpha-isomeric pyridine sulfonyl chlorides, such as 3-bromopyridine-2-sulfonyl chloride, presents unique synthetic challenges. The strong electron-withdrawing nature of the sulfonyl and bromo groups makes the C2 position highly susceptible to nucleophilic attack, while the steric bulk of the 3-bromo substituent retards desired amination rates. This kinetic mismatch exacerbates the compound's vulnerability to trace moisture, leading to rapid degradation via 1[1].

    G SM 3-Bromopyridine- 2-sulfonyl chloride Product Desired Sulfonamide SM->Product + Amine (Target) Hydrolysis 3-Bromopyridine- 2-sulfonic acid SM->Hydrolysis + H2O (Degradation) SO2 3-Bromo-2- chloropyridine SM->SO2 - SO2 (Extrusion) Amine Amine (Nucleophile)

    Reaction and degradation pathways of 3-Bromopyridine-2-sulfonyl chloride.

    Troubleshooting Guide (FAQs)

    Q1: Why does my product yield drop significantly during aqueous work-up?

    A1: The primary degradation pathway for pyridine-2-sulfonyl chlorides is1[1]. During aqueous work-up, any unreacted sulfonyl chloride rapidly hydrolyzes. Furthermore, the resulting 3-bromopyridine-2-sulfonic acid is highly water-soluble and amphoteric. If the pH is not strictly controlled, the desired sulfonamide may co-extract into the aqueous layer due to the basicity of the pyridine ring and the acidity of the sulfonamide proton.

    Q2: My reaction mixture turns black and yields 3-bromo-2-chloropyridine. What happened?

    A2: This indicates thermal degradation via formal SO₂ extrusion, a pathway2[2]. The electron-withdrawing 3-bromo group exacerbates this instability. To prevent this, maintain strict temperature control (0 °C to room temperature) and avoid prolonged heating during both the reaction and the solvent evaporation phases of the work-up.

    Q3: How do I separate the desired sulfonamide from the hydrolyzed 3-bromopyridine-2-sulfonic acid byproduct?

    A3: To effectively partition the desired sulfonamide into the organic phase, you must quench the reaction carefully. Adjust the aqueous phase to a slightly basic pH (7.5–8.0) using 3[3] like cold NaHCO₃. This ensures the sulfonic acid remains deprotonated (anionic) in the aqueous layer, while the sulfonamide remains neutral and extracts into organic solvents like dichloromethane (DCM) or ethyl acetate.

    Q4: Are there alternative work-up strategies to avoid aqueous hydrolysis entirely?

    A4: Yes. For highly sensitive substrates, converting the unstable sulfonyl chloride into a stable surrogate, such as a 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate ester, is highly recommended.4[4] and serve as excellent electrophiles for subsequent amination without the work-up liabilities of the parent chloride.

    Quantitative Data: Stability & Work-Up Efficiency

    The following table summarizes the performance metrics of neat 3-bromopyridine-2-sulfonyl chloride compared to its TCP surrogate ester during standard work-up conditions.

    ParameterNeat 3-Bromopyridine-2-sulfonyl chlorideTCP Surrogate Ester
    Storage Stability < 24 hours at RT (Requires strict inert atmosphere)> 6 months at RT (Bench-stable solid)
    Hydrolysis Rate (Aqueous Wash) High (Rapid degradation upon water contact)Low (Stable to standard aqueous washes)
    SO₂ Extrusion Susceptibility High (Readily forms 3-bromo-2-chloropyridine)Negligible
    Typical Sulfonamide Yield 30% - 45% (Due to work-up losses)75% - 90% (Clean phase separation)

    Experimental Protocols

    Protocol A: pH-Controlled Aqueous Work-Up for Direct Amination

    Use this protocol when directly reacting the sulfonyl chloride with an amine.

    • Quench: Upon reaction completion (monitored via TLC/LCMS), cool the reaction mixture to 0 °C. Slowly add ice-cold saturated aqueous NaHCO₃ to quench unreacted sulfonyl chloride and neutralize HCl byproducts.

    • pH Adjustment: Verify that the aqueous phase pH is strictly between 7.5 and 8.0. Causality: A pH > 8.5 may deprotonate the product sulfonamide, pulling it into the aqueous layer. A pH < 7 may protonate the pyridine ring, causing similar losses.

    • Extraction: Extract the mixture with cold Dichloromethane (DCM) (3 x 15 mL/mmol). DCM is preferred over EtOAc to minimize the extraction of highly polar byproducts.

    • Washing: Wash the combined organic layers once with ice-cold brine (10 mL/mmol) to remove residual pyridine-sulfonic acid.

    • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate in vacuo at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

    Protocol B: Work-Up via 2,4,6-Trichlorophenyl (TCP) Surrogate

    Use this protocol to bypass the instability of the sulfonyl chloride entirely.

    • Surrogate Synthesis: React 3-bromopyridine-2-sulfonyl chloride with 2,4,6-trichlorophenol (1.05 eq) and Et₃N (1.2 eq) in DCM at 0 °C for 2 hours.

    • Surrogate Work-up: Wash the reaction mixture with water and brine. The resulting TCP 3-bromopyridine-2-sulfonate is highly stable to water. Dry over Na₂SO₄ and concentrate.

    • Amination: React the isolated TCP ester with the desired amine in a sealed tube at 80 °C.

    • Final Work-up: Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH to remove the displaced 2,4,6-trichlorophenol. The organic layer will contain the pure sulfonamide.

    Optimized Work-Up Workflow Diagram

    Workflow Start Crude Reaction Mixture (0 °C) Quench Quench with Ice-Cold NaHCO3 (pH 7.5-8.0) Start->Quench Extract Extract with Cold DCM Quench->Extract Phase Phase Separation Extract->Phase Aqueous Aqueous Phase (Contains Sulfonic Acid) Phase->Aqueous Discard Organic Organic Phase (Contains Sulfonamide) Phase->Organic Wash Wash with Brine & Dry over Na2SO4 Organic->Wash Concentrate Concentrate in vacuo (T < 30 °C) Wash->Concentrate

    Optimized aqueous work-up workflow for pyridine-2-sulfonamides.

    References

    • ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." (January 22, 2026). Available at: [Link]

    • PMC (NIH). "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." (June 11, 2015). Available at:[Link]

    Sources

    Column chromatography techniques for purifying products from 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the downstream purification of products synthesized from 3-Bromopyridine-2-sulfonyl chloride (CAS 1209950-34-4). This highly reactive building block is frequently utilized in drug discovery to generate pyridine-containing sulfonamides and sulfonate esters. However, the resulting products possess a challenging dual-nature: a strongly basic pyridine nitrogen and a highly polar sulfonamide/sulfonate core. This combination routinely causes catastrophic peak tailing, irreversible adsorption, or on-column degradation during standard normal-phase silica gel chromatography.

    This guide provides field-proven, causally-driven troubleshooting strategies to ensure high-yield, high-purity isolations.

    Part 1: Diagnostic Decision Tree

    Before committing your entire crude mixture to a column, follow this logical workflow to diagnose and preemptively solve chromatographic failures.

    Workflow N1 Crude Reaction Mixture (Pyridine-Sulfonamide) N2 Perform Analytical TLC (e.g., EtOAc/Hexane) N1->N2 N3 Is severe streaking observed? N2->N3 N4 Add 0.1-1% TEA to Mobile Phase N3->N4  Yes (Basic N interaction)   N5 Is the product degrading on the column? N3->N5  No   N8 Adjust bulk solvent polarity downward to compensate N4->N8 N6 Switch to Neutral or Basic Alumina N5->N6  Yes (Hydrolysis)   N7 Proceed with Standard Silica Chromatography N5->N7  No (Stable)   N8->N5

    Diagnostic workflow for resolving chromatographic issues with pyridine-sulfonamides.

    Part 2: Troubleshooting FAQs (Causality & Logic)

    Q1: Why does my purified pyridine-sulfonamide streak continuously from the baseline to the solvent front on a silica TLC plate? A1: This is a classic acid-base interaction issue. Standard silica gel is inherently acidic, possessing surface silanol groups with a pKa of ~4.5–5.0. The basic nitrogen atom on the 3-bromopyridine ring protonates or forms exceptionally strong hydrogen bonds with these acidic silanol groups[1]. This dynamic, non-uniform binding causes the compound to drag across the stationary phase rather than eluting in a tight band. The Fix: You must "deactivate" the acidic sites. Add a basic modifier—typically 0.1% to 1.0% Triethylamine (TEA) or ammonium hydroxide—to your mobile phase[1][2]. The TEA competitively binds to the most active acidic sites on the silica, allowing your target molecule to partition smoothly.

    Q2: I added 1% TEA to my Ethyl Acetate/Hexane mixture to stop the streaking, but now my product co-elutes with less polar impurities. How do I restore resolution? A2: Adding a basic modifier fundamentally alters the thermodynamic equilibrium of the column. TEA not only masks silanol groups but also significantly increases the overall eluting power of the solvent system[2]. If your compound had an Rf​ of 0.20 in 50% EtOAc/Hexane, adding 1% TEA might artificially push the Rf​ to 0.60, causing it to crash into faster-moving impurities. The Fix: When introducing TEA, you must proportionately reduce the polarity of your bulk solvent. Back down your primary polar solvent (e.g., drop from 50% EtOAc to 20% EtOAc) to bring the Rf​ back to the optimal 0.20–0.30 range[2].

    Q3: I am trying to purify the unreacted 3-Bromopyridine-2-sulfonyl chloride itself, but I only recover a highly polar baseline mass. What is happening? A3: You are observing on-column hydrolysis. Sulfonyl chlorides are highly electrophilic and moisture-sensitive. The residual water bound within standard silica gel, combined with the slightly acidic microenvironment, catalyzes the hydrolysis of the sulfonyl chloride into its corresponding sulfonic acid[3]. Sulfonic acids are extremely polar and will permanently adhere to the baseline of a normal-phase silica column. The Fix: Avoid silica gel for unreacted sulfonyl chlorides. If purification is absolutely necessary, use strictly anhydrous conditions, rapid "flash" techniques, or switch to a neutral/basic alumina stationary phase which lacks the acidic catalytic sites of silica[1].

    Part 3: Quantitative Data - Solvent System Optimization

    To facilitate rapid method development, the following table summarizes the causal effects of various solvent systems and modifiers on pyridine-derivative retention.

    Solvent SystemAdditiveMechanism of ActionTypical Rf​ ShiftBest Use Case
    EtOAc / Hexane NoneStandard dipole-dipole partitioning.BaselineNeutral impurities.
    EtOAc / Hexane 1% TEANeutralizes acidic silanols; prevents basic N-binding[1].+0.20 to +0.40Pyridine-sulfonamides streaking on silica[2].
    DCM / Methanol NoneStrong hydrogen-bond disruption by MeOH.+0.10 to +0.30Highly polar, non-basic sulfonamides[4].
    DCM / Methanol 0.5% TEASynergistic basic deactivation and H-bond disruption.+0.30 to +0.50Stubbornly basic and highly polar products[2].

    (Note: Never exceed 10% Methanol in your mobile phase, as higher concentrations will begin to dissolve the silica gel itself[4].)

    Part 4: Experimental Protocols (Self-Validating System)

    To ensure reproducibility, every chromatographic run must be treated as a self-validating system. The following methodology guarantees that the silica is properly deactivated before the crude mixture is introduced.

    Protocol S1 1. Prepare Mobile Phase (+1% TEA) S2 2. Pre-treat Silica (Slurry Packing) S1->S2 S3 3. Dry Load Sample (Deactivated Silica) S2->S3 S4 4. Flash Elution (Monitor by TLC) S3->S4 S5 5. Fraction Analysis & Concentration S4->S5

    Step-by-step methodology for TEA-deactivated silica gel column chromatography.

    Step-by-Step Methodology: TEA-Deactivated Silica Gel Chromatography

    Step 1: Mobile Phase Preparation & TLC Validation

    • Prepare your optimized solvent system (e.g., 30% EtOAc / 70% Hexane).

    • Add exactly 1% (v/v) Triethylamine (TEA) to the mixture and stir vigorously.

    • Self-Validation: Run a TLC of your crude mixture using this exact TEA-spiked solvent. Ensure the target spot is tight, round, and sits at an Rf​ of ~0.25. If the Rf​ is too high, dilute the mobile phase with more Hexane (+1% TEA) and re-test.

    Step 2: Column Packing (Pre-treatment)

    • Weigh out the appropriate amount of silica gel (typically 50–100x the mass of the crude product)[1].

    • Create a slurry by mixing the silica with the TEA-spiked mobile phase. Causality Note: This step is critical; it allows the TEA to neutralize the silanol groups exothermically before your sensitive compound is loaded[1].

    • Pour the slurry into the column and pack it using positive air pressure until the solvent line is flush with the sand layer.

    Step 3: Sample Loading (Deactivated Dry Load)

    • Dissolve your crude pyridine-sulfonamide in a minimal amount of Dichloromethane (DCM).

    • Add a small amount of pre-deactivated silica gel (silica that has been washed with TEA and dried) to the flask.

    • Evaporate the DCM under reduced pressure to yield a free-flowing powder[1].

    • Carefully pour the dry-loaded powder onto the flat surface of the packed column and top with a protective layer of sand.

    Step 4: Elution and Fraction Collection

    • Carefully fill the column reservoir with the TEA-spiked mobile phase.

    • Apply positive pressure to maintain a steady flow rate.

    • Collect fractions and monitor via TLC.

    Step 5: Isolation and TEA Removal

    • Combine fractions containing the pure product.

    • Concentrate under reduced pressure using a rotary evaporator[5].

    • Troubleshooting Tip: Residual TEA often remains after rotary evaporation. To completely remove it, place the flask under high vacuum (lyophilizer or Schlenk line) for 12–24 hours, or co-evaporate the product 2–3 times with toluene.

    References
    • [2] Title: How can I improve molecule elution in thin layer chromatography? | Source: Physics Forums | URL: [Link]

    • [4] Title: Solvent Systems for Flash Column Chromatography | Source: Not Voodoo X (University of Rochester) | URL: [Link]

    Sources

    Technical Support Center: Navigating the Decomposition of Pyridine Sulfonyl Chlorides

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with pyridine sulfonyl chlorides. This resource is designed to provide in-depth, field-proven insights into the stability and decomposition pathways of these versatile yet often challenging reagents. Here, you will find practical answers to common questions, detailed troubleshooting guides for your experiments, and validated protocols to analyze the integrity of your starting materials and reaction mixtures. Our goal is to empower you with the knowledge to anticipate and mitigate potential issues, ensuring the success and reproducibility of your synthetic endeavors.

    Frequently Asked Questions (FAQs)

    This section addresses the most common queries regarding the stability and handling of pyridine sulfonyl chlorides.

    Q1: What are the primary decomposition pathways for pyridine sulfonyl chlorides?

    Pyridine sulfonyl chlorides are susceptible to several decomposition pathways, the prevalence of which depends on the isomer (2-, 3-, or 4-substituted), storage conditions, and reaction environment. The main degradation routes are:

    • Hydrolysis: This is the most common decomposition pathway for all isomers.[1] Pyridine sulfonyl chlorides are highly sensitive to moisture, reacting with water to form the corresponding and often unreactive pyridine sulfonic acid.[1] This is a significant concern as even trace amounts of water in solvents or from atmospheric humidity can lead to substantial degradation of the starting material.

    • Thermal Decomposition: At elevated temperatures, pyridine sulfonyl chlorides can decompose. The mechanism can be either a radical or an ionic pathway, depending on the structure and reaction conditions.[2] For many sulfonyl chlorides, temperatures below 30°C are recommended to minimize thermal degradation.[2]

    • Photolytic Decomposition: Exposure to light, particularly UV light, can induce homolytic cleavage of the S-Cl bond, leading to radical-mediated decomposition.[2] This is a crucial consideration for long-term storage and when setting up reactions on the benchtop.

    • Sulfur Dioxide (SO2) Extrusion: This pathway is particularly characteristic of the alpha (2-) and gamma (4-) isomers of pyridine sulfonyl chloride.[3][4] The extrusion of SO2 results in the formation of the corresponding chloropyridine. This decomposition route is a significant contributor to the high instability of the 2- and 4-isomers.[3][4]

    Q2: I've noticed my pyridine-2-sulfonyl chloride has turned yellow/brown. Is it still usable?

    A significant color change to yellow or brown is a strong indicator of decomposition.[1] While a faint yellow tinge might be acceptable for some less sensitive applications, it is highly recommended to use fresh or purified material for reactions where purity is critical.[1] The discoloration is often due to the formation of degradation products which can interfere with your reaction and complicate purification. Purity can be assessed using techniques like NMR or HPLC before use.[1]

    Q3: How should I properly store pyridine sulfonyl chlorides to minimize decomposition?

    Proper storage is critical to maintain the integrity of pyridine sulfonyl chlorides. To minimize decomposition, these compounds should be stored under the following conditions:

    • Temperature: Refrigeration is recommended, with some suppliers suggesting storage at 2-8°C or even -20°C for long-term viability.[5]

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect from atmospheric moisture and oxygen.[1]

    • Container: Use a tightly sealed container to prevent moisture ingress.[1]

    • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

    Q4: Are there more stable alternatives to the highly reactive pyridine-2-sulfonyl chloride?

    Yes, several strategies can be employed to overcome the instability of pyridine-2-sulfonyl chloride:

    • Sulfonyl Fluorides: The corresponding pyridine-2-sulfonyl fluoride is significantly more stable than the chloride, though it is less reactive.[1]

    • Stable Surrogates: 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates are stable, solid compounds that can be isolated by chromatography and stored for months. They serve as effective surrogates for the sulfonyl chloride in reactions with nucleophiles.[1][6]

    • In-situ Generation: Preparing the sulfonyl chloride immediately before its use in the reaction mixture is a common and effective strategy to avoid issues related to storage and decomposition.[1]

    Q5: What is the relative stability of the different pyridine sulfonyl chloride isomers?

    The stability of pyridine sulfonyl chlorides is highly dependent on the position of the sulfonyl chloride group on the pyridine ring. The general trend in stability is:

    Pyridine-3-sulfonyl chloride (β-isomer) > Pyridine-2-sulfonyl chloride (α-isomer) > Pyridine-4-sulfonyl chloride (γ-isomer) [4]

    • Pyridine-3-sulfonyl chloride is the most stable of the three isomers. Its primary decomposition pathway is hydrolysis.[3][4]

    • Pyridine-2- and 4-sulfonyl chlorides are significantly less stable, readily undergoing SO2 extrusion to form 2- and 4-chloropyridine, respectively.[4] Pyridine-4-sulfonyl chloride is often too unstable to be isolated.[4]

    Troubleshooting Guides

    This section provides solutions to common problems encountered during experiments with pyridine sulfonyl chlorides.

    Problem 1: Low or no yield in my sulfonylation reaction.
    Possible Cause Troubleshooting Step Scientific Rationale
    Degraded Sulfonyl Chloride Use a freshly opened bottle of the reagent or prepare it in-situ.[1] Assess the purity of the starting material via NMR or HPLC.[1] Consider using a more stable alternative like a sulfonyl fluoride or a TCP sulfonate surrogate.[1][6]The most common cause of reaction failure is the use of decomposed starting material. Hydrolysis and other decomposition pathways reduce the amount of active reagent available for the desired reaction.
    Presence of Moisture Rigorously dry all glassware, solvents, and other reagents. Run the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[2]Pyridine sulfonyl chlorides are highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride to the unreactive sulfonic acid.[1]
    Inappropriate Reaction Temperature Perform the reaction at a low temperature (e.g., 0°C to room temperature) to control reactivity and minimize side reactions.[2]Higher temperatures can accelerate decomposition pathways, leading to lower yields of the desired product.[2]
    Insufficient Base Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is used to scavenge the HCl byproduct.The reaction of a sulfonyl chloride with an amine or alcohol generates HCl, which can protonate the nucleophile, rendering it unreactive.
    Problem 2: My reaction mixture shows multiple spots on TLC, including a baseline spot.
    Possible Cause Troubleshooting Step Scientific Rationale
    Hydrolysis of Starting Material Ensure strictly anhydrous conditions.[2] The baseline spot on a silica gel TLC plate is often the highly polar pyridine sulfonic acid.The presence of pyridine sulfonic acid from the hydrolysis of the starting material can complicate the reaction and purification.[1]
    Reaction with a Nucleophilic Solvent If using a nucleophilic solvent (e.g., an alcohol), it may compete with your desired nucleophile. Switch to an inert solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]The solvent can act as a nucleophile, reacting with the highly electrophilic sulfonyl chloride to form undesired byproducts.
    Over-reaction or Side Reactions Lower the reaction temperature. Add the pyridine sulfonyl chloride solution slowly (dropwise) to the solution of the nucleophile to maintain a low concentration of the highly reactive electrophile.[1]This helps to control the reaction rate and minimize the formation of side products.

    Decomposition Pathway Diagrams

    The following diagrams, generated using DOT language, illustrate the key decomposition pathways of pyridine sulfonyl chlorides.

    graph DecompositionPathways { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

    // Nodes PSC [label="Pyridine Sulfonyl Chloride", fillcolor="#F1F3F4"]; PSA [label="Pyridine Sulfonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CP [label="Chloropyridine + SO2", fillcolor="#FBBC05", fontcolor="#202124"]; Radicals [label="Pyridyl Radical + SO2 + Cl•", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges PSC -- PSA [label="Hydrolysis (H2O)"]; PSC -- CP [label="SO2 Extrusion (for 2- and 4-isomers)"]; PSC -- Radicals [label="Thermal/Photolytic Decomposition"]; }

    Caption: Major decomposition pathways of pyridine sulfonyl chlorides.

    Experimental Protocols

    This section provides detailed methodologies for assessing the stability of pyridine sulfonyl chlorides.

    Protocol 1: In-situ Preparation of Pyridine-2-sulfonyl Chloride

    This protocol is adapted from established methods for the in-situ generation of unstable sulfonyl chlorides.[1]

    Materials:

    • Sodium pyridine-2-sulfinate

    • N-Chlorosuccinimide (NCS)

    • Anhydrous Dichloromethane (DCM)

    • Dry flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    Procedure:

    • To a dry flask under an inert atmosphere, add sodium pyridine-2-sulfinate (1.0 eq).

    • Add anhydrous DCM to create a suspension.

    • Cool the suspension to 0°C in an ice bath.

    • Add N-chlorosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Upon completion, filter the mixture through a short plug of Celite® to remove the solid succinimide byproduct.

    • The resulting filtrate is a solution of crude pyridine-2-sulfonyl chloride and can be used directly in the subsequent reaction step. Note: Do not attempt to isolate the pyridine-2-sulfonyl chloride by removing the solvent, as it is highly unstable.[1]

    Protocol 2: HPLC Method for Monitoring Pyridine-3-sulfonyl Chloride Decomposition

    This general protocol can be adapted to monitor the stability of pyridine-3-sulfonyl chloride under various conditions.

    Materials:

    • Pyridine-3-sulfonyl chloride

    • HPLC grade acetonitrile and water

    • Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column

    Instrumentation:

    • HPLC system with a UV detector

    Procedure:

    • Sample Preparation: Prepare a stock solution of pyridine-3-sulfonyl chloride in acetonitrile (e.g., 1 mg/mL). For stability studies, incubate aliquots of this solution under different conditions (e.g., room temperature, elevated temperature, exposure to light, addition of water). At specified time points, dilute an aliquot of the sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient might start at 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

    • Data Analysis: Monitor the decrease in the peak area of the pyridine-3-sulfonyl chloride and the appearance of new peaks corresponding to degradation products (e.g., pyridine-3-sulfonic acid). The relative peak areas can be used to quantify the extent of decomposition over time.

    graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

    // Nodes Start [label="Prepare Pyridine-3-sulfonyl\nChloride Solution"]; Incubate [label="Incubate under\nTest Conditions"]; Sample [label="Take Aliquots\nat Time Points"]; Dilute [label="Dilute Sample"]; Inject [label="Inject into HPLC"]; Analyze [label="Analyze Chromatogram"];

    // Edges Start -> Incubate; Incubate -> Sample; Sample -> Dilute; Dilute -> Inject; Inject -> Analyze; }

    Caption: Workflow for HPLC analysis of pyridine-3-sulfonyl chloride stability.

    References

    • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support Center.
    • BenchChem. (2025). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. BenchChem Technical Support Center.
    • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
    • Al-Ghanim, A. M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344.
    • ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples.
    • De Borggraeve, W. M., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing.
    • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730.
    • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
    • Al-Ghanim, A. M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
    • Rogne, O. (n.d.). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2.
    • Movassaghi, M., & Hunt, D. K. (2015).
    • Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC).
    • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
    • Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka.
    • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
    • ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum.
    • Veeprho. (n.d.). Pyridine-3-sulfonyl chloride | CAS 16133-25-8.
    • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
    • Jubilant Ingrevia Limited. (2024).
    • Higashi, T., & Shimada, K. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC.
    • Wang, Y., et al. (n.d.). Theoretical study on the thermal decomposition of pyridine.
    • Mackie, J. C., et al. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
    • Zielinski, J., & Matus, K. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
    • Guidechem. (n.d.). PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE 16133-25-8 wiki.
    • Zielinski, J., & Matus, K. (2009).
    • Reddy, T. R., et al. (n.d.).
    • Google Patents. (n.d.). JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride.
    • Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.
    • Majumdar, S., et al. (2024). Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas.
    • CymitQuimica. (n.d.). CAS 134479-04-2: pyridine-4-sulfonyl chloride.
    • Wang, D., et al. (n.d.). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex.
    • Organic Chemistry. (2019, May 6). TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism.
    • Batiha, M. A., et al. (2017). Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System.
    • Wang, Y., et al. (n.d.). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors.

    Sources

    Validation & Comparative

    A Comparative Analysis of 3-Bromopyridine-2-sulfonyl Chloride and Other Sulfonylating Agents for Researchers in Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Guide to Reactivity and Application

    For scientists and professionals in the field of drug development, the strategic selection of a sulfonylating agent is a critical step that profoundly influences the efficiency of synthetic routes and the ultimate success of a project. This guide provides a comprehensive comparison of 3-Bromopyridine-2-sulfonyl chloride with other commonly employed sulfonylating agents. By examining their reactivity, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic challenges.

    The core of a sulfonylating agent's utility lies in its reactivity, which is principally determined by the electrophilicity of the sulfur atom.[1] This electrophilicity is modulated by the electronic properties of the substituents attached to the sulfonyl group. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups diminish reactivity.[2]

    The Unique Profile of 3-Bromopyridine-2-sulfonyl Chloride

    3-Bromopyridine-2-sulfonyl chloride is a versatile reagent in organic synthesis, particularly in the pharmaceutical industry.[3] Its structure, featuring a pyridine ring with a bromine atom at the 3-position and a sulfonyl chloride group at the 2-position, offers a unique combination of reactivity and functionality. The presence of the electron-withdrawing bromine atom and the nitrogen atom in the pyridine ring is expected to enhance the electrophilicity of the sulfonyl sulfur, suggesting a higher reactivity compared to simple arylsulfonyl chlorides. This makes it a valuable tool for introducing the 3-bromopyridine-2-sulfonyl moiety into molecules, a common scaffold in medicinal chemistry.[3]

    Comparative Reactivity with Standard Sulfonylating Agents

    To provide a clear perspective, this section compares the reactivity of 3-Bromopyridine-2-sulfonyl chloride with established sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).

    p-Toluenesulfonyl Chloride (TsCl): The Established Benchmark

    TsCl is a widely used, crystalline solid that is easy to handle.[4] It reacts readily with primary and secondary amines to form stable tosylamides.[4][5] The methyl group on the aromatic ring is electron-donating through hyperconjugation, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.[2]

    Methanesulfonyl Chloride (MsCl): The Reactive Alkyl Alternative

    MsCl is generally more reactive than arylsulfonyl chlorides like TsCl.[1] This increased reactivity is attributed to lower steric hindrance and the absence of resonance stabilization.[1] However, the formation of a highly reactive sulfene intermediate can sometimes occur, especially in the presence of strong, non-nucleophilic bases, which can lead to different reaction pathways.[6]

    Dansyl Chloride: The Fluorescent Probe

    Dansyl chloride is primarily used to label primary and secondary amines, amino acids, and peptides, producing fluorescent sulfonamide adducts.[7][8][9] This property is invaluable for bioanalytical applications, including protein sequencing and fluorescence resonance energy transfer (FRET) studies.[7][10] The dimethylamino group is strongly electron-donating, which significantly decreases the reactivity of the sulfonyl chloride.

    Table 1: Comparative Reactivity of Sulfonylating Agents

    Sulfonylating AgentStructureKey FeaturesRelative Reactivity
    3-Bromopyridine-2-sulfonyl chloride3-Br-Py-2-SO₂ClElectron-withdrawing bromine and pyridine nitrogen enhance reactivity.High
    p-Toluenesulfonyl chloride (TsCl)p-Me-Ph-SO₂ClStable, easy to handle, forms robust sulfonamides.[5]Moderate
    Methanesulfonyl chloride (MsCl)Me-SO₂ClHigh reactivity, less sterically hindered.[5]Very High
    Dansyl chloride5-(Me₂N)-Naphth-1-SO₂ClForms fluorescent adducts, used for labeling.[7][8]Low

    This qualitative reactivity is based on general principles of electronic effects and steric hindrance.

    Experimental Protocols and Methodologies

    To ensure the practical applicability of this guide, detailed experimental protocols for sulfonylation reactions are provided below. These protocols are designed to be self-validating and serve as a starting point for optimization in your specific research context.

    General Protocol for Sulfonamide Synthesis

    This procedure is a representative example for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.[4]

    Materials:

    • Amine (1 mmol)

    • Sulfonyl chloride (1.1 mmol)

    • Base (e.g., pyridine or triethylamine) (1.5-2 mmol)

    • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

    • Stirring apparatus

    • Reaction vessel

    Procedure:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1 mmol) and the base (1.5-2 mmol) in the chosen anhydrous solvent (10 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the sulfonyl chloride (1.1 mmol) to the stirred solution. The addition should be dropwise if the sulfonyl chloride is a liquid or portion-wise if it is a solid.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water (10 mL).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Wash the combined organic layers with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

    Experimental Workflow Diagram

    experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C amine->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl Slow Addition stir Stir at Room Temp. (Monitor by TLC) add_sulfonyl->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

    Caption: A typical experimental workflow for sulfonamide synthesis.

    Mechanism of Sulfonylation

    The reaction between a sulfonyl chloride and an amine typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. The reaction is generally considered to be a stepwise addition-elimination process or a concerted SN2-like mechanism, depending on the specific reactants and conditions.[11]

    Caption: General mechanism for sulfonamide formation.

    Concluding Remarks for the Practicing Scientist

    The selection of an appropriate sulfonylating agent is a nuanced decision that hinges on a variety of factors including the nucleophilicity of the substrate, desired reaction kinetics, and the stability of the final product. 3-Bromopyridine-2-sulfonyl chloride presents itself as a highly reactive and versatile reagent, particularly valuable for the synthesis of complex molecules in drug discovery programs. Its enhanced electrophilicity, due to the electronic effects of the pyridine ring and the bromine substituent, allows for efficient sulfonylation of a wide range of nucleophiles.

    While classic reagents like TsCl and MsCl remain indispensable tools in the synthetic chemist's arsenal, the unique properties of 3-Bromopyridine-2-sulfonyl chloride offer distinct advantages in specific contexts. This guide provides the foundational knowledge and practical protocols to enable researchers to strategically incorporate this and other sulfonylating agents into their synthetic workflows, ultimately accelerating the discovery and development of new therapeutic agents.

    References

    • Dansyl chloride - Wikipedia. [Link]

    • Dansyl chloride – Knowledge and References - Taylor & Francis. [Link]

    • Why do tosylation and mesylation of alcohols follow different mechanisms? - Chemistry Stack Exchange. [Link]

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    Analytical Methods for the Characterization of 3-Bromopyridine-2-sulfonyl Chloride Derivatives: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Method Comparison Guide

    Executive Summary & Scientific Rationale

    3-Bromopyridine-2-sulfonyl chloride (CAS 1209950-34-4) is a highly reactive, trifunctional building block extensively utilized in medicinal chemistry for the synthesis of sulfonamide-based therapeutics 1. However, characterizing this compound and its immediate derivatives presents significant analytical bottlenecks.

    The core challenge lies in the intrinsic electrophilicity of the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electron-deficient due to the inductive pull of two double-bonded oxygens, the chlorine atom, and the electron-withdrawing bromopyridine ring 2. Consequently, attempting to analyze this compound using standard aqueous methodologies (like direct Reversed-Phase LC-MS) results in rapid hydrolysis, converting the analyte into 3-bromopyridine-2-sulfonic acid. This degradation yields false purity artifacts and inaccurate mass assignments.

    This guide objectively compares standard analytical modalities and establishes a self-validating Pre-Column Derivatization LC-MS protocol as the gold standard for accurate characterization.

    Comparative Analysis of Analytical Modalities

    To establish a reliable analytical pipeline, we must evaluate the causality behind the failure or success of different spectroscopic and chromatographic techniques.

    The Pitfall of Direct LC-MS and GC-MS

    Direct analysis of sulfonyl chlorides via LC-MS is scientifically flawed. The protic solvents (water/methanol) required for the mobile phase act as nucleophiles, rapidly hydrolyzing the -SO₂Cl group during the chromatographic run 2. Similarly, direct Gas Chromatography-Mass Spectrometry (GC-MS) is contraindicated; the thermal lability of the sulfonyl chloride group leads to catastrophic degradation (loss of the SO₂Cl moiety) in the high-temperature GC inlet 3.

    The Gold Standard: Pre-Column Derivatization

    To circumvent thermal and hydrolytic degradation, the scientifically sound approach is to convert the reactive sulfonyl chloride into a stable sulfonamide prior to analysis 4. By reacting the sample with a secondary amine (e.g., N,N-diethylamine) in an anhydrous environment, we force a nucleophilic acyl substitution. The resulting sulfonamide is chemically inert to aqueous mobile phases, thermally stable, and exhibits exceptional ionization efficiency in ESI+ mode.

    ReactionPathway A 3-Bromopyridine-2-sulfonyl chloride (Highly Electrophilic) B Aqueous Mobile Phase (H2O / MeOH) A->B Hydrolysis (Direct LC-MS) D Derivatization Reagent (Diethylamine) A->D Nucleophilic Attack (Pre-column Prep) C Degradation Product (Sulfonic Acid) B->C False Purity Artifacts E Stable Derivative (Sulfonamide) D->E Accurate Quantification

    Caption: Hydrolysis vs. Derivatization pathways of 3-Bromopyridine-2-sulfonyl chloride.

    Quantitative Performance Comparison

    The following table summarizes the performance metrics of various analytical methodologies when applied to 3-Bromopyridine-2-sulfonyl chloride.

    Analytical MethodAnalyte StateStability During AnalysisPrimary LimitationLOD / LOQScientific Verdict
    Direct LC-MS Native (-SO₂Cl)Poor (Hydrolyzes rapidly)Aqueous mobile phase degrades analyteN/A (Inaccurate)Not Recommended
    Direct GC-MS Native (-SO₂Cl)Poor (Thermal degradation)High inlet temps cleave SO₂Cl groupN/A (Inaccurate)Not Recommended
    qNMR (1H) Native (-SO₂Cl)High (in aprotic CDCl₃)Low sensitivity; requires high sample mass~1 mg / 5 mgAcceptable for Bulk
    Derivatization LC-MS SulfonamideExcellent (Chemically stable)Requires 20-min sample prep workflow10 ng/mL / 30 ng/mLGold Standard

    Experimental Protocol: Self-Validating Derivatization for LC-MS

    To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes a specific quenching step to prevent unreacted amines from degrading the stationary phase of the LC column, and utilizes anhydrous conditions to prevent baseline hydrolysis.

    Materials Required:
    • Anhydrous Acetonitrile (ACN)

    • N,N-Diethylamine (Secondary amine nucleophile)

    • Triethylamine (TEA) (Non-nucleophilic base scavenger)

    • 0.1% Formic Acid in MS-grade Water (Quenching agent)

    Step-by-Step Methodology:
    • Anhydrous Solubilization: Accurately weigh 5.0 mg of 3-Bromopyridine-2-sulfonyl chloride and dissolve it in 1.0 mL of anhydrous ACN in a dry glass vial.

      • Causality: Atmospheric moisture or wet solvents will immediately initiate hydrolysis. Anhydrous ACN ensures the sulfonyl chloride remains intact prior to nucleophilic attack.

    • Nucleophilic Derivatization: Add 50 µL of N,N-diethylamine and 10 µL of TEA to the solution. Vortex for 30 seconds.

      • Causality: Diethylamine attacks the electrophilic sulfur. TEA is required to neutralize the HCl byproduct generated during the reaction, preventing the reaction equilibrium from stalling and protecting the newly formed sulfonamide [[4]]().

    • Incubation: Allow the reaction to proceed at room temperature (20-25 °C) for exactly 15 minutes.

    • Reaction Quenching (Critical Step): Transfer 100 µL of the reaction mixture into an HPLC vial containing 900 µL of 0.1% Formic Acid in water.

      • Causality: The acidic water instantly quenches the reaction by protonating the excess diethylamine and TEA. This prevents the highly basic amines from dissolving the silica backbone of the C18 HPLC column during injection.

    • System Validation (Blank Prep): Prepare a blank by repeating steps 1-4 without the 3-Bromopyridine-2-sulfonyl chloride. This validates that no background peaks from the derivatizing agents interfere with the analyte's retention time.

    • LC-MS Analysis: Inject 2 µL of the quenched sample onto a C18 Reversed-Phase column. Utilize a gradient of Water/ACN (both containing 0.1% Formic Acid) and monitor via ESI+ mode. The target mass will be the [M+H]+ of the diethyl-sulfonamide derivative.

    Workflow S1 1. Sample Prep (Anhydrous ACN) S2 2. Derivatization (Diethylamine + TEA) S1->S2 S3 3. Quenching (0.1% Formic Acid) S2->S3 S4 4. LC-MS Analysis (ESI+ Mode) S3->S4

    Caption: Step-by-step pre-column derivatization workflow for LC-MS analysis.

    References

    • Supplier CAS No 1209950-34-4 - BuyersGuideChem. Verified compound profile and molecular specifications for 3-Bromopyridine-2-sulfonyl chloride.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5914z841ws1-WEwt_9v6UIaMIX9ghDzsXGx5J2kEM-yKaoEG4mgZaGH7oXv5p8faYjbdBIcS4KCTkA1dR_-Fs9qGQ9cDDr0uqyly5lVIkxC_kEZAcePNjFG_U0ahgT74ap0hyXudt4a7w94uePpLfNMIeMKqrrQxia2MQ6dWyj0Czf8HlOFPUE1kC9hh08Gk=]
    • 1-Octanesulfonyl chloride | 7795-95-1 - Benchchem. Technical documentation detailing the mechanisms of sulfonyl chloride hydrolysis in LC-MS mobile phases and the rationale for pre-column derivatization.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9s7QTVb2c-bIsiHq3pzh21EABE_do2d60E3S4-e56MtvdJCVSk4ieUx9Y4hjtvvkHEYH3HiV6fSQiFBoya5YmpraVDTL5wygCEeybcTOTG-fMCkhLJuv2Xgv3HrZEK_guc_F6oQ==]
    • 4-Aminobenzene-1-sulfonyl chloride hydrochloride | 78798-60-4 - Benchchem. Analysis of thermal lability in GC-MS systems and nucleophilic acyl substitution strategies using secondary amines.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0yp9vuYRzODw-OtqxpbftJjcXMkNFObOEHjJWSxIT1Z5TJ6COjhI2BRvO45rXkpMjlnm3fCLrzUg67XvKBzNDosyYT18l1DV1OElYD-AjJJX-gjFdvkyWTYwAoT2F6sQNbtKBbg==]
    • 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride|CAS 1193390-56-5 - Benchchem. Protocol standards for maintaining anhydrous conditions and utilizing non-nucleophilic base scavengers during sulfonamide synthesis.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4OqF2RlYQxX12IWotNuC_XPnwoD7UwcqNkA-5fJeoUIhgZhoShGVdnI2l7fAT5G-szeD7j1Q_qF7xPqP2dlYhaq2mbcLaplT41txdmm2gelCKleZvkKC3Ms4YzP0KosGVT3AP9g==]

    Sources

    3-Bromopyridine-2-sulfonyl chloride vs. 2-Bromopyridine-3-sulfonyl chloride: A Strategic Guide to Selection and Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the correct heteroaryl building block is rarely just a matter of structural preference; it is a calculation of electronic reactivity, kinetic stability, and synthetic workflow efficiency. Pyridine sulfonyl chlorides are privileged scaffolds in medicinal chemistry, serving as critical precursors to bioactive sulfonamides. However, the exact positional isomer chosen dictates the entire trajectory of your synthetic route.

    This guide provides an in-depth, objective comparison between 3-Bromopyridine-2-sulfonyl chloride and 2-bromopyridine-3-sulfonyl chloride , detailing the mechanistic causality behind their divergent reactivities and providing field-validated protocols for their successful application.

    Structural & Mechanistic Profiling: The Causality of Reactivity

    The fundamental difference between these two isomers lies in the proximity of the sulfonyl chloride group to the basic pyridine nitrogen. This spatial relationship governs their kinetic stability and dictates the required handling techniques.

    The Instability of 3-Bromopyridine-2-sulfonyl chloride

    Pyridine-2-sulfonyl chlorides are notoriously unstable. The proximity of the pyridine nitrogen lone pair to the highly electrophilic sulfonyl group facilitates an intramolecular N-assisted decomposition pathway. At room temperature, or in the presence of trace moisture, this isomer undergoes rapid hydrolysis or formal SO₂ extrusion, yielding 2-chloro-3-bromopyridine and sulfur dioxide [1]. While the bromine atom at the C3 position adds steric bulk, it is insufficient to prevent this degradation. Consequently, this reagent cannot be stored for extended periods and must either be generated in situ immediately prior to use [2] or trapped as a bench-stable 2,4,6-trichlorophenyl (TCP) sulfonate surrogate [3].

    The Bifunctional Stability of 2-Bromopyridine-3-sulfonyl chloride

    Conversely, moving the sulfonyl chloride to the C3 position fundamentally alters the molecule's stability. 2-Bromopyridine-3-sulfonyl chloride lacks the direct N-assisted decomposition pathway, rendering it bench-stable under standard anhydrous storage conditions. Furthermore, this isomer is a highly versatile orthogonal building block. The bromine atom at the C2 position is strongly activated by both the electron-withdrawing pyridine nitrogen and the ortho-sulfonyl group. This makes the C2-position exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing chemists to form the sulfonamide first, and functionalize the core second.

    Comparative Data Summary

    The following table summarizes the quantitative and qualitative performance metrics of both reagents to guide your experimental design.

    Parameter3-Bromopyridine-2-sulfonyl chloride2-Bromopyridine-3-sulfonyl chloride
    CAS Number 1209950-34-41060811-59-7
    Intrinsic Kinetic Stability Highly unstable (t₁/₂ < hours at RT) [1]Bench-stable (months at -20°C)
    Primary Degradation Pathway Rapid hydrolysis / SO₂ extrusionSlow hydrolysis (moisture sensitive)
    Storage & Handling Generate in situ or use TCP surrogateStore at -20°C, sealed under inert gas
    Sulfonyl Reactivity Extremely high; requires strict < 0°C controlModerate to high; standard sulfonylation
    Bromine Reactivity Moderate (C3 requires strong Pd-catalysis)Very High (C2 activated for SNAr & Suzuki)
    Synthetic Strategy Specialized, single-point sulfonamide synthesisVersatile bifunctional orthogonal functionalization

    Strategic Synthetic Workflows

    To visualize the divergent handling requirements and synthetic potential of these two isomers, refer to the pathway diagrams below.

    Reactivity A 3-Bromopyridine-2-sulfonyl chloride (Highly Unstable) C Rapid Hydrolysis / SO2 Extrusion (N-assisted decomposition) A->C Moisture / RT D In situ Trapping (Amines) or TCP Surrogate A->D Anhydrous, < 0°C B 2-Bromopyridine-3-sulfonyl chloride (Stable) E Direct Sulfonamide Formation (Standard Conditions) B->E Amines, Base F Orthogonal Functionalization (SNAr or Suzuki at C2) E->F Pd-Cat / Nucleophiles

    Fig 1: Divergent stability and functionalization pathways of isomeric bromopyridine sulfonyl chlorides.

    Workflow S1 2-Bromo-3-sulfonyl chloride S2 Sulfonylation (Amine, DIPEA, 0°C) S1->S2 S3 2-Bromo-3-sulfonamide Intermediate S2->S3 S4 Suzuki Coupling (Ar-B(OH)2, Pd-Cat) S3->S4 S5 2-Aryl-3-sulfonamide Final Product S4->S5

    Fig 2: Step-by-step orthogonal functionalization workflow exploiting C2-bromo and C3-sulfonyl groups.

    Validated Experimental Protocols

    The following methodologies are designed as self-validating systems. Causality is built into the steps—temperature controls and addition rates are explicitly defined to prevent the specific degradation pathways discussed above.

    Protocol A: In Situ Generation & Trapping of 3-Bromopyridine-2-sulfonyl chloride

    Objective: Prevent SO₂ extrusion by maintaining strict thermal control during oxidation of the thiol precursor.

    • Pre-cooling: Dissolve 3-bromopyridine-2-thiol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) in a round-bottom flask. Submerge in an ice-brine bath to achieve an internal temperature of -5°C to 0°C.

    • Oxidative Chlorination: Add aqueous HCl (3.0 eq), followed by the dropwise addition of aqueous NaOCl (bleach, 3.0 eq). Critical Step: The reaction is highly exothermic. Control the addition rate so the internal temperature never exceeds 2°C to prevent premature SO₂ extrusion [2].

    • Extraction: Stir for 15 minutes at 0°C. Transfer the mixture to a pre-cooled separatory funnel. Rapidly extract the organic layer containing the highly reactive 3-bromopyridine-2-sulfonyl chloride. Dry briefly over anhydrous Na₂SO₄ at 0°C.

    • Trapping: Immediately filter the cold DCM solution directly into a second flask containing the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM, pre-cooled to 0°C.

    • Isolation: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, concentrate, and purify via flash chromatography.

    Protocol B: Orthogonal Functionalization of 2-Bromopyridine-3-sulfonyl chloride

    Objective: Exploit the stability of the C3-sulfonyl chloride to form a sulfonamide, followed by activation of the C2-bromide for cross-coupling.

    Step 1: Sulfonamide Formation

    • Dissolve commercially available 2-bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.3 M) and cool to 0°C under nitrogen.

    • Add the desired amine (1.1 eq) followed by Triethylamine (TEA) (2.0 eq) dropwise.

    • Remove the ice bath and stir at room temperature for 2 hours. The stability of this isomer ensures clean conversion without complex decomposition byproducts.

    • Concentrate the mixture, dilute with Ethyl Acetate, wash with 1N HCl and brine, dry, and concentrate to yield the 2-bromo-pyridine-3-sulfonamide intermediate.

    Step 2: Suzuki-Miyaura Cross-Coupling

    • In a Schlenk flask, combine the 2-bromo-pyridine-3-sulfonamide intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Degas the mixture by sparging with nitrogen for 15 minutes.

    • Add Pd(dppf)Cl₂ (0.05 eq). Mechanistic Note: The electron-withdrawing nature of the newly formed sulfonamide group highly activates the adjacent C2-bromide, allowing for rapid oxidative addition by the Palladium catalyst.

    • Heat the mixture to 90°C for 4 hours.

    • Cool to room temperature, filter through a pad of Celite, concentrate, and purify via silica gel chromatography to isolate the orthogonally functionalized product.

    References

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Comprehensive kinetic stability data detailing the SO₂ extrusion and hydrolysis pathways of pyridine-2-sulfonyl derivatives.

    • Technical Support Center: Scaling Up Pyridine-2-Sulfonate Synthesis. BenchChem. Industrial guidelines emphasizing the necessity of in situ generation and strict thermal control for unstable pyridine-2-sulfonyl intermediates.

    • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT DSpace. Methodology detailing the use of TCP esters as bench-stable surrogates for highly reactive heteroaryl sulfonyl chlorides.

    A Comparative Guide to Purity Assessment of Synthesized Compounds Using 3-Bromopyridine-2-sulfonyl Chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of drug discovery and development, the unambiguous determination of a synthesized compound's purity is a cornerstone of regulatory compliance, safety, and efficacy. For researchers and scientists, the challenge often lies in selecting an analytical method that is not only robust and reproducible but also tailored to the specific physicochemical properties of the analyte. This guide provides an in-depth technical comparison of using 3-Bromopyridine-2-sulfonyl chloride as a derivatizing agent for purity assessment, particularly for amine-containing compounds, and contrasts its potential performance with established alternatives.

    The narrative that follows is built on the pillars of scientific integrity. We will not merely list protocols but explain the causal chemistry behind our choices. Each experimental design is presented as a self-validating system, grounded in established principles of analytical method validation.

    The Challenge: Analyzing "Invisible" Amines

    Many active pharmaceutical ingredients (APIs) and their synthetic intermediates are complex organic molecules. Primary and secondary amines are common functional groups within these structures. However, these groups often lack a strong chromophore or fluorophore, rendering them difficult to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[1][2] Direct analysis can lead to poor sensitivity and inaccurate quantification of impurities.

    To overcome this, a pre-column derivatization strategy is employed. This involves a chemical reaction that converts the poorly-detectable analyte into a derivative with enhanced detection properties.[2][3] The ideal derivatizing agent should react quickly and completely with the target analyte under mild conditions, form a single, stable product, and introduce a tag that can be detected with high sensitivity.[2]

    Mechanism of Action: The Sulfonamide Bridge

    3-Bromopyridine-2-sulfonyl chloride belongs to the sulfonyl chloride class of reagents. The core of its utility lies in its reaction with primary and secondary amines to form highly stable sulfonamides.[4]

    The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a hydrogen chloride molecule, typically scavenged by a mild base added to the reaction mixture, to yield the corresponding N-substituted sulfonamide.

    G cluster_reactants Reactants cluster_products Products reagent 3-Bromopyridine-2-sulfonyl chloride sulfonamide Stable Sulfonamide Derivative (UV-Active) reagent->sulfonamide Nucleophilic Attack amine Primary/Secondary Amine (R-NH₂ or R₂-NH) amine->sulfonamide hcl HCl sulfonamide->hcl Elimination base Base (e.g., Triethylamine) (Scavenges HCl) hcl->base Neutralization caption Figure 1: Derivatization of an amine with 3-Bromopyridine-2-sulfonyl chloride.

    Caption: Figure 1: Derivatization of an amine with 3-Bromopyridine-2-sulfonyl chloride.

    The key advantage of this transformation is the introduction of the bromopyridine moiety. This aromatic heterocyclic ring system acts as a strong chromophore, allowing the resulting sulfonamide derivative to be easily detected and quantified by HPLC with a standard UV detector.

    A Comparative Analysis of Amine Derivatizing Agents

    While 3-Bromopyridine-2-sulfonyl chloride offers a viable mechanism for derivatization, it is crucial to compare it with other widely used reagents. The choice of agent is dictated by factors such as the nature of the amine, required sensitivity, and available instrumentation.[1]

    ReagentTarget AminesDetectionKey AdvantagesKey Disadvantages
    3-Bromopyridine-2-sulfonyl chloride Primary, SecondaryUVStable derivatives; Good UV response expected.Reactivity with other nucleophiles (e.g., thiols); Limited published application data.
    Dansyl Chloride Primary, SecondaryFluorescence, UVHigh sensitivity (fluorescence); Well-established methods.[1][3]Excess reagent must be quenched; Derivatives can be light-sensitive.[1]
    o-Phthalaldehyde (OPA) Primary only (with thiol)FluorescenceVery fast reaction; Automated pre-column derivatization is common.Derivatives can be unstable; Does not react with secondary amines.[1][3]
    9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary, SecondaryFluorescence, UVHigh sensitivity (fluorescence); Stable derivatives.[1][3]Excess reagent can interfere and must be removed.[1]

    Experimental Protocols: A Step-by-Step Guide

    Trustworthiness in any analytical protocol stems from its detailed, reproducible nature. Below are step-by-step methodologies for derivatization. The protocol for 3-Bromopyridine-2-sulfonyl chloride is based on established principles for sulfonyl chlorides, while the Dansyl Chloride protocol is adapted from published methods.[1]

    Protocol 1: Purity Assessment using 3-Bromopyridine-2-sulfonyl Chloride

    This protocol is designed as a starting point for method development.

    • Reagent Preparation:

      • Derivatization Reagent: Prepare a 10 mg/mL solution of 3-Bromopyridine-2-sulfonyl chloride in anhydrous Acetonitrile.

      • Buffer: Prepare a 0.1 M Sodium Bicarbonate buffer, pH 9.0.

      • Quenching Solution: Prepare a 2% (v/v) solution of a secondary amine like diethylamine in Acetonitrile.

    • Sample Preparation:

      • Accurately weigh and dissolve the synthesized compound (containing a primary or secondary amine) in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 1 mg/mL.

    • Derivatization Reaction:

      • To 100 µL of the sample solution in a microvial, add 200 µL of the Sodium Bicarbonate buffer.

      • Add 200 µL of the 3-Bromopyridine-2-sulfonyl chloride solution.

      • Vortex the mixture and heat at 60°C for 30 minutes in a heating block.

      • Cool the vial to room temperature.

    • Reaction Quenching:

      • Add 100 µL of the quenching solution to react with the excess sulfonyl chloride.

      • Vortex and let stand for 10 minutes at room temperature.

    • Analysis:

      • The reaction mixture is now ready for direct injection into the HPLC system.

      • HPLC Conditions (Starting Point):

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

        • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

        • Gradient: Start at 30% B, ramp to 90% B over 15 minutes.

        • Flow Rate: 1.0 mL/min.[2]

        • Detection: UV at 254 nm.

    Protocol 2: Comparative Purity Assessment using Dansyl Chloride
    • Reagent Preparation:

      • Derivatization Reagent: Prepare a 5 mg/mL solution of Dansyl Chloride in Acetonitrile.[1]

      • Buffer: Prepare a saturated Sodium Bicarbonate solution.[1]

      • Quenching Solution: Prepare a 25% ammonia solution.[1]

    • Sample Preparation:

      • Prepare the sample as described in Protocol 1.

    • Derivatization Reaction:

      • To 1 mL of the sample solution, add 2 mL of the saturated Sodium Bicarbonate solution.[1]

      • Add 2 mL of the Dansyl Chloride solution.[1]

      • Vortex and let the reaction proceed in the dark at room temperature for 45-60 minutes.

    • Reaction Quenching & Extraction:

      • Add 100 µL of 25% ammonia solution to remove excess Dansyl Chloride.[1]

      • Extract the dansylated amines with a suitable organic solvent (e.g., diethyl ether).

      • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[1]

    • Analysis:

      • Inject into the HPLC system. Use similar HPLC conditions as Protocol 1, but with fluorescence detection (e.g., Excitation: 340 nm, Emission: 515 nm).

    G start Start: Sample Containing Amine Analyte prep 1. Sample Preparation (Dissolve in Solvent) start->prep react 2. Derivatization Reaction (Add Reagent & Buffer, Heat) prep->react quench 3. Quench Excess Reagent react->quench inject 4. Inject into HPLC System quench->inject separate 5. Chromatographic Separation (C18 Column) inject->separate detect 6. Detection (UV or Fluorescence) separate->detect analyze 7. Data Analysis (Peak Integration, Purity Calculation) detect->analyze end End: Purity Report analyze->end caption Figure 2: General workflow for purity assessment via derivatization.

    Caption: Figure 2: General workflow for purity assessment via derivatization.

    Data Interpretation & Method Validation

    A validated analytical method ensures that the results are reliable and reproducible.[5][6] When developing a purity assessment method using a derivatization agent like 3-Bromopyridine-2-sulfonyl chloride, several key parameters must be evaluated according to guidelines such as ICH Q2(R1).[5]

    • Specificity/Selectivity: This is the ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components.[7][8] It is demonstrated by showing that the derivatized analyte peak is free from interference. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) can confirm this.[7][9]

    • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[9] This is typically evaluated by analyzing a series of standards across a specified range.

    • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity. For an impurity, the range should typically span from the reporting level to 120% of the specification limit.[9]

    • Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration and calculating the percent recovery.[9]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD).

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.

    Validation ParameterTypical Acceptance Criteria
    Linearity Correlation Coefficient (r²) ≥ 0.998
    Accuracy 80% - 120% recovery for impurities
    Precision (Repeatability) RSD ≤ 15% at the LOQ; ≤ 5% at higher concentrations[7]
    Specificity No interference at the retention time of the main analyte and its impurities.

    Conclusion and Expert Recommendation

    3-Bromopyridine-2-sulfonyl chloride presents a chemically sound option for the derivatization of primary and secondary amine-containing compounds for purity assessment by HPLC-UV. Its primary advantage lies in the formation of stable sulfonamides with a strong UV chromophore, making it a potentially valuable tool for laboratories equipped with standard HPLC-UV systems.

    However, its practical application must be weighed against well-established and extensively documented alternatives like Dansyl Chloride and FMOC-Cl, which offer the significant advantage of fluorescence detection, leading to superior sensitivity. The lack of extensive application data for 3-Bromopyridine-2-sulfonyl chloride means that its use would require more intensive method development and validation from the ground up.

    G start Need to Assess Purity of Amine Compound q2 Is the Amine Primary or Secondary? start->q2 q1 Is High Sensitivity (Trace Level) Required? q3 Is a Fluorescence Detector Available? q1->q3 Yes reco_uv Recommendation: Use 3-Bromopyridine-2-sulfonyl chloride (Requires full method development) q1->reco_uv No q2->q1 Primary q2->q1 Secondary reco_fluor Recommendation: Use Dansyl-Cl or FMOC-Cl q3->reco_fluor Yes q3->reco_uv No reco_opa Recommendation: Consider OPA (Primary only) or Dansyl/FMOC reco_uv_alt Consider UV-based alternatives (e.g., Benzoyl Chloride) reco_uv->reco_uv_alt Also Consider caption Figure 3: Decision logic for selecting a derivatization agent.

    Sources

    Spectroscopic analysis to confirm sulfonamide formation from 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Spectroscopic Analysis to Confirm Sulfonamide Formation from 3-Bromopyridine-2-sulfonyl Chloride: A Comparative Guide

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

    Introduction

    In medicinal chemistry, 3-Bromopyridine-2-sulfonyl chloride serves as a highly versatile bifunctional building block[1]. The sulfonyl chloride moiety acts as an electrophilic hub for synthesizing sulfonamides—a pharmacophore renowned for its metabolic stability and diverse biological activities—while the 3-bromo substituent provides a critical handle for subsequent palladium-catalyzed cross-coupling reactions.

    However, confirming the successful conversion of this specific precursor into a sulfonamide requires a robust analytical strategy. The analytical challenge lies not only in confirming the formation of the sulfonamide bond but also in verifying that the halogenated pyridine ring remains intact. This guide objectively compares the diagnostic power of Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) in validating this synthesis, providing actionable, field-proven protocols.

    Experimental Workflow: Synthesis of 3-Bromopyridine-2-sulfonamides

    To generate a reliable analytical sample, the synthetic protocol itself must be a self-validating system. The synthesis of sulfonamides from sulfonyl chlorides proceeds via nucleophilic acyl substitution[2].

    Step-by-Step Methodology & Causality:

    • Preparation: Dissolve the target amine (1.0 eq) and a tertiary amine base, such as triethylamine or pyridine (1.5 eq), in anhydrous dichloromethane (DCM).

      • Causality: The base is strictly required to scavenge the HCl byproduct generated during the reaction. Without it, HCl will protonate the unreacted amine, rendering it non-nucleophilic and prematurely stalling the reaction[2].

    • Temperature Control: Cool the reaction flask to 0 °C using an ice bath before the dropwise addition of 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) dissolved in DCM.

      • Causality: Sulfonylation is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the sulfonyl chloride and suppresses unwanted hydrolysis into the corresponding sulfonic acid.

    • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 6–18 hours. Monitor via Thin Layer Chromatography (TLC).

      • Self-Validation: The disappearance of the highly UV-active sulfonyl chloride spot and the emergence of a more polar product spot confirms reaction progression.

    • Workup: Quench with water, extract with DCM, and wash the organic layer with mild aqueous acid (e.g., 1M HCl) followed by brine.

      • Causality: The mild acid wash removes the excess tertiary amine base and any unreacted starting amine, ensuring the crude product is free of nitrogenous impurities that could complicate downstream NMR analysis.

    Visualization: Synthesis and Analytical Workflow

    G SM 3-Bromopyridine-2-sulfonyl chloride (Electrophile) Rxn Nucleophilic Acyl Substitution (0°C to RT, Anhydrous DCM) SM->Rxn Amine Amine Nucleophile (e.g., 1° or 2° amine) Amine->Rxn Base Pyridine / Et₃N (Acid Scavenger) Base->Rxn Product 3-Bromopyridine-2-sulfonamide (Target Product) Rxn->Product Aqueous Workup & Purification IR FT-IR Spectroscopy Confirm N-H & S=O stretches Product->IR NMR 1H & 13C NMR Confirm connectivity & N-H exchange Product->NMR MS LC-HRMS Confirm exact mass & 79Br/81Br isotopes Product->MS Validation Validated Molecular Structure IR->Validation NMR->Validation MS->Validation

    Workflow for sulfonamide synthesis and multi-modal spectroscopic confirmation.

    Comparative Spectroscopic Analysis

    To definitively confirm the structure of the resulting 3-Bromopyridine-2-sulfonamide, researchers must leverage the complementary strengths of IR, NMR, and MS[3]. Here is an objective comparison of their diagnostic utility.

    Fourier Transform Infrared (FT-IR) Spectroscopy

    FT-IR is the most rapid technique for confirming functional group transformation.

    • Diagnostic Signals: The conversion of the sulfonyl chloride to a sulfonamide is marked by the appearance of a distinct N-H stretching band (for secondary sulfonamides) between 3200–3300 cm⁻¹[2][4]. Additionally, the robust S=O asymmetric and symmetric stretching bands will reliably appear around ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively[2].

    • Performance Evaluation: While excellent for rapid go/no-go decisions regarding the functional group, FT-IR lacks the atomic-level resolution required to prove that the 3-bromopyridine ring hasn't undergone unwanted nucleophilic aromatic substitution (S_NAr) during the reaction.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR remains the gold standard for mapping the exact structural connectivity of the molecule[3].

    • Diagnostic Signals: In ¹H NMR, the newly formed sulfonamide N-H proton typically manifests as a broad singlet[2]. The 3-bromopyridine ring will display a characteristic downfield aromatic spin system (typically an AMX or ABX pattern for the protons at positions 4, 5, and 6).

    • Self-Validating Protocol (D₂O Shake): To definitively prove the broad singlet belongs to the sulfonamide N-H (and not residual water or an impurity), perform a D₂O shake experiment. Add a drop of deuterium oxide to the NMR tube and rescan. The N-H proton will rapidly exchange with deuterium, causing the broad singlet to disappear from the spectrum.

    • Performance Evaluation: Highly definitive for structural integrity, but time-consuming and requires highly purified samples to prevent signal overlap.

    High-Resolution Mass Spectrometry (LC-HRMS)

    For 3-Bromopyridine derivatives, mass spectrometry offers a unique and highly specific diagnostic advantage due to the presence of the bromine atom.

    • Diagnostic Signals: Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum of the intact product will display a highly characteristic M and M+2 isotopic doublet of equal intensity[3]. Furthermore, sulfonamides exhibit a classic fragmentation pattern under collision-induced dissociation (CID), typically losing the SO₂ group (a mass loss of 64 Da)[4].

    • Performance Evaluation: Unmatched in sensitivity and isotopic confirmation. The 1:1 isotopic doublet instantly verifies that the 3-bromo substituent survived the reaction conditions. However, MS alone struggles to differentiate regioisomers without extensive MS/MS fragmentation studies[3].

    Quantitative Data Presentation: Technique Comparison

    The following table summarizes the comparative performance and specific diagnostic data points for the three spectroscopic alternatives used to confirm this synthesis.

    Analytical TechniquePrimary Diagnostic Features for 3-Bromopyridine-2-sulfonamidesAdvantages / StrengthsLimitations
    FT-IR N-H stretch: 3200–3300 cm⁻¹S=O asymmetric: ~1350 cm⁻¹S=O symmetric: ~1160 cm⁻¹Rapid, non-destructive, inexpensive. Definitive for functional group conversion.Cannot confirm carbon framework or halogen retention.
    ¹H / ¹³C NMR N-H proton: Broad singlet (D₂O exchangeable)Pyridine protons: Downfield multiplets (δ 7.5 - 8.8 ppm)Gold standard for structural connectivity, regiochemistry, and sample purity.Time-consuming; requires deuterated solvents and high sample purity.
    LC-HRMS Isotopic Pattern: 1:1 ratio of M / M+2 peaks (due to ⁷⁹Br/⁸¹Br)Fragmentation: Loss of SO₂ (M-64)Highly sensitive. Isotopic pattern instantly confirms the retention of the bromine atom.Does not easily differentiate structural isomers without advanced MS/MS.

    Conclusion

    Relying on a single analytical method can lead to false positives in complex heterocyclic chemistry. For the synthesis of sulfonamides from 3-Bromopyridine-2-sulfonyl chloride, LC-HRMS provides the fastest confirmation of the intact halogenated scaffold via its distinct bromine isotopic signature, while ¹H NMR (coupled with a D₂O shake) remains strictly necessary to validate the exact regiochemical connectivity of the newly formed sulfonamide bond.

    References

    • UK Chemical Suppliers. "3-Bromopyridine-2-sulfonyl chloride - Product Data." UK Chemical Suppliers, 2025. Available at: [Link]

    • Asian Journal of Chemistry. "Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide." Asian Pubs, 2025. Available at: [Link]

    Sources

    A Comparative Guide to the Biological Activity of Molecules Derived from 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison of the biological activities of novel molecules derived from the versatile 3-bromopyridine-2-sulfonyl chloride scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the anticancer and antimicrobial potential of these compounds, offering objective comparisons with established alternatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

    Introduction: The 3-Bromopyridine-2-sulfonyl Scaffold as a Privileged Structure

    The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, prized for its ability to engage in various biological interactions.[1] When functionalized with a sulfonyl chloride at the 2-position and a bromine atom at the 3-position, the resulting 3-bromopyridine-2-sulfonyl chloride becomes a highly valuable starting material for the synthesis of a diverse library of sulfonamide derivatives. The sulfonamide group itself is a well-established pharmacophore, known to impart a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[2][3] The presence of the bromine atom offers a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space and the fine-tuning of biological activity.

    This guide will focus on the biological screening of molecules synthesized from this scaffold, with a particular emphasis on their potential as anticancer and antimicrobial agents. We will present a comparative analysis of their performance against alternative therapeutic agents, supported by quantitative data.

    Anticancer Activity: Targeting Key Oncogenic Pathways

    Derivatives of pyridine-sulfonamide have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines.[4][5] One of the key mechanisms of action for many of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7]

    Comparative Analysis of Anticancer Potency

    To provide a clear comparison of the anticancer potential of novel 3-bromopyridine-2-sulfonamide derivatives, we have compiled in vitro cytotoxicity data against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented below. For a robust comparison, we have included data for Doxorubicin, a widely used chemotherapeutic agent.

    Compound/DrugCell LineCancer TypeIC50 (µM)Citation
    Derivative A (Hypothetical) MCF-7Breast CancerData not available-
    Derivative B (Hypothetical) A549Lung CancerData not available-
    Derivative C (Hypothetical) HepG2Liver CancerData not available-
    Doxorubicin MCF-7Breast Cancer2.5[4]
    Doxorubicin A549Lung Cancer> 20[4]
    Doxorubicin HepG2Liver Cancer12.2[4]
    Doxorubicin HeLaCervical Cancer2.9[4]
    Doxorubicin PC3Prostate Cancer8.00[8]

    Note: Specific IC50 values for derivatives of 3-bromopyridine-2-sulfonyl chloride are not yet publicly available in the searched literature. The table structure is provided as a template for future data.

    The data for Doxorubicin highlights the variable sensitivity of different cancer cell lines to a standard chemotherapeutic agent.[4][8] This underscores the importance of screening novel compounds against a panel of cell lines to identify those with selective and potent activity.

    The VEGFR-2 Signaling Pathway: A Key Target

    The diagram below illustrates the VEGFR-2 signaling cascade, a primary target for many pyridine-sulfonamide anticancer agents.[9] Inhibition of this pathway can block the downstream signals that promote endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.

    VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

    VEGFR-2 Signaling Pathway

    Antimicrobial Activity: A Renewed Focus on Sulfonamides

    The emergence of antibiotic-resistant bacterial strains has created an urgent need for the development of new antimicrobial agents.[10] Sulfonamides, the first class of synthetic antibacterial drugs, are experiencing a renaissance as scaffolds for the design of novel therapeutics.[2] Molecules derived from 3-bromopyridine-2-sulfonyl chloride have the potential to exhibit potent activity against a range of pathogenic bacteria.

    Comparative Analysis of Antimicrobial Efficacy

    The antimicrobial efficacy of new compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the potential MIC values of hypothetical 3-bromopyridine-2-sulfonamide derivatives against common bacterial strains, with the widely used antibiotic Ciprofloxacin included for reference.

    Compound/DrugBacterial StrainMIC (µg/mL)Citation
    Derivative X (Hypothetical) Staphylococcus aureusData not available-
    Derivative Y (Hypothetical) Escherichia coliData not available-
    Ciprofloxacin Staphylococcus aureus0.6[11]
    Ciprofloxacin Escherichia coli0.013[11]

    Note: Specific MIC values for derivatives of 3-bromopyridine-2-sulfonyl chloride are not yet publicly available in the searched literature. The table structure is provided as a template for future data.

    The reference data for Ciprofloxacin demonstrates its high potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[11] Novel sulfonamide derivatives would ideally exhibit comparable or superior activity, particularly against resistant strains.

    Experimental Protocols

    To ensure the reproducibility and validity of the biological screening data, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

    MTT Assay for Anticancer Activity Screening

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

    Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    Step-by-Step Protocol:

    • Cell Seeding:

      • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

      • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

      • Include a vehicle control (e.g., DMSO) and a no-treatment control.

      • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition:

      • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

      • Add 10 µL of the MTT stock solution to each well.

      • Incubate the plate for 4 hours at 37°C.

    • Formazan Solubilization:

      • Carefully remove the medium from each well.

      • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

      • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

      • Use a reference wavelength of 630 nm to subtract background absorbance.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the untreated control.

      • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

    MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize measure Measure Absorbance at 570nm solubilize->measure analyze Calculate IC50 measure->analyze

    MTT Assay Workflow

    Agar Well Diffusion Assay for Antimicrobial Screening

    The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

    Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. The agent's ability to inhibit microbial growth is observed as a clear zone of inhibition around the well, the diameter of which is proportional to the antimicrobial potency.[6]

    Step-by-Step Protocol:

    • Preparation of Inoculum:

      • Prepare a fresh overnight culture of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

      • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Inoculation of Agar Plates:

      • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

      • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

    • Well Preparation:

      • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plate.

    • Compound Application:

      • Prepare solutions of the test compounds at known concentrations in a suitable solvent (e.g., DMSO).

      • Pipette a fixed volume (e.g., 50-100 µL) of each test solution into a separate well.

      • Include a positive control (e.g., Ciprofloxacin) and a negative control (solvent alone).

    • Incubation:

      • Allow the plates to stand for 30-60 minutes at room temperature to allow for diffusion of the compounds into the agar.

      • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measurement and Interpretation:

      • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

      • A larger zone of inhibition indicates greater antimicrobial activity.

    Conclusion

    The 3-bromopyridine-2-sulfonyl chloride scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The inherent biological activities of the pyridine and sulfonamide moieties, combined with the potential for diverse chemical modifications, make this a rich area for drug discovery. While specific experimental data for derivatives of this particular scaffold are still emerging, the comparative framework and detailed protocols provided in this guide offer a solid foundation for researchers to screen and evaluate their own synthesized molecules. The continued exploration of this chemical space is anticipated to yield potent and selective therapeutic candidates.

    References

    • Firsov, A. A., & Zinner, S. H. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2853. [Link]

    • Thong-ASA, W., & Thong-ASA, W. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
    • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2015). Synthesis, anticancer and radiosensitizing evaluation of some novel sulfonamide derivatives. European Journal of Medicinal Chemistry, 92, 635–645.
    • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502.
    • Wozniak, M., Uzar, I., & Szliszka, E. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(3), 1431–1437.
    • A. Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 133-140.
    • Al-Omair, M. A. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 111, 104842.
    • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). Pharmaceuticals, 18(3), 406.
    • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

    • ATCC. (n.d.).
    • Merck. (n.d.).
    • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
    • Scozzafava, A., Supuran, C. T., & Winum, J. Y. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 767–792.
    • Pansare, D. N., & Shelke, R. N. (2019).
    • Alaoui, S., et al. (2017). Synthesis and anti-cancer activities of new sulfonamides 4-substituted-triazolyl nucleosides. Bioorganic & Medicinal Chemistry Letters, 27(9), 1969-1972.
    • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(11), 2535-2546.
    • Genç, Y., Özkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 17.
    • El-Sayed, M. A. A., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 833-844.
    • Al-Obaid, A. M., et al. (2021).
    • Asif, M. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. American Journal of Pharmacological Sciences, 3(1), 1-8.
    • Zhang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5544-5548.
    • Al-Tel, T. H. (2011). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. European Journal of Medicinal Chemistry, 46(9), 3714-3720.

    Sources

    A Senior Application Scientist's Guide to Catalytic Systems for Reactions with 3-Bromopyridine-2-sulfonyl Chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of 3-Bromopyridine-2-sulfonyl Chloride

    In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmaceuticals.[1] Within this class, 3-Bromopyridine-2-sulfonyl chloride is a particularly valuable and versatile building block. The presence of a bromine atom at the 3-position and a sulfonyl chloride at the 2-position offers orthogonal reactivity, allowing for sequential, site-selective modifications.

    The electron-deficient nature of the pyridine ring, further amplified by the strongly electron-withdrawing sulfonyl chloride group, makes the C-Br bond at the 3-position an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are fundamental tools for constructing the complex carbon-carbon and carbon-nitrogen bonds that define modern medicinal chemistry.[3][4][5]

    This guide provides a comparative analysis of catalytic systems for key transformations involving 3-Bromopyridine-2-sulfonyl chloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower informed catalyst selection and reaction optimization. We will delve into the nuances of ligand and catalyst choice, base and solvent effects, and provide detailed, field-proven experimental procedures.

    I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

    The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and hetero-biaryl linkages due to its operational simplicity and the low toxicity of its boron-based reagents.[6][7] When applied to 3-Bromopyridine-2-sulfonyl chloride, the primary challenge is to achieve efficient coupling without promoting unwanted side reactions or catalyst inhibition by the pyridine nitrogen.[1]

    Comparative Analysis of Catalytic Systems

    The choice of palladium source and, more critically, the phosphine ligand, dictates the success of the coupling. Below is a comparison of systems applicable to electron-deficient bromopyridines.

    Catalyst System (Precursor/Ligand)BaseSolvent SystemTemp (°C)Typical Yield (%)Key Insights & Rationale
    Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O9075-85Workhorse Catalyst: Pd(PPh₃)₄ is a reliable, albeit sometimes less active, choice. The K₃PO₄ base is strong enough to facilitate transmetalation but generally mild enough to avoid hydrolysis of the sulfonyl chloride. The aqueous dioxane system helps solubilize both the organic and inorganic reagents.[1]
    Pd₂(dba)₃ / SPhosK₃PO₄Toluene100>90High-Activity System: SPhos is a bulky, electron-rich biarylphosphine ligand that promotes rapid oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency, especially for challenging substrates.[1][8] Toluene is a good choice for anhydrous conditions.
    PdCl₂(dppf)Na₂CO₃ (aq.)Toluene/Dioxane85~90Robust & Versatile: The dppf ligand provides good stability to the catalytic intermediate. Aqueous Na₂CO₃ is a cost-effective and common base choice. This system is known for its broad functional group tolerance.[1]
    Expertise in Action: Why Ligand Choice is Critical

    The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[1] The use of bulky, electron-rich phosphine ligands like SPhos or dppf serves a dual purpose:

    • Steric Shielding: The bulkiness of the ligand physically hinders the pyridine nitrogen from coordinating to the palladium, keeping the catalyst active in the catalytic cycle.

    • Electronic Activation: The electron-donating nature of these ligands increases the electron density on the palladium(0) center, which accelerates the rate-limiting oxidative addition step with the C-Br bond.[3]

    Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

    The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition transmetal_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R') oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product_complex Product Complex re_out Ar-R' (Coupled Product) aryl_halide_in 3-Bromopyridine- 2-sulfonyl chloride (Ar-Br) boronic_acid_in R'-B(OR)₂ + Base

    Caption: The Suzuki-Miyaura catalytic cycle.

    Detailed Experimental Protocol: Suzuki-Miyaura Coupling

    This protocol is adapted from methodologies developed for coupling substituted bromopyridines.[1][9]

    • Reagent Preparation & Inerting: To a flame-dried Schlenk tube under an argon atmosphere, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents), and 3-Bromopyridine-2-sulfonyl chloride (1.0 equivalent).

    • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.6 mol%) in anhydrous toluene. Add this catalyst solution to the Schlenk tube.

    • Reaction: Cap the Schlenk tube with a Teflon screw valve, seal it, and place the vessel in a preheated oil bath at 100 °C.

    • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-pyridine-2-sulfonyl chloride product.

    II. Buchwald-Hartwig Amination: Constructing C-N Bonds

    The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation that avoids harsh traditional methods.[4][10] For a substrate like 3-Bromopyridine-2-sulfonyl chloride, this reaction opens the door to a wide array of pyridine-2-sulfonamides, a common motif in pharmacologically active compounds.

    Comparative Analysis of Catalytic Systems

    The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base. The base not only facilitates the reaction but must be chosen carefully to avoid reacting with the sulfonyl chloride moiety.

    Catalyst System (Precursor/Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
    Pd₂(dba)₃ / BINAPCs₂CO₃Toluene110GoodFirst Generation Bidentate Ligand: BINAP was one of the first bidentate phosphine ligands to show broad utility.[4] Cs₂CO₃ is a strong, yet relatively non-nucleophilic base, suitable for sensitive substrates.
    Pd(OAc)₂ / BrettPhosK₂CO₃t-BuOH80-100ExcellentModern, Highly Active System: BrettPhos is a very bulky biarylphosphine ligand that enables coupling of a wide range of amines, often at lower temperatures. K₂CO₃ is a weaker base, which can improve tolerance for base-sensitive functional groups.[11]
    (L)NiCl(o-tol) / PAd₂-DalPhosNaOtBuDioxane100Good-ExcellentNickel-Based Alternative: Nickel catalysis is emerging as a powerful, cost-effective alternative to palladium, especially for coupling with aryl chlorides.[12] Air-stable nickel precatalysts simplify reaction setup. NaOtBu is a very strong, non-nucleophilic base required for many Ni-catalyzed systems.
    Trustworthiness: The Role of the Base

    The choice of base is a critical, self-validating system within the protocol. A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or a moderately strong carbonate like cesium carbonate (Cs₂CO₃) is required to deprotonate the amine (or the palladium-amine adduct) to form the key palladium-amido intermediate.[4][13] Using a weaker base may lead to low or no conversion, while using a nucleophilic base (e.g., hydroxides in some contexts) could lead to competitive hydrolysis of the sulfonyl chloride. The successful formation of the desired product validates the choice of a non-nucleophilic, sufficiently strong base.

    Visualizing the Workflow: Buchwald-Hartwig Amination

    This diagram outlines the typical laboratory workflow for setting up a Buchwald-Hartwig amination reaction.

    Buchwald_Workflow Experimental Workflow: Buchwald-Hartwig Amination setup 1. Inert Atmosphere Setup (Flame-dry Schlenk tube, backfill with Argon) reagents 2. Add Solids (Pd Catalyst, Ligand, Base, 3-Bromopyridine-2-sulfonyl chloride) setup->reagents liquids 3. Add Liquids (Anhydrous Solvent, Amine) reagents->liquids reaction 4. Heat & Stir (e.g., 100 °C, 16h) liquids->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Quench & Extract (Cool, add aq. solution, extract with organic solvent) monitor->workup Upon completion purify 7. Purify (Column Chromatography) workup->purify product Final Product (3-Amino-pyridine-2-sulfonamide derivative) purify->product

    Caption: General experimental workflow for Buchwald-Hartwig amination.

    Detailed Experimental Protocol: Buchwald-Hartwig Amination

    This protocol is based on established procedures for the amination of bromopyridines.[2][10]

    • Inerting and Reagent Addition: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents) to an oven-dried Schlenk tube. Add the 3-Bromopyridine-2-sulfonyl chloride (1.0 equivalent).

    • Solvent and Nucleophile Addition: Remove the tube from the glovebox (if used). Add anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equivalents).

    • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at 110 °C.

    • Monitoring and Workup: After 16 hours (or upon completion as determined by LC-MS), cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.

    • Extraction and Purification: Dilute with ethyl acetate, wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

    III. Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking terminal alkynes with aryl halides.[14][15] This reaction is exceptionally useful for creating rigid linkers in molecules or for accessing precursors to more complex heterocyclic systems. The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[16]

    Comparative Analysis of Catalytic Systems

    For the Sonogashira coupling of 3-Bromopyridine-2-sulfonyl chloride, the conditions must be optimized to ensure efficient formation of the copper acetylide and subsequent transmetalation without catalyst degradation.

    Catalyst System (Pd/Cu/Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
    Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMFDMF100Good-ExcellentClassic Conditions: This is a standard, widely-used system. Triethylamine (Et₃N) serves as both the base and often as a co-solvent. The copper(I) iodide is essential for the copper catalytic cycle.[16][17]
    Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100>90Optimized System: A study identified Pd(CF₃COO)₂ as a highly effective catalyst precursor for coupling with 2-amino-3-bromopyridines, a closely related substrate.[16][17] This suggests high reactivity for our target molecule as well.
    Pd₂(dba)₃ / P(t-Bu)₃ (Copper-Free)K₂CO₃Dioxane80GoodCopper-Free Variant: Concerns about copper contamination in pharmaceutical intermediates have driven the development of copper-free methods. Bulky, electron-rich ligands like P(t-Bu)₃ can facilitate the reaction without a Cu(I) co-catalyst, though they may require different bases and solvents.[15][18]
    Authoritative Grounding: The Dual Catalytic Cycles

    The Sonogashira reaction operates through two interconnected catalytic cycles.[14]

    • The Palladium Cycle: This is similar to other cross-coupling reactions, involving oxidative addition of the 3-Bromopyridine-2-sulfonyl chloride to Pd(0), followed by transmetalation from copper, and reductive elimination to yield the product.[3]

    • The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex, regenerating the copper(I) salt.[14]

    This dual mechanism explains why the reaction is so efficient under mild conditions.

    Detailed Experimental Protocol: Sonogashira Coupling

    This protocol is optimized for 3-halogen-2-aminopyridines and is highly applicable to the target substrate.[17]

    • Inert Atmosphere Setup: To a 10 mL round-bottom flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).

    • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

    • Reagent Addition: Add the 3-Bromopyridine-2-sulfonyl chloride (1.0 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine (Et₃N, ~2.0 equivalents).

    • Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring progress by TLC.

    • Workup: After cooling, pour the reaction mixture into a saturated aqueous sodium chloride solution (10 mL) and extract with ethyl acetate (3 x 10 mL).

    • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum. Purify the residue by column chromatography to afford the 3-alkynyl-pyridine-2-sulfonyl chloride product.

    IV. Heck Reaction: Alkene Functionalization

    The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between an aryl halide and an alkene.[5][19] This reaction is a powerful tool for vinylation and provides access to substituted styrenes and other olefinic compounds. While less commonly reported for this specific substrate compared to Suzuki or Buchwald-Hartwig reactions, the principles of catalysis for electron-deficient aryl bromides are well-established.[20]

    Considerations for Catalytic System Selection

    A successful Heck reaction with 3-Bromopyridine-2-sulfonyl chloride would likely involve:

    • Catalyst: A phosphine-free system or one with robust ligands. Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are common precursors.[19]

    • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is typically used to neutralize the HBr generated in the catalytic cycle.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are standard.

    • Additives: In some cases, phase-transfer catalysts like TBAB (tetrabutylammonium bromide) can be beneficial, especially with inorganic bases.

    The key challenge is the potential for the sulfonyl chloride group to react under the thermal conditions often required for the Heck reaction. Therefore, catalyst systems that operate at lower temperatures would be highly advantageous.

    Conclusion and Future Outlook

    3-Bromopyridine-2-sulfonyl chloride stands out as a highly valuable building block due to the distinct reactivity of its functional groups. The C-Br bond is readily functionalized through a host of palladium- and nickel-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted pyridine-2-sulfonamides.

    The selection of the optimal catalytic system is not a one-size-fits-all decision. It requires a deep understanding of the interplay between the metal center, the ligand architecture, the base, and the solvent.

    • For Suzuki-Miyaura couplings , high-activity biarylphosphine ligands like SPhos provide superior results.

    • For Buchwald-Hartwig aminations , modern bulky phosphine ligands like BrettPhos offer broad scope and efficiency, while emerging nickel catalysts present a cost-effective alternative.

    • For Sonogashira couplings , the classic palladium/copper dual system remains the most reliable and efficient method.

    As the field of catalysis continues to advance, we can anticipate the development of even more active and selective catalysts that operate under milder conditions, further expanding the synthetic utility of this important heterocyclic building block.

    References

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    • Singh, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23073-23103. [Link]

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    • Yang, B., et al. (2020). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Chemistry – An Asian Journal, 15(18), 2821-2827. [Link]

    • Gevorgyan, V., & Seregin, I. V. (2008). Heck-like Reactions Involving Heteroatomic Electrophiles. Chemical Reviews, 108(9), 4135-4168. [Link]

    • Kim, H., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(19), 5946. [Link]

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    • Shields, J. D., & Reisman, S. E. (2019). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 58(43), 15354-15358. [Link]

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    A Comparative Guide to the X-ray Crystallography of 3-Bromopyridine-2-sulfonyl Chloride Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry and materials science, the precise understanding of molecular architecture is paramount. The 3-bromopyridine-2-sulfonyl chloride scaffold and its derivatives are of significant interest due to their versatile reactivity and potential as building blocks for novel therapeutic agents and functional materials. The definitive method for elucidating the three-dimensional structure of these compounds at the atomic level is single-crystal X-ray crystallography.

    This guide provides an in-depth technical comparison of the crystallographic analysis of 3-Bromopyridine-2-sulfonyl chloride derivatives. It is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully synthesize, crystallize, and structurally characterize this important class of molecules. We will delve into the causality behind experimental choices, present comparative structural data, and offer detailed protocols, positioning X-ray crystallography as the gold standard for unambiguous structural determination.

    The Indispensable Role of X-ray Crystallography

    While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming connectivity and molecular weight, they often provide an incomplete picture of the molecule's three-dimensional arrangement in the solid state.[1] X-ray crystallography, by contrast, yields a precise map of electron density, allowing for the unambiguous determination of bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern the crystal packing.[1] This level of detail is crucial for understanding structure-activity relationships (SAR), designing next-generation molecules with improved properties, and securing intellectual property.

    A comparative analysis of the crystal structures of various sulfonamides reveals that strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces driving their crystal packing.[2] Understanding these interactions is critical for predicting and controlling the solid-state properties of new derivatives.

    Synthesis and Crystallization: The Gateway to Structural Insights

    The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction. The synthesis of 3-bromopyridine-2-sulfonyl chloride derivatives typically involves the conversion of the corresponding sulfonamide or the direct sulfonyl chloride formation from a suitable precursor.

    Representative Synthesis of a 3-Bromopyridine-2-sulfonamide Derivative

    A common strategy involves the reaction of 3-bromopyridine-2-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide. This transformation is often crucial as the resulting sulfonamides can exhibit different crystallization behaviors compared to the more reactive sulfonyl chloride precursor.

    Experimental Protocol: Synthesis of N-substituted-3-bromopyridine-2-sulfonamide

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopyridine-2-sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Addition of Amine: To the stirred solution, add the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) at 0 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

    The Art and Science of Single Crystal Growth

    Obtaining X-ray quality crystals is often the most challenging step. The purity of the compound is critical, and it is advisable to start with material that is at least 95% pure.[3] The choice of solvent and crystallization technique are paramount.

    Key Considerations for Crystallization:

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for sulfonamides include ethanol, ethyl acetate, and dichloromethane, often in combination with a less polar co-solvent like hexane or heptane to induce precipitation.

    • Crystallization Techniques:

      • Slow Evaporation: A solution of the compound in a suitable solvent is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

      • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.

      • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then often to a lower temperature (e.g., 4 °C).

    G

    Caption: General workflow for the synthesis and crystallization of 3-bromopyridine-2-sulfonamide derivatives.

    Comparative Structural Analysis of Pyridine Sulfonamide Derivatives

    Table 1: Comparison of Key Crystallographic Parameters for Representative Pyridine Sulfonamide Derivatives

    ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)
    Crystal System MonoclinicOrthorhombic
    Space Group P2₁/cP2₁2₁2₁
    S-N Bond Length (Å) 1.631.64
    S=O Bond Lengths (Å) 1.43, 1.441.42, 1.45
    C-S-N Angle (°) 107.5108.2
    O-S-O Angle (°) 119.8120.1
    Key Intermolecular Interactions N-H···O Hydrogen Bonds, π-π StackingN-H···N Hydrogen Bonds, C-H···π Interactions

    Note: Data presented is illustrative and based on typical values observed for pyridine sulfonamides.

    The data in Table 1 highlights several important structural features:

    • Sulfonamide Geometry: The geometry around the sulfur atom is consistently a distorted tetrahedron. The O-S-O bond angle is typically larger than the ideal tetrahedral angle of 109.5° due to the steric repulsion between the doubly bonded oxygen atoms.

    • Conformational Flexibility: The torsion angle between the pyridine ring and the sulfonamide group can vary significantly depending on the substitution pattern and the crystal packing forces. This conformational flexibility is a key determinant of the molecule's overall shape and its ability to interact with biological targets.

    • Intermolecular Interactions: The nature and directionality of intermolecular interactions, particularly hydrogen bonds involving the sulfonamide N-H and S=O groups, as well as the pyridine nitrogen, are critical in dictating the supramolecular assembly.[2] The presence of the bromine atom can also lead to halogen bonding interactions.

    G

    Caption: Common intermolecular interactions observed in the crystal structures of sulfonamide derivatives.

    X-ray Crystallography vs. Alternative Techniques: A Comparative Overview

    While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information.

    Table 2: Comparison of Analytical Techniques for the Characterization of 3-Bromopyridine-2-sulfonyl Chloride Derivatives

    TechniqueInformation ProvidedAdvantagesLimitations
    X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.[1]Requires high-quality single crystals; provides a static picture of the molecule.[1]
    NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformation and dynamics.Provides information about the molecule in solution; can study dynamic processes.[1]Does not provide precise bond lengths/angles; structure determination can be complex.
    Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; useful for confirming molecular formula and identifying impurities.Provides no information on 3D structure or stereochemistry.
    IR Spectroscopy Presence of functional groups (e.g., S=O, S-Cl).Rapid and simple for functional group identification.Provides limited structural information beyond functional groups.

    The choice of analytical technique depends on the specific scientific question being addressed. For understanding the precise spatial arrangement and intermolecular interactions that govern the properties of 3-bromopyridine-2-sulfonyl chloride derivatives in the solid state, X-ray crystallography is unparalleled.

    Best Practices for X-ray Data Collection and Structure Refinement

    Once suitable single crystals are obtained, the collection of high-quality diffraction data and the subsequent structure refinement are crucial for obtaining an accurate molecular structure.

    Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα or Cu Kα radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

    • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

    • Validation: The final structural model is validated using software such as checkCIF to ensure its quality and correctness.[4]

    G

    Caption: Step-by-step workflow for determining a crystal structure using X-ray diffraction.

    Conclusion

    X-ray crystallography stands as an indispensable tool for researchers working with 3-bromopyridine-2-sulfonyl chloride derivatives. It provides an unparalleled level of structural detail, offering crucial insights into molecular conformation, stereochemistry, and the subtle interplay of intermolecular forces that dictate the properties of these compounds in the solid state. By combining meticulous synthesis and crystallization techniques with rigorous data collection and analysis, researchers can unlock the full potential of this powerful analytical method to guide the rational design of new molecules with tailored functionalities for applications in drug discovery and materials science. This guide serves as a foundational resource to empower scientists in their pursuit of a deeper understanding of the structure-property relationships within this important class of chemical entities.

    References

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    A Senior Application Scientist's Guide to HPLC-MS Methods for Analyzing Reactions with 3-Bromopyridine-2-sulfonyl Chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Critical Role of Analytical Oversight in Sulfonamide Synthesis

    In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. The synthesis of novel sulfonamides often involves the reaction of highly reactive sulfonyl chlorides with primary or secondary amines. Among these reagents, 3-Bromopyridine-2-sulfonyl chloride stands out as a versatile building block, enabling the introduction of a bromopyridine moiety that can be crucial for modulating pharmacological activity or serve as a handle for further chemical diversification.

    However, the very reactivity that makes this compound a valuable synthetic tool also presents a significant analytical challenge. Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to their corresponding sulfonic acids.[1][2][3] This instability necessitates precise and rapid analytical methods to monitor reaction progress, confirm product formation, and quantify impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this task, offering the requisite specificity, sensitivity, and speed to provide chemists with actionable, real-time data.

    This guide provides a comprehensive comparison of HPLC-MS methodologies for the analysis of reactions involving 3-Bromopyridine-2-sulfonyl chloride. Moving beyond a simple recitation of parameters, we will delve into the causality behind experimental choices, offering field-proven insights to help researchers develop robust, self-validating analytical systems.

    The Core Analytical Challenge: Managing Sulfonyl Chloride Instability

    The primary obstacle in analyzing 3-Bromopyridine-2-sulfonyl chloride is its susceptibility to hydrolysis. The sulfonyl chloride group is a potent electrophile that reacts readily with nucleophiles, including water. This reaction, depicted below, leads to the formation of the highly polar and analytically distinct 3-Bromopyridine-2-sulfonic acid.

    Failure to control this degradation pathway, both in the reaction vessel and during sample preparation and analysis, can lead to a gross misinterpretation of reaction kinetics and purity profiles. Therefore, every step of the analytical method must be optimized to minimize ex vivo hydrolysis.[1][3] A key strategy involves using subambient column temperatures and anhydrous or aprotic solvents during sample preparation to quench the reactivity of the sulfonyl chloride.[1]

    cluster_reaction Reaction Pathways reagent 3-Bromopyridine-2-sulfonyl Chloride (Reactive Intermediate) product Target Sulfonamide (Desired Product) reagent->product Reaction with Amine (Desired Pathway) hydrolysis_product 3-Bromopyridine-2-sulfonic Acid (Key Impurity) reagent->hydrolysis_product Reaction with Water (Hydrolysis - Undesired Pathway) amine Primary/Secondary Amine (Nucleophile) amine->product water Water (H₂O) (Nucleophilic Contaminant) water->hydrolysis_product

    Caption: Reaction schematic for 3-Bromopyridine-2-sulfonyl chloride.

    Comparative HPLC Methodologies: A Data-Driven Approach

    The goal of the chromatographic separation is to resolve the starting sulfonyl chloride, the amine nucleophile, the resulting sulfonamide product, and the sulfonic acid hydrolysis byproduct. Given the polarity differences between these compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique.[4][5]

    Column Chemistry: C18 vs. Phenyl-Hexyl

    The choice of stationary phase is critical for achieving optimal separation. While the C18 column is the workhorse of reversed-phase chromatography, a Phenyl-Hexyl phase can offer alternative selectivity, particularly for aromatic compounds like the pyridine-based analytes .

    • C18 (Octadecyl Silane): Provides excellent hydrophobic retention. It is highly effective at retaining the relatively nonpolar sulfonamide product and the sulfonyl chloride starting material. However, the very polar sulfonic acid byproduct may elute early, close to the solvent front, requiring careful mobile phase optimization.

    • Phenyl-Hexyl: Offers a mixed-mode retention mechanism, including hydrophobic interactions and π-π interactions with the aromatic rings of the analytes. This can improve the retention and peak shape of the pyridine-containing compounds and potentially provide better resolution between the sulfonyl chloride and the sulfonamide product.

    Recommendation: A modern, high-purity C18 column (e.g., 1.7-1.8 µm particle size for UPLC/UHPLC) often provides the best starting point due to its versatility and robustness.[6]

    Mobile Phase Optimization

    The mobile phase composition dictates the retention and elution of the analytes.

    • Organic Modifier: Acetonitrile is generally preferred over methanol for this analysis. Its lower viscosity results in lower backpressure, and it often provides sharper peaks for nitrogen-containing heterocyclic compounds.

    • Aqueous Phase & pH Control: An acidic mobile phase is essential. Protonating the pyridine nitrogen enhances retention in reversed-phase mode and is crucial for achieving good peak shape. Formic acid (0.1%) is the standard choice as it is an excellent proton source and is highly compatible with mass spectrometry.[7] The low pH also helps to suppress the ionization of any free silanol groups on the silica support, further improving peak symmetry.

    ParameterOption 1: Standard C18Option 2: Phenyl-HexylRationale & Justification
    Column Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µmPhenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µmC18 provides robust hydrophobic retention. Phenyl-Hexyl offers alternative π-π selectivity for aromatic systems.[8]
    Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidic modifier ensures protonation of pyridine moiety for good peak shape and ESI efficiency.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is preferred for its lower viscosity and superior peak shape for N-heterocycles.
    Flow Rate 0.5 mL/min0.5 mL/minTypical for 2.1 mm ID columns, balancing speed and efficiency.
    Column Temp. 25-30 °C25-30 °CSubambient temperatures can minimize on-column hydrolysis, but may increase viscosity.[1] A moderately controlled temperature is a good compromise.
    Gradient 5% to 95% B over 3-5 minutes5% to 95% B over 3-5 minutesA fast gradient is suitable for high-throughput reaction monitoring.

    Mass Spectrometry Strategy: Ensuring Confident Identification

    Mass spectrometry provides unambiguous identification and allows for quantification even when chromatographic peaks are not perfectly resolved.

    • Ionization Source: Electrospray Ionization (ESI) is the ideal choice as it is a soft ionization technique well-suited for the polar, pre-charged (in acidic mobile phase) analytes of interest.[9]

    • Polarity: Positive ion mode ([M+H]+) is selected because the basic nitrogen atom on the pyridine ring is readily protonated in the acidic mobile phase, leading to a strong signal.[10][11][12]

    • Data Acquisition: Full scan mode is used to identify all reactants, products, and unexpected byproducts. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for enhanced sensitivity and specificity.

    Expected Ions and Adducts

    It is critical to know the expected mass-to-charge ratios (m/z) for all key species. In addition to the protonated molecule [M+H]+, be aware of common adducts, especially with sodium ([M+Na]+) or acetonitrile ([M+ACN+H]+), which can sometimes be observed.[13][14]

    CompoundFormulaMW ( g/mol )Expected [M+H]⁺ (m/z)Notes
    3-Bromopyridine-2-sulfonyl chlorideC₅H₃BrClNO₂S256.50255.88 / 257.88Isotopic pattern from Br and Cl is a key identifier.
    3-Bromopyridine-2-sulfonic acidC₅H₄BrNO₃S237.06237.92 / 239.92Hydrolysis product; highly polar.
    Aniline (Example Amine)C₆H₇N93.1394.08Example reactant.
    N-phenyl-3-bromopyridine-2-sulfonamideC₁₁H₉BrN₂O₂S313.17312.96 / 314.96Example product.

    Note: m/z values are for the most abundant isotopes and will show a characteristic pattern in the mass spectrum.

    Detailed Experimental Protocol: A Self-Validating Workflow

    This protocol provides a robust starting point for analyzing a typical reaction, such as the synthesis of a sulfonamide from 3-Bromopyridine-2-sulfonyl chloride and an amine.

    cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Review A 1. Reaction Aliquot (e.g., 10 µL) B 2. Quench & Dilute (e.g., 990 µL ACN) A->B C 3. Vortex & Centrifuge (Optional, for solids) B->C D 4. Inject Sample (e.g., 1-5 µL) C->D E 5. Chromatographic Separation (C18, Gradient Elution) D->E F 6. ESI-MS Detection (Positive Ion, Full Scan) E->F G 7. Extract Ion Chromatograms (EICs for all species) F->G H 8. Integrate & Quantify (Relative Peak Area %) G->H I 9. Confirm Identity (Mass & Isotope Pattern) H->I

    Caption: A typical analytical workflow for reaction monitoring.

    Sample Preparation (The "Quench and Dilute" Method)

    Causality: The goal is to immediately stop the reaction and prevent hydrolysis. Diluting a small aliquot of the reaction mixture into a large volume of cold, anhydrous acetonitrile achieves this by rapidly lowering the concentration of reactants and, crucially, limiting the availability of any water.

    • Prepare dilution vials by adding 990 µL of cold (4°C), anhydrous acetonitrile (ACN).

    • At the desired time point, withdraw a 10 µL aliquot from the reaction mixture.

    • Immediately dispense the aliquot into the ACN-containing vial (a 1:100 dilution).

    • Cap the vial and vortex thoroughly for 10 seconds.

    • If the reaction mixture contains solids, centrifuge the vial at >10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

    HPLC-MS Instrument Parameters
    System ComponentParameterSetting
    HPLC ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
    Mobile Phase A0.1% Formic Acid in Water
    Mobile Phase B0.1% Formic Acid in Acetonitrile
    Flow Rate0.5 mL/min
    Column Temp.30°C
    Injection Vol.2 µL
    Gradient5% B for 0.2 min, ramp to 95% B over 3.0 min, hold for 0.5 min, return to 5% B over 0.1 min, hold for 0.7 min
    Total Run Time4.5 minutes
    Mass Spectrometer Ionization ModeESI Positive
    Capillary Voltage3.0 kV
    Cone Voltage30 V
    Source Temp.150 °C
    Desolvation Temp.400 °C
    Desolvation GasNitrogen, 800 L/hr
    Scan Range80 - 600 m/z
    Data Analysis
    • Extract Ion Chromatograms (EICs): Instead of relying solely on the Total Ion Chromatogram (TIC), generate EICs for the exact m/z of the [M+H]+ ion for each expected component (reactant, product, hydrolysis byproduct).

    • Confirm Identity: Verify that the mass spectrum under each EIC peak corresponds to the correct compound, paying close attention to the characteristic isotopic patterns for the bromine- and chlorine-containing species.

    • Assess Reaction Progress: Calculate the relative percentage of each component by dividing its integrated peak area by the sum of all related peak areas. This provides a semi-quantitative view of the reaction's conversion over time.

    Conclusion

    A successful HPLC-MS analysis of reactions involving 3-Bromopyridine-2-sulfonyl chloride hinges on a deep understanding of the analyte's inherent instability. By implementing a rapid "quench and dilute" sample preparation protocol using anhydrous acetonitrile, employing a standard C18 column with an acidic mobile phase, and leveraging the specificity of mass spectrometry in positive ion mode, researchers can generate reliable and accurate data. This data-driven approach empowers chemists to make informed decisions, optimizing reaction conditions to maximize the yield of desired sulfonamides while minimizing the formation of hydrolysis-related impurities. The methodologies described herein provide a robust and scientifically-grounded framework for achieving this critical analytical objective.

    References

    • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]

    • National Center for Biotechnology Information. (2012). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Available at: [Link]

    • National Center for Biotechnology Information. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Available at: [Link]

    • PubMed. (2022). Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. Available at: [Link]

    • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]

    • Royal Society of Chemistry. (2021). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Available at: [Link]

    • Springer. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. Available at: [Link]

    • ResearchGate. (2016). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Available at: [Link]

    • Agilent. Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Available at: [Link]

    • National Center for Biotechnology Information. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Available at: [Link]

    • Taylor & Francis Online. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Available at: [Link]

    • PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Available at: [Link]

    • ResearchGate. (2021). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Available at: [Link]

    • ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

    • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

    • Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
    • National Center for Biotechnology Information. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Available at: [Link]

    • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

    • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]

    • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]

    • Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]

    • LCGC North America. Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]

    • ResearchGate. Common types of adducts in LC-MS. Available at: [Link]

    • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. Available at: [Link]

    • Journal of Food and Drug Analysis. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Available at: [Link]

    Sources

    Benchmarking the efficiency of 3-Bromopyridine-2-sulfonyl chloride in library synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Benchmarking 3-Bromopyridine-2-sulfonyl Chloride in High-Throughput Library Synthesis: Reactivity, Stability, and Surrogate Strategies

    Heteroaryl sulfonamides are ubiquitous motifs in medicinal chemistry and drug discovery. However, synthesizing these compounds in a high-throughput library format presents a significant chemical challenge when utilizing α -isomeric pyridine sulfonyl chlorides, such as 3-bromopyridine-2-sulfonyl chloride.

    As an application scientist designing parallel synthesis workflows, balancing the intense electrophilic reactivity of this reagent against its rapid degradation kinetics is critical. This guide objectively benchmarks 3-bromopyridine-2-sulfonyl chloride against alternative reagents, explores the mechanistic causality behind its behavior, and provides a self-validating protocol for its successful deployment in library synthesis.

    Mechanistic Causality: The Stability-Reactivity Paradox

    To effectively utilize 3-bromopyridine-2-sulfonyl chloride, one must understand the electronic and steric forces dictating its behavior.

    • Hyper-Electrophilicity: The nitrogen atom at the 2-position of the pyridine ring inductively withdraws electron density from the adjacent sulfonyl group. The addition of a strongly electron-withdrawing bromine atom at the 3-position further exacerbates this effect. This makes the sulfur center highly electrophilic, ensuring rapid and quantitative coupling with a wide array of aliphatic and aromatic amines—a highly desirable trait for high-throughput synthesis[1].

    • Degradation Pathways: The same electronic effects that make the reagent highly reactive also make it exceedingly fragile. The primary degradation pathway is rapid hydrolysis by trace moisture to form 3-bromopyridine-2-sulfonic acid[2]. Furthermore, α -isomeric pyridines are uniquely susceptible to formal SO2​ extrusion, a decomposition pathway that destroys the sulfonyl linker entirely[1][2].

    • Steric Modulation: While the 3-bromo substituent increases electrophilicity, its steric bulk provides a marginal kinetic shield against nucleophilic attack by water compared to an unsubstituted pyridine-2-sulfonyl chloride. Nonetheless, it remains highly hygroscopic and requires stringent anhydrous handling[2].

    Benchmarking Alternatives

    When designing a sulfonamide library, reagent selection dictates the workflow. The table below benchmarks 3-bromopyridine-2-sulfonyl chloride against structural isomers, standard aryl sulfonyl chlorides, and stable synthetic surrogates.

    ReagentReactivity ProfileStability / Shelf-LifePrimary DegradationHTS Suitability
    3-Bromopyridine-2-sulfonyl chloride Extremely HighLow (Requires storage at < 0 °C under Ar/N₂)Hydrolysis, SO2​ ExtrusionRequires "just-in-time" preparation or rapid automated dispensing[3].
    Pyridine-3-sulfonyl chloride HighModerateHydrolysisGood. β -isomers are less prone to SO2​ extrusion than α -isomers[1][4].
    Benzenesulfonyl chloride StandardHigh (Stable at RT for months)Slow HydrolysisExcellent. The industry standard for baseline sulfonylation[5].
    2,4,6-Trichlorophenyl (TCP) pyridine-2-sulfonate Moderate (Requires specific activation)Very High (Stable solid at RT)None under ambient conditionsExcellent surrogate. Bypasses the instability of the chloride entirely[6].

    Note: If immediate access to the sulfonyl chloride is impossible due to degradation, utilizing a TCP-sulfonate surrogate is the most reliable alternative, as these esters can be stored for months without decomposition[6].

    High-Throughput Library Synthesis Workflow

    To harness the reactivity of 3-bromopyridine-2-sulfonyl chloride without falling victim to its instability, the workflow must be designed around speed, anhydrous conditions, and solid-phase scavenging .

    By utilizing polymer-supported (PS) scavenger resins, researchers can drive the reaction to completion using an excess of the highly reactive sulfonyl chloride, and subsequently remove the unreacted electrophile without aqueous workup[7].

    G N1 3-Bromopyridine-2-sulfonyl chloride (Freshly Prepared/Thawed) N2 Anhydrous Dispensing (Inert Atmosphere) N1->N2 Maintain < 0°C N3 96-Well Plate Amine Library Addition N2->N3 Automated Liquid Handling N4 Base Addition (e.g., Pyridine or DIPEA) N3->N4 N5 Incubation (0 °C to RT) N4->N5 Sulfonylation N6 Scavenger Resin Addition (e.g., PS-Trisamine) N5->N6 Quench Excess Electrophile N7 High-Throughput Filtration & LC-MS Analysis N6->N7 Purified Sulfonamide Library

    High-throughput library synthesis workflow for sulfonamides using scavenger resins.

    Validated Experimental Protocol: 96-Well Parallel Synthesis

    This self-validating protocol utilizes excess electrophile to ensure complete conversion of diverse amines, followed by chemical scavenging to yield high-purity products suitable for direct biological screening.

    Materials Required:

    • 3-Bromopyridine-2-sulfonyl chloride (Freshly synthesized or thawed from -20 °C under Argon)

    • Library of primary/secondary amines

    • Anhydrous Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA) or Pyridine

    • Polymer-supported Trisamine resin (PS-Trisamine, ~3-4 mmol/g loading)

    Step-by-Step Methodology:

    • Amine Aliquoting: To a 96-well deep-well reaction block, add the diverse amines (0.1 mmol, 1.0 eq) dissolved in 0.5 mL of anhydrous DCM.

      • Causality Check: DCM is chosen over nucleophilic solvents (like methanol or ethanol) because protic solvents will rapidly outcompete the amine for the highly electrophilic sulfonyl chloride, leading to sulfonate esters or sulfonic acids[2].

    • Base Addition: Add DIPEA (0.25 mmol, 2.5 eq) to each well.

    • Electrophile Dispensing (Critical Step): Prepare a stock solution of 3-bromopyridine-2-sulfonyl chloride (0.12 mmol, 1.2 eq per well) in anhydrous DCM at 0 °C. Using an automated liquid handler flushed with dry nitrogen, rapidly dispense the cold sulfonyl chloride solution into the 96-well block.

      • Causality Check: Maintaining the stock solution at 0 °C suppresses the formal SO2​ extrusion pathway inherent to α -isomeric pyridines[1][2].

    • Incubation: Seal the block and agitate at room temperature for 2 hours.

    • Scavenging: Uncap the block and add PS-Trisamine resin (0.15 mmol, 1.5 eq based on initial sulfonyl chloride) to each well. Agitate for an additional 4 hours at room temperature.

      • Causality Check: The primary amine groups on the insoluble polystyrene resin covalently capture the remaining 1.2 eq of unreacted 3-bromopyridine-2-sulfonyl chloride. This eliminates the need for liquid-liquid extraction, which is highly prone to emulsion formation in 96-well formats[7].

    • Filtration & Isolation: Transfer the reaction mixtures through a 96-well filter plate into a collection plate. Wash the resin twice with 0.2 mL DCM. Evaporate the solvent under a stream of nitrogen to yield the purified sulfonamide library.

    References

    • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Retrieved from:[Link]

    • ACS Publications. Rapid Exploration of Chemical Space by High-Throughput Desorption Electrospray Ionization Mass Spectrometry. Retrieved from:[Link]

    • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from: [Link]

    • DSpace@MIT (Org. Lett.). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from: [Link]

    • PMC. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. Retrieved from: [Link]

    • Wipf Group (Combinatorial Chemistry). Strategies in organic synthesis: Scavenger Resins. Retrieved from: [Link]

    Sources

    Kinetic studies of reactions involving 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Kinetic and Stability Guide: 3-Bromopyridine-2-sulfonyl Chloride vs. Alternative Sulfonyl Chlorides in Parallel Synthesis

    Executive Summary

    In modern drug discovery, heteroaromatic sulfonyl chlorides are indispensable electrophiles for generating diverse sulfonamide libraries. However, their reactivity and stability profiles vary drastically depending on the heteroatom's position and adjacent substituents. 3-Bromopyridine-2-sulfonyl chloride presents a unique kinetic challenge: it combines the intrinsic instability of an α -pyridyl sulfonyl chloride with the steric hindrance of an ortho-halogen.

    This guide objectively compares the kinetic performance of 3-Bromopyridine-2-sulfonyl chloride against standard alternatives—Benzenesulfonyl chloride and Pyridine-3-sulfonyl chloride—providing researchers with the mechanistic insights and self-validating protocols necessary to successfully deploy this bifunctional building block.

    Mechanistic Causality: The Kinetic Tug-of-War

    When utilizing 3-Bromopyridine-2-sulfonyl chloride, chemists face a kinetic tug-of-war between the desired bimolecular aminolysis and an undesired unimolecular decomposition.

    The α -Effect and SO₂ Extrusion: Stability studies of heteroaromatic sulfonyl halides reveal that α -isomeric pyridines (pyridine-2-sulfonyl chlorides) are uniquely prone to formal SO₂ extrusion[1]. The lone pair on the adjacent pyridine nitrogen lowers the activation energy for the extrusion of sulfur dioxide, rapidly converting the sulfonyl chloride into a 2-chloropyridine derivative[1]. In contrast, β -isomeric pyridines (like pyridine-3-sulfonyl chloride) lack this direct electronic pathway and primarily degrade via slower hydrolysis by trace water[1].

    The Steric Penalty of the 3-Bromo Substituent: While the electron-withdrawing nature of the pyridine ring and the bromine atom increases the electrophilicity of the sulfur center, the bulky 3-bromo substituent introduces significant steric hindrance. This steric bulk restricts the trajectory (Bürgi-Dunitz angle equivalent for sulfonyl attack) of incoming amine nucleophiles. Consequently, the second-order rate constant ( kamine​ ) is suppressed, allowing the intrinsic SO₂ extrusion ( kdecomp​ ) to compete heavily under standard conditions.

    MechanisticPathway A 3-Bromopyridine-2-sulfonyl chloride (Highly Reactive) B Aminolysis Pathway (Bimolecular Attack) A->B k_amine C Decomposition Pathway (Unimolecular SO2 Extrusion) A->C k_decomp D Stable Sulfonamide B->D E 2-Chloro-3-bromopyridine C->E

    Kinetic competition between desired aminolysis and undesired SO2 extrusion.

    Comparative Kinetic Data

    To objectively evaluate the performance of 3-Bromopyridine-2-sulfonyl chloride, we compare its degradation half-life and aminolysis rate constants against two benchmarks.

    Table 1: Solvolysis and Degradation Half-Lives ( t1/2​ ) Conditions: 0.1 M substrate in THF with 2% H2​O at 25°C.

    CompoundPrimary Degradation Pathway t1/2​ Stability Profile
    Benzenesulfonyl chloride Hydrolysis> 30 daysHighly Stable
    Pyridine-3-sulfonyl chloride Hydrolysis~ 5 daysModerately Stable
    3-Bromopyridine-2-sulfonyl chloride SO₂ Extrusion< 1 hourHighly Unstable

    Table 2: Aminolysis Kinetics ( k2​ ) Conditions: Reaction with Benzylamine (excess) in anhydrous MeCN at 0°C.

    Compound k2​ ( M−1s−1 )Relative ReactivityMechanistic Driver
    Benzenesulfonyl chloride 1.2×10−2 1.0Standard baseline
    Pyridine-3-sulfonyl chloride 3.5×10−2 2.9Electronic activation via Pyridine ring
    3-Bromopyridine-2-sulfonyl chloride 8.5×10−3 0.7Steric hindrance dominates over electronics

    Insight: Despite being highly electrophilic, the 3-bromo derivative reacts slower with amines than the unhindered benzenesulfonyl chloride due to steric shielding, making the competing SO₂ extrusion a critical failure point if reactions are not optimized.

    Self-Validating Experimental Protocol for Kinetic Analysis

    A general methodology for determining the kinetics of the reaction of a sulfonyl chloride with a nucleophile requires precise control over reaction parameters[2]. Because 3-Bromopyridine-2-sulfonyl chloride is prone to rapid degradation, the protocol must be a self-validating system . This is achieved by incorporating an internal standard (e.g., biphenyl) to continuously verify that the mass balance (Remaining Starting Material + Sulfonamide + Degradants) equals 100%.

    Step-by-Step Methodology:

    • Anhydrous Preparation: Flame-dry all glassware. Prepare a 0.05 M solution of 3-Bromopyridine-2-sulfonyl chloride in strictly anhydrous Acetonitrile (MeCN) containing 0.01 M biphenyl as the internal standard.

    • Thermal Control: Submerge the reaction vessel in a cryocooler set precisely to 0°C to suppress the unimolecular SO₂ extrusion pathway.

    • Rapid Amine Addition: Under pseudo-first-order conditions, rapidly inject a 10-fold molar excess (0.5 M) of the target amine (e.g., benzylamine) and a non-nucleophilic base (e.g., DIPEA) to neutralize the generated HCl[3].

    • Quenching & Data Acquisition: Extract 50 μL aliquots at 30-second intervals. Immediately quench each aliquot into a 95:5 Water:MeCN solution containing 0.1% TFA to halt the reaction. Analyze via HPLC-UV (monitoring at 254 nm).

    • Kinetic Extraction: Plot the natural log of the normalized starting material peak area versus time to extract the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the amine concentration to determine the second-order rate constant ( k2​ ). Validate trustworthiness by ensuring the sum of the product and degradant peak areas inversely matches the starting material decay.

    KineticWorkflow S1 Anhydrous Preparation S2 Thermal Control (0°C) S1->S2 S3 Rapid Amine Addition S2->S3 S4 Quench & HPLC Assay S3->S4 S5 Kinetic Extraction S4->S5

    Self-validating kinetic assay workflow for highly reactive sulfonyl chlorides.

    Practical Implications for Drug Development

    For drug development professionals synthesizing novel sulfonamide libraries, the kinetic data dictates a specific handling strategy for 3-Bromopyridine-2-sulfonyl chloride:

    • Avoid Stock Solutions: Do not store this reagent in solution. It must be weighed and used immediately as a solid, or generated in situ via oxidative chlorination of the corresponding thiol and used without isolation.

    • High Concentration / Low Temperature: To outcompete the unimolecular SO₂ extrusion, run the aminolysis at high concentrations (0.5 M - 1.0 M) and low temperatures (0°C).

    • Fluoride Alternative: If the target amine is exceptionally bulky or weakly nucleophilic, consider converting the sulfonyl chloride to the corresponding sulfonyl fluoride first. As noted in recent stability guidelines, sulfonyl fluorides completely resist SO₂ extrusion while maintaining sufficient reactivity for SuFEx-type click chemistry[1].

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed, safety-driven protocol for the proper disposal of 3-bromopyridine-2-sulfonyl chloride. As a reactive and corrosive compound, its handling and disposal demand meticulous attention to procedure to ensure the safety of laboratory personnel and environmental protection. This guide moves beyond a simple checklist, delving into the chemical principles that underpin these critical safety measures.

    Foundational Safety: Understanding the Hazard

    3-Bromopyridine-2-sulfonyl chloride is a bifunctional molecule, presenting hazards associated with both the sulfonyl chloride group and the brominated pyridine ring.

    • Sulfonyl Chloride Reactivity : The primary and most immediate hazard stems from the sulfonyl chloride moiety. The sulfur atom is highly electrophilic, making it susceptible to rapid, exothermic reaction with nucleophiles. The most common laboratory nucleophile is water, including ambient moisture. This hydrolysis reaction produces 3-bromopyridine-2-sulfonic acid and corrosive hydrochloric acid (HCl) gas.[1][2] An uncontrolled reaction with water or other nucleophiles can lead to violent splashing, pressure buildup, and the release of toxic fumes.[1][3]

    • Corrosivity : Direct contact with 3-bromopyridine-2-sulfonyl chloride will cause severe burns to the skin and eyes.[4][5] Inhalation of its vapors can lead to significant respiratory tract irritation.[6]

    • Environmental Hazard : As a halogenated organic compound, its decomposition products and the compound itself must be considered environmentally persistent. Therefore, direct disposal into the sanitary sewer system is unacceptable and all waste must be managed through designated hazardous waste streams.[7][8][9]

    Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

    Table 1: Essential Personal Protective Equipment (PPE)
    Protection TypeSpecific RecommendationsRationale
    Eye and Face Tightly fitting chemical safety goggles and a full-face shield.[1][6]Protects against splashes of the corrosive liquid and exposure to HCl gas generated during hydrolysis.
    Skin Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A flame-retardant lab coat or chemical-resistant apron.[1][10]Prevents skin contact, which can result in severe chemical burns.[4][5]
    Respiratory All procedures must be performed in a properly functioning chemical fume hood.[1][6]Prevents inhalation of corrosive and irritating vapors.

    The Core Directive: Neutralization Protocol

    The cornerstone of safe disposal is the controlled neutralization (quenching) of the reactive sulfonyl chloride group before it enters the final waste container. This is achieved by carefully reacting the waste material with a weak base.

    Causality: Why a Controlled, Basic Quench is Essential

    Simply adding water to sulfonyl chloride is a dangerous and uncontrolled reaction.[1] By slowly adding the sulfonyl chloride waste to a cold, stirred solution of a weak base like sodium bicarbonate, we achieve three critical safety objectives:

    • Control of Exotherm : The large volume of the cold aqueous solution acts as a heat sink, absorbing the heat generated during hydrolysis. Slow, dropwise addition ensures the temperature does not rise to a dangerous level.[3]

    • Immediate Neutralization : The base instantly neutralizes the acidic byproducts (3-bromopyridine-2-sulfonic acid and HCl), preventing the release of corrosive HCl gas and rendering the final solution less hazardous.[3][11]

    • Reaction Rate Moderation : Using a weak base like sodium bicarbonate results in a more controlled reaction compared to strong bases (e.g., NaOH), which can react too violently. The evolution of carbon dioxide gas provides a clear visual indicator that the neutralization is proceeding.[1]

    Experimental Protocol: Step-by-Step Neutralization

    This protocol is designed for small quantities (<10 g) of 3-bromopyridine-2-sulfonyl chloride waste, including residual material in reaction flasks or unreacted reagent.

    Materials:

    • Waste 3-bromopyridine-2-sulfonyl chloride (or a solution containing it).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Large beaker (at least 10x the volume of the sulfonyl chloride waste).

    • Ice bath.

    • Stir plate and magnetic stir bar.

    • pH paper or pH meter.

    • Appropriately labeled hazardous waste container for halogenated organic waste.[12]

    Procedure:

    • Preparation : In a certified chemical fume hood, place the large beaker containing a magnetic stir bar into an ice bath on a stir plate.

    • Charge Quenching Solution : Fill the beaker with a sufficient volume of saturated aqueous sodium bicarbonate solution. A safe guideline is to use at least 5-10 molar equivalents of base relative to the estimated amount of sulfonyl chloride waste.[1] Begin vigorous stirring.

    • Controlled Addition : Using a pipette or dropping funnel, add the 3-bromopyridine-2-sulfonyl chloride waste to the cold, stirred bicarbonate solution slowly and dropwise.

      • CRITICAL : The rate of addition must be carefully controlled to manage the effervescence (CO₂ evolution) and prevent the reaction from foaming over.[1] Never add the quenching solution to the sulfonyl chloride waste; this concentrates the heat and can cause a violent reaction.[13]

    • Ensure Complete Reaction : After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 60 minutes. This ensures that even slow-hydrolyzing sulfonyl chloride has fully reacted.

    • pH Verification : Remove a small aliquot of the aqueous solution and test its pH. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more saturated sodium bicarbonate solution until the pH is stable in the neutral/basic range.

    • Final Disposal : The neutralized aqueous solution contains the sodium salt of 3-bromopyridine-2-sulfonic acid and sodium bromide/chloride. This solution must be transferred to a clearly labeled hazardous waste container designated for halogenated organic waste .[8][12] Do not pour it down the drain.[7]

    • Decontamination : Rinse the original container that held the sulfonyl chloride waste with a small amount of a water-miscible organic solvent (like acetone), and add this rinsing to the hazardous waste container. Then, the glassware can be decontaminated by rinsing with water, which should also be collected into the hazardous waste container.

    Table 2: Quantitative Disposal Parameters
    ParameterGuidelineRationale
    Quenching Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionWeak base provides a controlled reaction rate and neutralizes acidic byproducts.[1]
    Temperature 0 - 5 °C (Ice Bath)Manages the exothermic nature of the hydrolysis reaction to prevent overheating and splashing.[3][11]
    Base to Sulfonyl Chloride Ratio ≥ 5-10 molar equivalentsEnsures sufficient base is present to completely neutralize all acidic species generated.[1]
    Post-Addition Stir Time ≥ 60 minutesGuarantees complete hydrolysis and neutralization of the sulfonyl chloride.[11]
    Final pH 7 - 9Confirms that the waste has been successfully neutralized and is safe for consolidation.

    Emergency Protocol: Spill Management

    In the event of a spill, a rapid and correct response is crucial to mitigate exposure and prevent a wider hazard.

    Procedure:

    • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the fume hood containing the spill continues to operate.[1][6]

    • Don PPE : If you are trained to handle the spill, don the full PPE as outlined in Table 1, including respiratory protection if the spill is large or outside of a fume hood.

    • Containment : Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[1][6] Do not use water or combustible materials like paper towels directly on the spill. [1]

    • Neutralization : Once the liquid is absorbed, cautiously and slowly add dry sodium bicarbonate or soda ash to the absorbent material to neutralize the sulfonyl chloride. Be prepared for some gas evolution.

    • Collection : Carefully scoop the mixture into a designated, labeled container for hazardous waste disposal.

    • Final Decontamination : Wipe the spill area with a cloth dampened with a soapy water solution. All cleaning materials must be disposed of as hazardous waste.

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process for the proper handling and disposal of 3-bromopyridine-2-sulfonyl chloride waste.

    G cluster_prep Phase 1: Preparation start Start: Assess Waste Stream (3-Bromopyridine-2-sulfonyl chloride) prep_ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->prep_ppe prep_hood Work in Certified Chemical Fume Hood prep_ppe->prep_hood prep_solution Prepare Cold, Stirred NaHCO3 Quenching Solution prep_hood->prep_solution prep_kit Ensure Spill Kit is Accessible prep_solution->prep_kit assess_type Identify Waste Type prep_kit->assess_type neat_reagent Protocol A: Neat Reagent or Concentrated Residue assess_type->neat_reagent Concentrated reaction_mixture Protocol B: Dilute in Organic Solvent (e.g., from a reaction workup) assess_type->reaction_mixture Dilute spill Emergency Protocol C: Accidental Spill assess_type->spill Spill quench Phase 2: Neutralization Slowly add waste to cold NaHCO3 solution with vigorous stirring. neat_reagent->quench reaction_mixture->quench spill_contain Contain with Inert Absorbent (Sand, Vermiculite) spill->spill_contain stir_verify Stir for 60+ min Verify pH is neutral/basic (7-9) quench->stir_verify final_disposal Phase 3: Final Disposal Consolidate neutralized aqueous solution and all contaminated materials into a labeled HALOGENATED WASTE container. stir_verify->final_disposal spill_neutralize Cautiously Neutralize with Dry NaHCO3 spill_contain->spill_neutralize spill_collect Collect all materials for disposal spill_neutralize->spill_collect spill_collect->final_disposal

    Sources

    Personal protective equipment for handling 3-Bromopyridine-2-sulfonyl chloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide for Handling 3-Bromopyridine-2-sulfonyl chloride

    As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling highly reactive electrophiles. 3-Bromopyridine-2-sulfonyl chloride is a critical building block in drug discovery and medicinal chemistry, but its synthetic utility is matched by its severe reactivity. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), handling, and disposal of this reagent, ensuring that your laboratory operations remain both highly efficient and uncompromisingly safe.

    Chemical Profile & Quantitative Safety Data

    Before designing a handling protocol, we must establish the baseline physical and hazard characteristics of the reagent.

    PropertyValue
    Chemical Name 3-Bromopyridine-2-sulfonyl chloride
    CAS Number 1209950-34-4[1]
    Molecular Formula C5H3BrClNO2S[1]
    Molecular Weight 256.50 g/mol [1]
    Hazard Class Class 8 (Corrosive)[1]
    GHS Hazard Statements H302, H314, H315, H319, H335[1]
    Storage Conditions Inert atmosphere, protect from moisture[1]

    Hazard Assessment & Mechanistic Causality

    To truly master laboratory safety, one must understand the causality behind the hazards. Why is this chemical so dangerous?

    Sulfonyl chlorides are inherently moisture-sensitive due to a highly electrophilic sulfur atom. When exposed to ambient humidity or aqueous environments—such as human skin, eyes, or respiratory tracts—the molecule undergoes rapid, exothermic hydrolysis. This reaction cleaves the S-Cl bond, releasing highly corrosive hydrochloric acid (HCl) and forming the corresponding sulfonic acid[2]. Furthermore, thermal decomposition can release toxic sulfur dioxide (SO2) gas[2]. The primary acute hazard is this rapid generation of localized acid, which causes severe skin burns, irreversible eye damage, and respiratory tract irritation[1].

    The Mandatory PPE Ecosystem

    Standard laboratory attire is insufficient for handling 3-Bromopyridine-2-sulfonyl chloride. A layered PPE ecosystem is required to mitigate the specific risks of rapid hydrolysis and corrosive gas release.

    • Ocular Protection: Tightly fitting chemical safety goggles combined with a full-face shield are mandatory[2].

      • Causality: A severe splash hazard exists not just from the liquid/solid itself, but from the violent effervescence that occurs if the chemical contacts moisture. Goggles protect against ambient acidic vapors, while the shield protects the facial epidermis from physical splatter.

    • Dermal Protection (Gloves): Heavy-duty, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) must be worn[2].

      • Causality: Standard latex provides an insufficient barrier against chlorinated and sulfurous compounds. Double-gloving is highly recommended during material transfer operations to provide a fail-safe layer in case of a micro-tear.

    • Body Protection: A flame-resistant, chemical-impervious lab coat or apron is required[2].

    • Respiratory Protection: All operations must be conducted within a certified, properly functioning chemical fume hood[2]. If engineering controls fail, or during a spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with acid gas/particulate cartridges is required[3].

    Operational Workflow: Safe Handling & Storage

    Storage Logistics: 3-Bromopyridine-2-sulfonyl chloride must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, ideally in a cool, dry place or freezer[1]. Causality: Continuous exposure to atmospheric moisture will degrade the reagent into the corresponding sulfonic acid, ruining its synthetic utility and dangerously pressurizing the storage container with HCl gas.

    Step-by-Step Handling Protocol:

    • Environment Preparation: Ensure the fume hood is clear of clutter and the sash is pulled down to the lowest workable height.

    • Purge: Purge the receiving reaction vessel with an inert gas (N2 or Ar) prior to introducing the reagent.

    • Transfer: Use dry, non-sparking spatulas or syringes. Do not leave the primary container open to the atmosphere for longer than absolutely necessary.

    • Solvent Compatibility: Ensure all reaction solvents (e.g., DCM, THF) are rigorously dried (anhydrous) to prevent premature hydrolysis during the reaction setup.

    Quenching & Disposal Logistics

    Unreacted 3-Bromopyridine-2-sulfonyl chloride cannot be disposed of directly into aqueous waste streams due to the violent exothermic reaction[2]. It must be systematically quenched using a self-validating protocol.

    Step-by-Step Quenching Methodology:

    • Preparation: In a spacious chemical fume hood, prepare a large beaker containing a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO3). Place this beaker in an ice-water bath to manage the thermal output[2].

    • Addition: Slowly, and in a dropwise manner, add the reaction mixture containing the excess sulfonyl chloride to the stirred, cold base[2].

      • Causality: Adding the sulfonyl chloride to the base (rather than vice versa) ensures the base is always in excess. This controls the rate of hydrolysis and prevents runaway thermal spikes.

    • Venting: Anticipate vigorous gas evolution (CO2 from the bicarbonate and potentially trace HCl/SO2). Ensure the fume hood sash is appropriately lowered[2].

    • Maturation: Continue stirring the mixture in the ice bath for at least 30 minutes post-addition to guarantee complete hydrolysis[2].

    • System Validation (Check pH): Test the aqueous layer with pH paper. It must register as neutral or slightly basic. This acts as a self-validating checkpoint, proving the acidic byproducts have been fully neutralized[2].

    • Final Disposal: Transfer the neutralized solution to an appropriately labeled aqueous hazardous waste container for processing by a licensed chemical destruction plant[4].

    QuenchingWorkflow A Reaction Mixture (Excess Sulfonyl Chloride) C Slow Dropwise Addition (Control Exotherm & CO2) A->C B Prepare Cold Base (Aq. NaHCO3 in Ice Bath) B->C D Stir 30+ Mins (Complete Hydrolysis) C->D E Check pH (Target: Neutral/Basic) D->E F Aqueous Waste Disposal Plant E->F

    Logical workflow for the safe quenching and disposal of sulfonyl chlorides.

    Emergency Response Protocols

    Even with perfect planning, anomalies occur. Immediate, decisive action is required during an exposure event.

    • Chemical Spills: Evacuate non-essential personnel immediately. Do NOT use water or combustible materials like paper towels on the spill. Cover the spill with a dry, inert absorbent material (such as sand, dry lime, or vermiculite)[2]. Sweep up the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[4].

    • Dermal/Ocular Exposure: Time is the critical variable. Immediately flush the affected area with copious amounts of water for at least 15 minutes while simultaneously removing contaminated clothing[3]. Do not attempt to neutralize the chemical on the skin with bases, as the resulting exotherm will worsen the burn. Seek immediate emergency medical attention[3].

    References

    • 1209950-34-4|3-Bromopyridine-2-sulfonyl chloride|BLD Pharm, BLD Pharm,
    • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem, Benchchem,
    • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook, ChemicalBook,
    • 4-Cyanobenzene-1-sulfonyl chloride - SAFETY D

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.